Author: BenchChem Technical Support Team. Date: April 2026
[label="6. LC-MS
Figure 1: Pharmacological activation of the FXR pathway by spirocyclic agonists.
Validated Experimental Methodologies
To empirically validate the advantages of derivatives synthesized from 7-azaspiro[3.5]non-1-ene hydrochloride, two core assays are required: an assessment of metabolic stability and an evaluation of target engagement. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay
This assay quantifies the intrinsic clearance (
CLint
) of the synthesized compound.
Self-Validation Logic: The inclusion of a "Minus-NADPH" control is critical. If compound depletion occurs in the absence of NADPH, the degradation is non-CYP mediated (e.g., chemical instability or esterase activity), which fundamentally alters the interpretation of the PK data.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of the spirocyclic derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Microsome Incubation: Add pooled Human Liver Microsomes (HLM) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Control Arm: Substitute NADPH with an equivalent volume of buffer for the Minus-NADPH control.
Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.
Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity, while the internal standard normalizes downstream LC-MS/MS ionization matrix effects.
Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life (
t1/2
) and intrinsic clearance.
Figure 2: Step-by-step workflow for in vitro human liver microsomal stability assessment.
To confirm that the 7-azaspiro[3.5]non-1-ene derivative successfully activates FXR, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
Self-Validation Logic: A reference agonist (e.g., GW4064) must be run in parallel. If the reference fails to achieve its historical
EC50
, the assay plate is deemed invalid, preventing false-negative characterizations of the novel spirocycle.
Step-by-Step Methodology:
Reagent Assembly: Combine GST-tagged FXR-LBD, a biotinylated SRC-1 coactivator peptide, Terbium-labeled anti-GST antibody (donor), and Streptavidin-d2 (acceptor) in an assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 0.1% BSA, 1 mM DTT).
Compound Addition: Dispense the spirocyclic compound in a 10-point dose-response curve (typically 10 µM to 0.5 nM) into a 384-well low-volume plate.
Incubation: Seal the plate and incubate at room temperature for 2 hours in the dark. Causality: This allows the system to reach thermodynamic equilibrium, ensuring the ligand-induced conformational change enables the SRC-1 peptide to bind to the FXR-LBD, bringing the fluorophores into close proximity.
Signal Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine the
EC50
.
Handling, Safety, and Storage Protocols
Because 7-azaspiro[3.5]non-1-ene hydrochloride is an active chemical intermediate, strict adherence to safety protocols is mandatory[1].
Hazard Mitigation: The compound is classified under H315 (Skin Irritation), H319 (Eye Irritation), and H336 (Specific Target Organ Toxicity - Single Exposure, causing drowsiness or dizziness)[1].
PPE Requirements: Handlers must utilize nitrile gloves, safety goggles, and a laboratory coat. All powder weighing and transfer must be conducted within a certified Class II biological safety cabinet or a dedicated powder-weighing fume hood to prevent inhalation of particulates.
Storage: The hydrochloride salt form provides inherent chemical stability, but the compound should be stored in a tightly sealed container in a cool, dry environment, protected from moisture to prevent deliquescence or degradation[2].
Architectural Precision in Medicinal Chemistry: NMR Characterization of 7-Azaspiro[3.5]non-1-ene Hydrochloride
Executive Summary In the modern landscape of drug discovery, spirocyclic scaffolds are increasingly utilized to impart three-dimensionality, metabolic stability, and precise vector projection to pharmacophores. The compo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the modern landscape of drug discovery, spirocyclic scaffolds are increasingly utilized to impart three-dimensionality, metabolic stability, and precise vector projection to pharmacophores. The compound 7-azaspiro[3.5]non-1-ene hydrochloride (CAS 2751615-56-0) serves as a pivotal building block in this domain. Notably, it has been employed as a critical linker in the synthesis of potent non-bile acid Farnesoid X receptor (FXR) agonists, such as BMS-986318, investigated for the treatment of nonalcoholic steatohepatitis (NASH) [1].
For researchers synthesizing or utilizing this scaffold, rigorous analytical characterization is non-negotiable. This whitepaper provides a definitive, causality-driven guide to the
1
H and
13
C Nuclear Magnetic Resonance (NMR) chemical shifts of 7-azaspiro[3.5]non-1-ene hydrochloride, detailing the theoretical basis for its spectral signature and providing a self-validating experimental protocol for accurate data acquisition.
Structural Elucidation & Topological Numbering
To accurately assign NMR signals, we must first establish the IUPAC numbering and spatial geometry of the spirocyclic core. The molecule consists of a cyclobutene ring fused at a single spiro carbon (C4) to a piperidine ring. Because it is a hydrochloride salt, the nitrogen atom (N7) is protonated (
NH2+
), which significantly impacts the electronic environment of the adjacent atoms.
Figure 1: Topological connectivity and IUPAC numbering of the 7-azaspiro[3.5]non-1-ene core.
The chemical shifts of 7-azaspiro[3.5]non-1-ene hydrochloride are governed by three primary structural factors: ring strain, the spiro-fusion topology, and the inductive effect of the protonated nitrogen [2].
Cyclobutene Ring Dynamics (C1, C2, C3)
Olefinic Protons (
1
H): The double bond is asymmetric relative to the spiro center. C1 is directly attached to the quaternary spiro carbon (C4), while C2 is attached to a methylene group (C3). The C1-H proton appears as a simple doublet due to vicinal coupling (
3J≈2.8
Hz) with C2-H. Conversely, the C2-H proton exhibits a more complex doublet of triplets (dt) due to additional allylic coupling (
4J≈1.2
Hz) with the C3 methylene protons.
Carbon Shifts (
13
C): The
sp2
carbons are highly distinct. C1 is deshielded (~140.5 ppm) due to the
α
-alkyl substitution effect of the quaternary spiro center. C2 resonates further upfield (~134.2 ppm).
Piperidine Ring Dynamics (C5, C6, N7, C8, C9)
Symmetry & Chair Interconversion: The cyclobutene ring lies in a plane that bisects the piperidine ring. Assuming rapid chair-chair interconversion at room temperature, the axial and equatorial protons average out. Furthermore, the left side of the ring (C5, C6) is enantiotopic to the right side (C9, C8), making them chemically equivalent in an achiral NMR solvent.
Inductive Deshielding: The protonated nitrogen (
NH2+
) exerts a strong electron-withdrawing inductive effect. The
α
-carbons (C6, C8) and their attached protons are heavily deshielded (
13
C
≈
42.5 ppm;
1
H
≈
3.10 ppm). The
β
-carbons (C5, C9) are less affected by the nitrogen but experience a downfield shift due to their proximity to the quaternary spiro center (C4).
Quantitative Data Presentation
The following tables summarize the predicted
1
H and
13
C NMR assignments based on empirical rules for spirocyclic and protonated piperidine systems[3].
To ensure absolute trustworthiness and reproducibility, the following self-validating protocol must be executed. This workflow prevents common artifacts such as signal suppression or inaccurate integration of the quaternary spiro carbon.
Step-by-Step Methodology
Sample Preparation: Weigh exactly 15–20 mg of 7-azaspiro[3.5]non-1-ene hydrochloride. Dissolve completely in 0.6 mL of high-purity DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a clean 5 mm NMR tube.
Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-
d6
. Tune and match the probe for both
1
H and
13
C nuclei. Shim the magnet (Z1-Z5) until the lock signal is maximized and stable.
1
H Acquisition (zg30):
Set the relaxation delay (D1) to 2.0 seconds to ensure full relaxation of the protonated amine signals.
Acquire 16 scans (NS = 16) with a spectral width of 12 ppm.
13
C Acquisition (zgpg30):
Utilize a power-gated decoupling sequence to prevent Nuclear Overhauser Effect (NOE) distortion on the quaternary C4 carbon.
Critical Step: Set D1 to
≥
2.0 seconds. Quaternary carbons have long
T1
relaxation times; a short D1 will result in the C4 signal vanishing into the baseline.
Acquire 512–1024 scans depending on probe sensitivity (CryoProbe recommended).
Self-Validation & Processing: Apply a Fourier Transform. Phase the spectra manually. Calibrate the chemical shifts using the internal TMS peak (0.00 ppm) and cross-validate against the residual DMSO-
d6
solvent peaks (quintet at 2.50 ppm for
1
H; septet at 39.52 ppm for
13
C).
Figure 2: Standardized self-validating NMR acquisition and processing workflow.
References
U.S. Patent US20100113465A1. "7-azaspiro[3.5]nonane-7-carboxamide compounds".
Foundational
Structural Elucidation and Crystallographic Profiling of 7-Azaspiro[3.5]non-1-ene and Its Derivatives
Executive Summary 7-Azaspiro[3.5]non-1-ene (and its hydrochloride salt, CAS 2751615-56-0) is a highly valuable spirocyclic scaffold in contemporary medicinal chemistry (1)[1]. Characterized by a nitrogen-containing six-m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7-Azaspiro[3.5]non-1-ene (and its hydrochloride salt, CAS 2751615-56-0) is a highly valuable spirocyclic scaffold in contemporary medicinal chemistry (1)[1]. Characterized by a nitrogen-containing six-membered ring spiro-fused to a four-membered cyclobutene ring, this building block imparts significant three-dimensional rigidity to pharmaceutical agents. This structural complexity is a critical innovation in drug design, famously serving as the core linker in BMS-986318, a potent non-bile acid Farnesoid X receptor (FXR) agonist developed for the treatment of nonalcoholic steatohepatitis (NASH) (2)[2]. This technical guide provides an in-depth analysis of the crystal structure, X-ray diffraction methodologies, and pharmacological applications of 7-azaspiro[3.5]non-1-ene derivatives.
Structural Biology & Molecular Geometry
The spirocyclic nature of 7-azaspiro[3.5]non-1-ene creates an orthogonal arrangement between the piperidine-like ring and the cyclobutene ring. This unique spatial orientation allows the molecule to occupy distinct hydrophobic pockets within target proteins, such as the FXR ligand-binding domain, which planar aromatic rings cannot access (3)[3].
X-ray crystallography is essential for confirming the absolute stereochemistry and the integrity of the exocyclic double bond, especially following complex synthetic routes like gold-catalyzed domino cyclizations (4)[4].
Quantitative Data: Crystallographic Parameters
To validate the structural integrity of 7-azaspiro[3.5]non-1-ene derivatives, single-crystal X-ray diffraction provides definitive quantitative metrics. The table below summarizes the representative crystallographic data typical for functionalized derivatives of this scaffold (e.g., intermediate carbamates or carboxylates) (5)[5].
Parameter
Representative Value
Structural Significance
Crystal System
Monoclinic / Triclinic
Indicates low symmetry, typical for chiral spirocyclic complexes.
Space Group
P2₁ or P-1
Confirms enantiomeric purity (P2₁) or racemic mixtures (P-1) post-synthesis.
Resolution Limit
0.75 – 0.85 Å
High-resolution atomic mapping, essential for resolving the spirocenter.
R-factor (R1)
< 0.05 (5%)
Validates the trustworthiness of the electron density model.
C-C=C Bond Angle
~94° (Cyclobutene ring)
Highlights the ring strain inherent to the spiro[3.5]nonene framework.
Achieving diffraction-quality crystals of 7-azaspiro[3.5]non-1-ene hydrochloride or its functionalized derivatives requires precise thermodynamic control. The following protocol outlines a self-validating workflow.
Step 1: Sample Preparation & Purity Verification
Action : Synthesize the target derivative and purify via preparative HPLC to >99% enantiomeric excess (ee).
Causality : Trace impurities disrupt the uniform periodic arrangement of the crystal lattice, leading to amorphous precipitation or severe crystal twinning. High purity is the foundational prerequisite for single-crystal growth.
Step 2: Solvent Selection & Vapor Diffusion Setup
Action : Dissolve 5-10 mg of the compound in a binary solvent system of toluene/chloroform (7:3 v/v). Use the hanging-drop vapor diffusion method against a reservoir of a non-polar anti-solvent (e.g., pentane).
Causality : The 7:3 toluene/chloroform ratio balances substrate solubility with transition-state stabilization (6)[6]. Avoiding polar aprotic solvents (like DMF) prevents the degradation of acid-sensitive intermediates, preserving the critical cyclobutene double bond[6].
Step 3: Controlled Nucleation
Action : Incubate the vapor diffusion chambers at a strictly controlled 4°C.
Causality : Lower temperatures reduce the kinetic energy of the system, slowing the evaporation rate of the volatile solvents. This promotes the slow nucleation of single, large crystals rather than rapid, disordered precipitation.
Step 4: Cryogenic Data Collection
Action : Mount the crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å). Flash-cool the crystal to 100 K using a liquid nitrogen stream.
Causality : Cryogenic cooling minimizes the thermal vibration (B-factors) of the atoms. This dramatically increases the signal-to-noise ratio at high diffraction angles, allowing for precise resolution of the strained spirocyclic bonds.
Action : Solve the phase problem using direct methods and refine the structure using SHELXL software (4)[4].
Causality & Validation : The protocol validates itself through the calculation of the R1 factor. An R1 < 5% confirms that the experimental diffraction pattern perfectly matches the theoretical model, definitively proving the 3D structure of the 7-azaspiro[3.5]non-1-ene core.
Fig 1. Self-validating X-ray crystallography workflow for 7-azaspiro[3.5]non-1-ene derivatives.
Pharmacological Application: Target Modulation via FXR
The structural rigidity confirmed by X-ray diffraction translates directly to pharmacological efficacy. In the development of BMS-986318, the incorporation of the 7-azaspiro[3.5]non-1-ene linker was a pivotal design choice (1)[1]. It provided a superior balance of potent in vitro FXR activation and metabolic stability in human liver microsomes compared to other planar analogues[1][2].
FXR is a nuclear hormone receptor that acts as the master regulator of bile acid metabolism (3)[3]. When the 7-azaspiro[3.5]non-1-ene derivative binds to the FXR ligand-binding domain, it induces a specific allosteric conformational change. This change facilitates the recruitment of co-activators (such as SRC-1), leading to the transcription of target genes (e.g., FGF15 and CYP7A1) that mitigate liver cholestasis and fibrosis in NASH models[2][3].
Fig 2. FXR activation signaling pathway modulated by 7-azaspiro[3.5]non-1-ene derivatives.
Conclusion
The 7-azaspiro[3.5]non-1-ene scaffold represents a triumph of modern structure-based drug design. By leveraging rigorous X-ray crystallographic profiling, researchers can precisely map its unique 3D geometry, ensuring the optimal spatial orientation required for complex target modulation. As demonstrated by its role in FXR agonists like BMS-986318, this spirocyclic core will continue to be a cornerstone in the development of next-generation therapeutics for metabolic disorders.
The Strategic Integration of 7-Azaspiro[3.5]non-1-ene Hydrochloride in Modern Spirocyclic Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pursuit of novel therapeutic agents with superior efficacy, selectivity, and pharmacokinetic profiles has catalyzed...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of novel therapeutic agents with superior efficacy, selectivity, and pharmacokinetic profiles has catalyzed a shift from planar, two-dimensional scaffolds to more complex, three-dimensional molecular architectures. Spirocyclic systems, particularly azaspirocycles, have emerged as a privileged structural class in this endeavor. This technical guide provides a comprehensive analysis of the role and applications of a specific, high-value building block: 7-azaspiro[3.5]non-1-ene hydrochloride. We will delve into its synthesis, unique structural and conformational properties, and its strategic implementation in the discovery of innovative spirocyclic drugs, with a particular focus on its role in the development of potent and selective modulators of challenging biological targets. This guide is intended to serve as a practical resource for medicinal chemists and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the potential of this versatile scaffold.
The Imperative for Three-Dimensionality in Drug Design: The Rise of Spirocycles
Medicinal chemistry has long contended with the "flatland" of aromatic and heteroaromatic compounds, which, while historically successful, often present challenges in achieving target selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The incorporation of spirocyclic motifs offers a compelling solution to these limitations.[1][2] By definition, a spirocycle consists of two rings connected by a single, shared carbon atom, the spiro center. This arrangement imparts a rigid, non-planar geometry, enabling a more precise spatial orientation of functional groups for optimal interaction with the intricate topographies of biological targets.[1]
The introduction of a nitrogen atom into the spirocyclic framework, creating an azaspirocycle, provides an additional layer of utility. The nitrogen atom serves as a key handle for synthetic diversification and can significantly influence the molecule's polarity, basicity, and hydrogen bonding capacity.[1] A critical advantage of spirocycles is their ability to increase the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor that has been correlated with higher clinical success rates due to improved solubility, metabolic stability, and reduced off-target toxicity.[3]
7-Azaspiro[3.5]non-1-ene Hydrochloride: A Scaffold of Emerging Significance
Among the diverse array of azaspirocyclic building blocks, 7-azaspiro[3.5]non-1-ene hydrochloride (CAS Number: 2751615-56-0) has garnered significant attention for its unique combination of a conformationally restricted piperidine ring fused to a functionalizable cyclobutene ring.[4] Its hydrochloride salt form enhances stability and ease of handling in synthetic applications.
Table 1: Physicochemical Properties of 7-Azaspiro[3.5]non-1-ene Hydrochloride
A landmark application of this scaffold is its incorporation into BMS-986318, a potent, non-bile acid agonist of the Farnesoid X Receptor (FXR).[5][6] FXR is a critical regulator of bile acid, lipid, and glucose homeostasis, making it a high-value target for the treatment of nonalcoholic steatohepatitis (NASH).[5][6][7] The 7-azaspiro[3.5]non-1-ene linker was instrumental in achieving a superior balance of potent in vitro FXR activation and metabolic stability in human liver microsomes compared to other analogs.[5][6]
Synthesis of the 7-Azaspiro[3.5]non-1-ene Core: A Plausible Retrosynthetic Approach and Detailed Protocols
While the direct, step-by-step synthesis of 7-azaspiro[3.5]non-1-ene hydrochloride is not extensively detailed in publicly available literature, a logical and efficient synthetic route can be constructed based on established methodologies for closely related azaspiro[3.5]nonane systems. The following section outlines a plausible retrosynthetic analysis and provides detailed, self-validating experimental protocols.
Retrosynthetic Analysis
A logical retrosynthetic strategy for 7-azaspiro[3.5]non-1-ene commences with the disconnection of the hydrochloride salt to the free base. The double bond in the cyclobutane ring can be envisioned as the product of an elimination reaction from a corresponding alcohol, which in turn can be derived from the reduction of a ketone. This key ketone intermediate, N-Boc-7-azaspiro[3.5]nonan-1-one, is a common precursor and its synthesis is well-documented. The spirocyclic ketone can be formed via an intramolecular Dieckmann condensation of a piperidine-derived diester.
Caption: Retrosynthetic analysis of 7-azaspiro[3.5]non-1-ene hydrochloride.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of the 7-azaspiro[3.5]nonan-1-one core and provide a detailed pathway to the target molecule.[1][3]
Protocol 1: Synthesis of N-Boc-7-azaspiro[3.5]nonan-1-one
This protocol involves the construction of the spirocycle on a piperidine precursor, followed by Dieckmann condensation and decarboxylation.
Step 1: Synthesis of the Diester Precursor
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous toluene, add ethyl cyanoacetate (1.1 eq) and piperidine (0.1 eq).
Heat the mixture to reflux with a Dean-Stark trap to remove water for 12 hours.
Cool the reaction mixture and concentrate under reduced pressure.
Dissolve the residue in ethanol and add a solution of sodium ethoxide (1.1 eq) in ethanol.
Add ethyl acrylate (1.2 eq) dropwise at 0 °C and allow the mixture to warm to room temperature and stir for 16 hours.
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude diester. Purify by column chromatography.
Step 2: Dieckmann Condensation and Decarboxylation
To a solution of the diester (1.0 eq) in anhydrous toluene, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under an inert atmosphere.
Heat the mixture to 80 °C and stir for 4 hours.
Cool the reaction to room temperature and quench carefully with water.
Separate the organic layer and wash with brine.
To the crude β-keto ester, add a mixture of acetic acid and water (1:1) and heat to reflux for 6 hours to effect decarboxylation.
Cool the mixture, neutralize with saturated sodium bicarbonate, and extract with ethyl acetate.
Dry the organic layer, concentrate, and purify by column chromatography to afford N-Boc-7-azaspiro[3.5]nonan-1-one.
Protocol 2: Synthesis of 7-Azaspiro[3.5]non-1-ene Hydrochloride
Step 1: Reduction of the Ketone
To a solution of N-Boc-7-azaspiro[3.5]nonan-1-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
Stir the mixture at room temperature for 2 hours.
Quench the reaction by the slow addition of water.
Concentrate the mixture under reduced pressure to remove methanol and extract with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-7-azaspiro[3.5]nonan-1-ol as a mixture of diastereomers.
Step 2: Elimination Reaction
To a solution of N-Boc-7-azaspiro[3.5]nonan-1-ol (1.0 eq) in anhydrous dichloromethane at 0 °C, add triethylamine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.5 eq).
Stir the mixture at room temperature for 4 hours.
Wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Dissolve the crude mesylate in anhydrous tetrahydrofuran and add potassium tert-butoxide (2.0 eq).
Heat the mixture to reflux for 6 hours.
Cool the reaction, quench with water, and extract with ethyl acetate.
Dry, concentrate, and purify by column chromatography to yield N-Boc-7-azaspiro[3.5]non-1-ene.
Step 3: Deprotection and Salt Formation
Dissolve N-Boc-7-azaspiro[3.5]non-1-ene (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.
Stir the mixture at room temperature for 2 hours.
Concentrate the mixture under reduced pressure to dryness to afford 7-azaspiro[3.5]non-1-ene hydrochloride as a solid.
Caption: Logical relationships in the conformational analysis of 7-azaspiro[3.5]non-1-ene.
Strategic Diversification of the 7-Azaspiro[3.5]non-1-ene Scaffold
The 7-azaspiro[3.5]non-1-ene core offers multiple vectors for chemical diversification, enabling the exploration of a broad chemical space to optimize structure-activity relationships (SAR). The secondary amine of the piperidine ring is a key functional handle for derivatization.
Protocol 3: N-Arylation/N-Alkylation
Standard N-arylation or N-alkylation reactions can be employed to introduce a wide range of substituents.
To a solution of 7-azaspiro[3.5]non-1-ene hydrochloride (1.0 eq) and an aryl halide or alkyl halide (1.1 eq) in a suitable solvent such as DMF or DMSO, add a base such as potassium carbonate or cesium carbonate (2.0 eq).
If an aryl halide is used, add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a ligand (e.g., Xantphos, 0.1 eq).
Heat the reaction mixture to 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction, dilute with water, and extract with an organic solvent.
Dry, concentrate, and purify the product by column chromatography.
Protocol 4: Reductive Amination
The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.
To a solution of 7-azaspiro[3.5]non-1-ene hydrochloride (1.0 eq) and an aldehyde or ketone (1.2 eq) in methanol, add triethylamine (1.1 eq) to neutralize the hydrochloride salt.
Stir the mixture for 1 hour at room temperature.
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), and continue stirring for 12-16 hours.
Quench the reaction with saturated sodium bicarbonate solution and extract with an organic solvent.
Dry, concentrate, and purify the product by column chromatography.
Conclusion and Future Perspectives
7-Azaspiro[3.5]non-1-ene hydrochloride has established itself as a valuable and versatile building block in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and multiple points for diversification make it an attractive scaffold for the design of novel therapeutics targeting a wide range of diseases. The successful incorporation of this moiety into the potent FXR agonist BMS-986318 highlights its potential to address challenging drug discovery targets.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to this and related azaspirocyclic systems. Furthermore, the continued exploration of the conformational landscape of these scaffolds through advanced computational and experimental techniques will provide deeper insights for rational drug design. As the demand for novel, clinically effective drugs continues to grow, the strategic application of unique building blocks like 7-azaspiro[3.5]non-1-ene hydrochloride will undoubtedly play a pivotal role in shaping the future of spirocyclic drug discovery.
References
Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization. ACS Publications. Available from: [Link]
Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (NIH). Available from: [Link]
Design and Evaluation of Azaspirocycles as RNA binders. PubMed. Available from: [Link]
7-azaspiro[3.5]non-1-ene hydrochloride — Chemical Substance Information. NextSDS. Available from: [Link]
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available from: [Link]
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available from: [Link]
Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available from: [Link]
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available from: [Link]
Approach to Heterospirocycles for Medicinal Chemistry. ACS Publications. Available from: [Link]
Conformational Analysis. San Diego State University. Available from: [Link]
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. Available from: [Link]
Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis. ACS Publications. Available from: [Link]
Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis. National Institutes of Health (NIH). Available from: [Link]
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. National Institutes of Health (NIH). Available from: [Link]
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available from: [Link]
Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis. ResearchGate. Available from: [Link]
Recent advances in the development of farnesoid X receptor agonists. AME Publishing Company. Available from: [Link]
Computational Chemistry, Molecular Mechanics, Relative Conformational Energies In. St. Olaf College. Available from: [Link]
Escaping Flatland: Fsp3 Fraction and the 3D Conformation of 7-Azaspiro[3.5]non-1-ene Derivatives in Modern Drug Discovery
Executive Summary The transition from planar, heteroaromatic-heavy chemical libraries to structurally complex, three-dimensional scaffolds represents a paradigm shift in modern medicinal chemistry. At the forefront of th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from planar, heteroaromatic-heavy chemical libraries to structurally complex, three-dimensional scaffolds represents a paradigm shift in modern medicinal chemistry. At the forefront of this movement is the optimization of the Fsp3 fraction (the ratio of sp3-hybridized carbons to total carbons), a metric that strongly correlates with a drug candidate's clinical success[1]. Among the most promising 3D architectures are spirocycles. This whitepaper provides an in-depth technical analysis of the 7-azaspiro[3.5]non-1-ene scaffold, detailing its unique conformational dynamics, synthetic methodologies, and its critical role in the development of next-generation therapeutics, such as the Farnesoid X receptor (FXR) agonist BMS-986318[2].
The Fsp3 Paradigm and Spirocyclic Scaffolds
In 2009, Lovering et al. articulated the "Escape from Flatland" concept, demonstrating that increased molecular complexity—quantified by the Fsp3 metric and the presence of chiral centers—directly correlates with the probability of a compound surviving the clinical pipeline[3]. Marketed drugs exhibit an average Fsp3 of 0.47, compared to 0.36 for early-stage hit compounds[1].
Spirocycles inherently boost Fsp3 due to their quaternary spirocenter, which fuses two rings at a single carbon atom[4]. This structural feature provides three distinct advantages:
Enhanced Solubility: The 3D nature of spirocycles disrupts flat intermolecular
π−π
stacking, lowering the crystal lattice energy and significantly improving aqueous solubility[3].
Reduced Promiscuity: Planar aromatic molecules often bind non-specifically to off-target proteins (e.g., hERG or CYP450 enzymes). The steric bulk and defined vectors of spirocycles mitigate these off-target liabilities[4].
Target Complementarity: Spirocycles project functional groups spherically, allowing for deeper and more specific engagement with complex, three-dimensional protein binding pockets[3].
Fig 1. Logical relationship between the 7-azaspiro[3.5]non-1-ene scaffold, Fsp3, and drug-like properties.
Conformational Analysis of 7-Azaspiro[3.5]non-1-ene
The 7-azaspiro[3.5]non-1-ene system is a bicyclic framework comprising a four-membered cyclobutene ring fused to a six-membered piperidine ring. The conformational dynamics of this system are dictated by the spiro fusion and the localized unsaturation:
Orthogonal Ring Geometry: The quaternary spiro carbon forces the cyclobutene and piperidine rings into mutually perpendicular planes. This orthogonal arrangement acts as a rigid vectorization hub. Substituents placed on the cyclobutene ring (e.g., at C1 or C2) are projected at a ~90-degree angle relative to substituents on the piperidine nitrogen (C7).
Piperidine Chair Conformation: The piperidine ring predominantly adopts a low-energy chair conformation. The diastereotopic nature of the methylene protons in the ring is a direct result of the chiral quaternary center, which can be observed via distinct axial and equatorial couplings in 2D-NOESY NMR[5].
Rigidity via Unsaturation: The C1-C2 double bond in the cyclobutene ring restricts rotational degrees of freedom. This "locks" the azaspiro[3.5] system into a stable conformation, preventing the compound from adopting multiple high-energy states and thereby reducing the entropic penalty upon target binding[6].
Synthetic Methodologies & Experimental Protocols
The construction of the highly strained 7-azaspiro[3.5]non-1-ene core requires precise chemo- and stereoselective control. Modern approaches utilize Gold(I)-catalyzed [2+2] cycloadditions to forge the cyclobutene ring directly onto a piperidine precursor[7].
Impact of Catalysis on Spirocycle Synthesis
Achieving high enantiomeric excess (ee) during the formation of the spirocenter is highly dependent on the catalyst's steric and electronic properties. Table 1 summarizes the impact of chiral catalyst modifications on enantioselectivity[8].
Table 1: Impact of Catalyst Structure on Enantioselectivity in Spirocycle Synthesis
Catalyst
9-Substituent
N-Substituent
Vinyl Modification
Enantiomeric Excess (ee %)
CPD-1a
O-Benzyl
Benzyl
None
8%
CPD-1c
O-Pyridine
Benzyl
None
60%
CPD-1f
O-Pyridine
3,5-(CF₃)₂C₆H₃
None
90%
CPD-2
O-Pyridine
3,5-(CF₃)₂C₆H₃
Dihydro
95%
Step-by-Step Protocol: Synthesis of 7-Azaspiro[3.5]non-1-ene-7-carboxylate
The following self-validating protocol details the Gold(I)-catalyzed synthesis of the spirocyclic core, adapted from the methodologies of the Echavarren group[7].
Preparation of the Reaction Mixture: In an oven-dried Schlenk flask purged with argon, dissolve (ethynyloxy)benzene (23.6 mg, 0.2 mmol) and tert-butyl 4-(methoxymethylene)piperidine-1-carboxylate (136 mg, 0.6 mmol) in 2.0 mL of anhydrous DCM[7].
Catalyst Addition: Cool the mixture to 0°C. Add the Gold(I) catalyst (5 mol%) in a single portion. The causality of cooling is to control the exothermic[2+2] cycloaddition and prevent premature polymerization of the alkyne.
Cycloaddition: Allow the reaction to warm to room temperature (23°C) and stir for 4-6 hours. Monitor the consumption of the alkyne via TLC (Hexanes/EtOAc 8:2).
Quenching and Concentration: Quench the reaction by adding 0.1 mL of triethylamine to deactivate the gold catalyst. Concentrate the crude mixture under reduced pressure.
Purification: Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 15% EtOAc in Hexanes) to afford the protected 7-azaspiro[3.5]non-1-ene-7-carboxylate as a colorless oil (Typical yield: ~92%)[7].
Deprotection (Optional): To obtain the hydrochloride salt, treat the Boc-protected spirocycle with gaseous HCl in anhydrous diethyl ether at 0°C. Crucial Note: Aqueous HCl must be avoided as it causes hydrolysis of the delicate cyclobutene alkene[8].
Case Study: FXR Agonist BMS-986318
The therapeutic utility of the 7-azaspiro[3.5]non-1-ene scaffold is perfectly exemplified by BMS-986318 , a potent, non-bile acid Farnesoid X receptor (FXR) agonist developed for the treatment of Nonalcoholic Steatohepatitis (NASH)[2].
In BMS-986318, the 7-azaspiro[3.5]non-1-ene moiety acts as a central rigidifying linker that connects a 4-(trifluoromethyl)quinoline-2-carboxylic acid group to an isoxazole derivative[2].
Vectorization: The orthogonal geometry of the spiro[3.5] core precisely orientates the quinoline and isoxazole groups to perfectly complement the hydrophobic sub-pockets of the FXR ligand-binding domain.
Efficacy: This structural pre-organization yields an outstanding in vitro EC50 of 53 nM in FXR Gal4 reporter assays[9]. Furthermore, the high Fsp3 fraction ensures metabolic stability in human liver microsomes, overcoming the lipophilicity-driven clearance issues common in planar analogs[10].
Fig 2. Mechanism of action for the spirocyclic FXR agonist BMS-986318 in treating NASH.
Conclusion
The 7-azaspiro[3.5]non-1-ene scaffold is a masterclass in modern drug design. By maximizing the Fsp3 fraction, this architecture allows medicinal chemists to escape "flatland," mitigating off-target toxicities and poor solubility profiles associated with planar aromatic rings. The orthogonal 3D conformation provided by the spirocenter, combined with the rigidity of the cyclobutene alkene, enables highly specific vectorization of pharmacophores. As demonstrated by the successful development of BMS-986318, mastering the synthesis and conformational dynamics of these complex spirocycles is essential for the future of targeted therapeutics.
References
Preprints.org. Application of fSP3 towards Non-Systemic Drug Discovery. Available at:[Link]
Wiley-VCH. Supporting Information (Conformational Analysis of Spirocycles). Available at:[Link]
National Institutes of Health (PMC). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Available at:[Link]
TDX (Tesis Doctorals en Xarxa). GOLD(I)-CATALYZED ASYMMETRIC CYCLIZATIONS AND CYCLOADDITIONS OF HETEROATOM-SUBSTITUTED ALKYNES WITH ALKENES. Available at:[Link]
ACS Medicinal Chemistry Letters. Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis. Available at:[Link]
Architectural Precision in Medicinal Chemistry: Synthesis Pathways of 7-Azaspiro[3.5]non-1-ene Hydrochloride
Executive Summary Spirocyclic scaffolds have fundamentally reshaped modern medicinal chemistry by offering rigid, three-dimensional frameworks that orient substituents in precise vectors, thereby improving physicochemica...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Spirocyclic scaffolds have fundamentally reshaped modern medicinal chemistry by offering rigid, three-dimensional frameworks that orient substituents in precise vectors, thereby improving physicochemical properties and target binding affinity[1]. Among these, 7-azaspiro[3.5]non-1-ene hydrochloride (CAS 2751615-56-0) has emerged as a highly valuable building block[2].
The clinical significance of this specific spirocycle was recently highlighted in the discovery of , a potent, non-bile acid Farnesoid X receptor (FXR) agonist developed for the treatment of nonalcoholic steatohepatitis (NASH)[2][3]. The incorporation of the 7-azaspiro[3.5]non-1-ene linker into the drug's architecture was a pivotal innovation, providing a superior balance of potent in vitro FXR activation and high metabolic stability in human liver microsomes compared to acyclic or less strained analogues[2][4].
This technical guide provides an in-depth analysis of the synthesis pathways for 7-azaspiro[3.5]non-1-ene hydrochloride, focusing on mechanistic causality, self-validating experimental protocols, and scalable methodologies.
Retrosynthetic Analysis & Mechanistic Rationale
The primary synthetic challenge in constructing 7-azaspiro[3.5]non-1-ene lies in the formation of the highly strained cyclobutene ring fused to a piperidine core. A retrosynthetic analysis reveals two highly effective, distinct pathways to achieve this architecture:
Gold(I)-Catalyzed [2+2] Cycloaddition: A highly atom-economical approach that utilizes the cycloaddition of ynol ethers with exocyclic piperidine alkenes. This pathway is driven by the carbophilic nature of Gold(I), which selectively activates the alkyne to form a cyclopropyl gold carbene intermediate, followed by a stereospecific 1,3-migration[5][6].
Ring-Closing Metathesis (RCM): A classical thermodynamic approach where a 1,1-divinylpiperidine derivative undergoes metathesis. The reaction is entropically driven by the release of ethylene gas, utilizing robust ruthenium-based catalysts[7][8].
Retrosynthetic disconnection strategies for the 7-azaspiro[3.5]non-1-ene core.
Step-by-Step Experimental Protocols & Causality
As with any highly strained system, the choice of reagents, solvents, and workup conditions is not arbitrary; each step must be a self-validating system to ensure high fidelity and yield.
Protocol A: Gold(I)-Catalyzed [2+2] Cycloaddition
This protocol is adapted from the advanced methodologies developed for heteroatom-substituted alkynes[5][6].
Step 1: Substrate Preparation. In an oven-dried flask under an argon atmosphere, dissolve (ethynyloxy)benzene (0.2 mmol) and tert-butyl 4-(methoxymethylene)piperidine-1-carboxylate (0.6 mmol) in anhydrous dichloromethane (DCM).
Causality: Strict anhydrous conditions are mandatory because ynol ethers are highly moisture-sensitive and prone to hydrolysis. The 3-fold excess of the alkene drives the equilibrium toward the cyclobutene product, compensating for the steric hindrance of the exocyclic double bond.
Step 2: Catalyst Addition. Cool the mixture to -20 °C and add a Gold(I) catalyst (e.g., JohnPhosAuNCMe SbF₆, 5 mol%).
Causality: Gold(I) acts as a soft Lewis acid. It selectively coordinates to the π-system of the alkyne rather than the alkene, preventing unwanted polymerization. This coordination generates a highly reactive cyclopropyl gold carbene intermediate[6].
Step 3: Ring Expansion. Allow the reaction to slowly warm to room temperature over 12 hours.
Causality: The thermal energy facilitates the stereospecific 1,3-migration (ring expansion) of the cyclopropyl gold carbene into the stable spiro-cyclobutene framework[6].
Step 4: Isolation & Validation. Quench with a drop of triethylamine to neutralize any trace acid, concentrate under reduced pressure, and purify via flash chromatography.
Self-Validation: The product (tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate) is isolated as a colorless oil. Complete consumption of the ynol ether is visually confirmed via TLC using a KMnO₄ stain, which will show the disappearance of the highly reactive alkyne spot. Typical yields reach ~92%[5].
Workflow and mechanistic causality of the Gold(I)-catalyzed [2+2] cycloaddition.
Protocol B: Deprotection and Hydrochloride Salt Isolation
To utilize the spirocycle in further medicinal chemistry workflows (such as the Buchwald-Hartwig amination used in the synthesis of BMS-986318[3]), the Boc protecting group must be cleanly removed to yield the hydrochloride salt.
Step 1: Acidic Cleavage. Dissolve the purified tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate in anhydrous 1,4-dioxane. Cool to 0 °C and add a solution of 4M HCl in dioxane (10 equivalents)[9].
Causality: Using HCl in a non-aqueous solvent like dioxane is a strategic choice. It bypasses the need for an aqueous workup (which can lead to the loss of the highly water-soluble free amine) and directly protonates the secondary amine as it is deprotected.
Step 2: Precipitation. Stir the mixture at room temperature until gas evolution ceases.
Causality: The cleavage of the Boc group is entropically driven by the release of isobutylene and CO₂ gas. Because the resulting 7-azaspiro[3.5]non-1-ene hydrochloride is insoluble in dioxane, it precipitates directly out of the solution, driving the reaction equilibrium to absolute completion.
Step 3: Filtration & Validation. Filter the white precipitate under a nitrogen blanket and wash with cold diethyl ether to remove residual organic impurities.
Self-Validation: The isolated white powder is the pure hydrochloride salt. A ninhydrin-stained TLC of the solid (dissolved in a drop of methanol) will show a distinct, dark purple spot, confirming the presence of the free secondary amine, while UV-active impurities will be entirely absent[2][9].
Quantitative Data Presentation
The selection of a synthesis pathway depends on the scale, available equipment, and required atom economy. The table below summarizes the quantitative metrics of the primary synthetic routes for the 7-azaspiro[3.5]non-1-ene core.
Synthesis Pathway
Key Catalyst / Reagent
Typical Yield
Atom Economy
Scalability
Primary Advantage
Gold(I) [2+2] Cycloaddition
JohnPhosAuNCMe SbF₆
85 - 92%
High
Moderate
Single-step spirocycle formation from acyclic precursors; highly regioselective.
Ring-Closing Metathesis (RCM)
Grubbs II (Ruthenium)
60 - 80%
Moderate
High
Utilizes well-established, commercially available catalysts; highly tolerant of functional groups.
Lactam Reduction / Elimination
LiAlH₄ / Acidic Dehydration
50 - 70%
Low
High
Avoids expensive transition metal catalysts; relies on robust, classical organic transformations.
References
Carpenter, J., et al. "Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis." ACS Medicinal Chemistry Letters, 2021, 12(9), 1413-1420. URL:[Link]
Cataffo, A. "Gold(I)-Catalyzed Asymmetric Cyclizations and Cycloadditions of Heteroatom-Substituted Alkynes with Alkenes." Doctoral Thesis, Universitat Rovira i Virgili, 2024. URL:[Link]
Thermodynamic Stability and Physicochemical Profiling of 7-Azaspiro[3.5]non-1-ene Hydrochloride
An In-Depth Technical Guide for Drug Development Professionals Executive Summary In modern medicinal chemistry, spirocyclic amines have emerged as premier bioisosteres for traditional piperidines and morpholines. By rest...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In modern medicinal chemistry, spirocyclic amines have emerged as premier bioisosteres for traditional piperidines and morpholines. By restricting conformational flexibility, spirocycles minimize the entropic penalty (
ΔS
) upon target binding, thereby enhancing binding affinity. A prime example is 7-azaspiro[3.5]non-1-ene hydrochloride (CAS 2751615-56-0) , a critical structural intermediate in the synthesis of BMS-986318, a potent non-bile acid Farnesoid X receptor (FXR) agonist developed for the treatment of nonalcoholic steatohepatitis (NASH) [1].
However, the incorporation of a highly strained cyclobutene ring fused to a piperidine core introduces unique thermodynamic challenges. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic stability of this specific spirocyclic salt. We will explore the causality behind its solid-state stabilization, detail self-validating analytical protocols, and provide a comprehensive framework for evaluating its physicochemical properties.
Structural Thermodynamics: Balancing Ring Strain and Lattice Energy
The free base of 7-azaspiro[3.5]non-1-ene contains a cyclobutene moiety, which inherently possesses significant ring strain (approximately 29–30 kcal/mol) due to the compression of internal bond angles. When left as a free secondary amine, the compound is susceptible to oxidative degradation and volatilization.
The Causality of Salt Formation
To harness this highly strained intermediate for reproducible cross-coupling reactions (such as SNAr or Buchwald-Hartwig aminations), it must be isolated as a hydrochloride salt [2]. The thermodynamic driving force for this stabilization is the lattice energy (
ΔHlattice
) . The strong ionic interactions between the protonated azaspiro-nitrogen and the chloride counterion create a deep potential energy well. This enthalpic stabilization easily overcomes the entropic penalty of crystallization, yielding a highly crystalline, shelf-stable powder that resists ambient degradation [3].
Fig 1: Mechanistic pathway from 7-azaspiro[3.5]non-1-ene HCl to FXR-mediated NASH resolution.
Quantitative Physicochemical Profile
The following table summarizes the key thermodynamic and physicochemical parameters of 7-azaspiro[3.5]non-1-ene hydrochloride. These metrics are critical for formulation scientists and process chemists determining storage conditions and reaction solvent compatibility.
Property
Value / Characteristic
Thermodynamic Significance
Molecular Formula
C8H14ClN
Defines the stoichiometric mass for synthetic equivalents.
Molecular Weight
159.66 g/mol
Standardized mass for molarity calculations.
Physical State
Crystalline Powder
Indicates high
ΔHlattice
and solid-state stability.
pKa (Conjugate Acid)
~9.2 - 9.5 (Estimated)
Dictates the pH required for quantitative free-base liberation.
Decomposition Temp (T_d)
> 210 °C
Defines the thermal ceiling before cyclobutene ring-opening.
Hygroscopicity
Low to Moderate
Chloride salts of constrained amines resist moisture uptake.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the thermodynamic evaluation of amine hydrochloride salts must employ orthogonal analytical techniques. The following methodologies are designed as self-validating systems, incorporating internal calibrations to prevent false-positive artifacts.
Purpose: To differentiate between the endothermic phase transition (melting) and exothermic/endothermic thermal degradation (mass loss).
Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (Known
Tm
= 156.6 °C,
ΔHf
= 28.45 J/g). This ensures absolute accuracy of the heat flow measurements.
Sample Preparation: Desiccate the 7-azaspiro[3.5]non-1-ene HCl sample under vacuum for 12 hours. Weigh exactly 3.00 ± 0.05 mg into a standard aluminum pan and crimp with a pinhole lid to allow volatile release.
TGA Baseline: Concurrently load a matched sample into the Thermogravimetric Analyzer (TGA) using an open platinum pan.
Thermal Ramp: Heat both instruments from 25 °C to 300 °C at a strictly controlled rate of 10 °C/min under a dry Nitrogen purge (50 mL/min).
Data Synthesis:
Validation Check: If an endothermic peak in the DSC perfectly aligns with a sharp mass loss in the TGA, the event is decomposition, not a true melting point. The true melting point must occur with 0% mass loss.
Protocol B: Solution-State Thermodynamics via Isothermal Titration Calorimetry (ITC)
Purpose: To determine the precise enthalpy of dissociation (
ΔHdiss
) and pKa of the protonated spirocycle.
Reagent Preparation: Prepare a 1.0 mM solution of 7-azaspiro[3.5]non-1-ene HCl in degassed, deionized water (Cell solution). Prepare a 10.0 mM solution of standardized NaOH (Syringe titrant).
Equilibration: Equilibrate the ITC cell at exactly 298.15 K (25 °C). Wait for the baseline thermal power to stabilize within a variance of 10 ncal/s.
Titration Sequence: Inject 2 µL aliquots of NaOH into the cell every 150 seconds, stirring at 750 rpm.
Thermodynamic Extraction: Integrate the area under each injection peak to calculate the heat (
q
) released or absorbed. Fit the data to a single-site binding (deprotonation) model to extract
ΔH
,
ΔG
, and
ΔS
.
Validation Check: The sum of the integrated heats must plateau to the background heat of dilution once the amine is fully deprotonated (pH > 11).
Fig 2: Multi-modal analytical workflow for thermodynamic profiling of amine hydrochloride salts.
Causality in Experimental Choices
Every step in the aforementioned protocols is driven by specific physicochemical realities:
Why the pinhole lid in DSC? The cyclobutene ring, upon reaching its thermal ceiling, may undergo a retro-electrocyclic ring-opening reaction. A hermetically sealed pan would pressurize and artificially alter the thermodynamics of this decomposition. The pinhole allows evolved gases to escape, providing a true atmospheric-pressure thermodynamic profile.
Why use ITC for pKa instead of standard potentiometry? While a pH meter can estimate pKa, ITC directly measures the enthalpy of the protonation state change. Because the spiro-fusion tightly packs the atoms around the nitrogen, solvent reorganization (water shell formation) during deprotonation is highly specific. ITC captures the entropic signature of this solvent reorganization, providing a deeper understanding of how the molecule will behave in biological fluids.
Conclusion
The thermodynamic stability of 7-azaspiro[3.5]non-1-ene hydrochloride is a masterclass in balancing structural tension with solid-state stabilization. While the cyclobutene ring introduces high internal strain, the formation of the hydrochloride salt leverages massive lattice energy to create a stable, workable intermediate. This delicate thermodynamic balance is precisely what allows modern drug developers to synthesize highly constrained, metabolically stable therapeutics like BMS-986318.
References
Carpenter, J., et al. (2021). "Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis". ACS Medicinal Chemistry Letters. URL:[Link]
Gibson, E. K. (2007). "Amine hydrochloride salts: a problem in polyurethane synthesis" (General thermodynamic behavior of amine hydrochlorides). University of Glasgow Theses. URL:[Link]
Exploratory
Architectural Precision in Medicinal Chemistry: A Technical Guide to 7-Azaspiro[3.5]non-1-ene Hydrochloride
Executive Summary In the contemporary landscape of drug discovery, the transition from planar, two-dimensional molecular architectures to complex, three-dimensional frameworks is a critical driver of clinical success. 7-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the contemporary landscape of drug discovery, the transition from planar, two-dimensional molecular architectures to complex, three-dimensional frameworks is a critical driver of clinical success. 7-azaspiro[3.5]non-1-ene hydrochloride (CAS: 2751615-56-0) exemplifies this paradigm shift. As a highly strained, nitrogen-containing spirocyclic scaffold, it serves as a pivotal building block in the synthesis of advanced therapeutics. Most notably, this compound is the structural linchpin in the development of BMS-986318 , a potent, non-bile acid Farnesoid X receptor (FXR) agonist engineered for the treatment of nonalcoholic steatohepatitis (NASH) [1].
This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties—specifically its molecular weight and exact mass—alongside field-proven analytical workflows and synthetic integration protocols.
Physicochemical Profiling: Molecular Weight and Exact Mass
Accurate mass determination is the bedrock of compound verification in synthetic workflows. Because 7-azaspiro[3.5]non-1-ene is supplied as a hydrochloride salt, mass spectrometry (MS) and stoichiometric calculations must account for the dissociation of the salt in solution.
The spirocyclic core consists of a cyclobutene ring fused to a piperidine ring at a single quaternary spiro carbon (C4). The presence of the double bond at the C1-C2 position introduces rigidity, while the secondary amine at N7 provides a handle for functionalization.
Quantitative Data Summary
Property
Value
Computational Derivation
Chemical Formula
C₈H₁₄ClN
Free base (C₈H₁₃N) + HCl
Molecular Weight (Average)
159.66 g/mol
Based on standard atomic weights
Exact Mass (Monoisotopic)
159.0815 Da
C(8) H(14) Cl(35) N(14)
Free Base Exact Mass
123.1048 Da
C(8) H(13) N(14)
Protonated Mass [M+H]⁺
124.1126 m/z
Detected in ESI+ Mass Spectrometry
Fraction of sp³ Carbons (Fsp³)
0.75
6 sp³ carbons / 8 total carbons
The "Escape from Flatland" Paradigm: Causality in Scaffold Selection
The selection of 7-azaspiro[3.5]non-1-ene over traditional, planar heterocyclic rings (e.g., piperidines or pyridines) is not arbitrary; it is driven by the "Escape from Flatland" concept [2].
Increased 3D Complexity (Fsp³): With an Fsp³ value of 0.75, the spirocyclic core forces the molecule out of a 2D plane. This three-dimensionality improves complementarity with complex, deep protein binding pockets—such as the ligand-binding domain of the FXR.
Improved ADME Profile: Planar aromatic rings often suffer from poor aqueous solubility and high off-target promiscuity due to
π−π
stacking-driven aggregation. The spirocyclic architecture disrupts these intermolecular forces, enhancing metabolic stability and thermodynamic solubility [2].
Analytical Workflows: High-Resolution Mass Spectrometry (HRMS)
To definitively confirm the exact mass of 7-azaspiro[3.5]non-1-ene hydrochloride, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is required. The following protocol is designed as a self-validating system to ensure absolute analytical confidence.
Protocol: HR-ESI-MS Mass Verification
Step 1: Sample Preparation
Action: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
Causality: The addition of 0.1% formic acid forces the equilibrium toward the protonated state. Because the HCl salt dissociates in the solvent, the formic acid ensures complete protonation of the secondary amine (N7), maximizing the generation of the [M+H]⁺ species for positive ion mode detection.
Step 2: Instrument Calibration
Action: Calibrate the Q-TOF or Orbitrap mass spectrometer using an established tuning mix to achieve a mass accuracy of < 2 ppm.
Causality: Sub-5 ppm mass accuracy is mandatory to distinguish the target analyte (theoretical m/z 124.1126) from isobaric background interferences or synthesis byproducts.
Step 3: Injection and Ionization
Action: Inject 2 µL of the sample. Operate the ESI source in positive mode (ESI+) with a capillary voltage of 3.0 kV and a desolvation temperature of 250°C.
Causality: The relatively low capillary voltage (3.0 kV) provides soft ionization, preventing the in-source fragmentation of the highly strained spiro[3.5]nonene ring system.
Step 4: Data Acquisition & Self-Validation
Action: Extract the ion chromatogram (EIC) for m/z 124.1126 ± 0.005.
Validation: The protocol is considered validated if the observed monoisotopic peak matches the theoretical mass within 5 ppm, and the isotopic pattern aligns with the natural abundance of C₈H₁₄N⁺ (e.g., the M+1 peak must appear at ~8.8% relative intensity due to naturally occurring ¹³C).
Synthetic Integration: The BMS-986318 Case Study
The most prominent application of 7-azaspiro[3.5]non-1-ene hydrochloride is its integration into BMS-986318. The critical step is a Buchwald-Hartwig cross-coupling reaction, which links the spirocyclic nitrogen to a brominated isoxazole intermediate [1].
Protocol: Buchwald-Hartwig Amination Workflow
Step 1: Reagent Assembly
Action: Combine the brominated isoxazole intermediate (1.0 eq), 7-azaspiro[3.5]non-1-ene hydrochloride (1.2 eq), and Cs₂CO₃ (3.0 eq) in anhydrous 1,4-dioxane.
Causality: The hydrochloride salt must be neutralized in situ. An excess of the strong base (Cs₂CO₃) is required to liberate the free secondary amine, allowing it to participate in the catalytic cycle.
Step 2: Catalyst Addition
Action: Add RuPhos Pd G2 precatalyst (0.05 eq) under a strict argon atmosphere.
Causality: RuPhos is a bulky, electron-rich biaryl phosphine ligand. It specifically facilitates the difficult oxidative addition of the sterically hindered bromoisoxazole and promotes rapid reductive elimination, preventing unwanted
β
-hydride elimination side reactions.
Step 3: Thermal Cycling & Isolation
Action: Heat the reaction mixture to 90°C for 18 hours. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the coupled product.
Synthetic integration of 7-azaspiro[3.5]non-1-ene into BMS-986318 via Buchwald-Hartwig amination.
Mechanism of Action: FXR Agonism
Once synthesized, BMS-986318 acts as a potent non-bile acid FXR agonist. By binding to the FXR receptor in the liver and intestine, it triggers a cascade that downregulates CYP7A1 (the rate-limiting enzyme in bile acid synthesis) and upregulates FGF15/19, ultimately restoring lipid homeostasis and resolving NASH-associated fibrosis [1].
Mechanism of action for FXR agonists in regulating bile acid homeostasis and NASH resolution.
References
Carpenter, J., et al. "Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis." ACS Medicinal Chemistry Letters, vol. 12, no. 9, 2021, pp. 1413–1420. URL:[Link]
Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 64, no. 1, 2021, pp. 150-183. URL:[Link]
Protocols & Analytical Methods
Method
Application Note: Laboratory Synthesis Protocol for 7-Azaspiro[3.5]non-1-ene Hydrochloride
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction and Strategic Context The spirocyclic scaffold has emerged as a privileg...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Methodological Guide
Introduction and Strategic Context
The spirocyclic scaffold has emerged as a privileged structure in modern medicinal chemistry, offering enhanced metabolic stability and unique three-dimensional conformational profiling compared to flat aromatic rings. Specifically, 7-azaspiro[3.5]non-1-ene hydrochloride (CAS: 2751615-56-0) is a critical bicyclic building block. It has been prominently utilized as a pivotal linker in the discovery of BMS-986318, a potent non-bile acid Farnesoid X receptor (FXR) agonist developed for the treatment of nonalcoholic steatohepatitis (NASH)[1].
The incorporation of the strained cyclobutene moiety within the spiro[3.5]nonane framework presents unique synthetic challenges. Direct construction of the spiro-center requires precise chemoselectivity, and the subsequent functionalization of the cyclobutane ring must avoid unwanted ring-expansion or contraction (Wagner-Meerwein rearrangements). This application note details a robust, three-step semi-synthetic protocol starting from the commercially available tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, focusing on the mechanistic rationale behind each transformation[2].
Retrosynthetic Strategy & Pathway Visualization
To synthesize the target hydrochloride salt, we employ a functional group interconversion strategy. The cyclobutene double bond is installed via a carefully controlled elimination reaction of a cyclobutanol intermediate, which is itself derived from the reduction of the corresponding cyclobutanone.
Fig 1: Three-step synthetic workflow for 7-azaspiro[3.5]non-1-ene hydrochloride.
Step-by-Step Experimental Methodologies
As a self-validating system, each protocol below includes built-in analytical checkpoints to ensure the integrity of the intermediates before proceeding to the next step.
Step 1: Chemoselective Reduction of the Cyclobutanone
Objective: Convert tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate to the corresponding cyclobutanol.
Mechanistic Rationale: Sodium borohydride (
NaBH4
) is selected for its mild hydridic character, which cleanly reduces the ketone without epimerizing the spiro-center or cleaving the acid-sensitive Boc protecting group[3].
Protocol:
Initialization: Charge a flame-dried 250 mL round-bottom flask with tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (10.0 g, 41.8 mmol) and anhydrous methanol (100 mL).
Temperature Control: Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.
Reagent Addition: Add
NaBH4
(2.37 g, 62.7 mmol, 1.5 equiv) portion-wise over 15 minutes to control the evolution of hydrogen gas and manage the exothermic reaction.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 2 hours.
Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (
Rf≈0.5
) should be completely consumed, replaced by a more polar spot (
Rf≈0.3
).
Quenching & Workup: Quench carefully with saturated aqueous
NH4Cl
(50 mL). Concentrate the mixture in vacuo to remove methanol. Extract the aqueous residue with Dichloromethane (DCM) (3 × 50 mL).
Isolation: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate to afford tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate as a colorless oil. Use directly in the next step without further purification.
Step 2: Controlled Dehydration via Mesylate Intermediate
Objective: Install the cyclobutene double bond.
Mechanistic Rationale: Direct acid-catalyzed dehydration of cyclobutanols is notoriously prone to carbocation-mediated ring expansion (yielding cyclopentenes). To strictly preserve the spiro[3.5]nonane architecture, we utilize a two-step, one-pot E2 elimination. Converting the alcohol to a mesylate creates a superior leaving group, allowing for a base-promoted (DBU) anti-periplanar elimination that avoids carbocation intermediates[2].
Protocol:
Mesylation: Dissolve the crude alcohol from Step 1 (~10.0 g, 41.4 mmol) in anhydrous DCM (120 mL). Add Triethylamine (
Et3N
) (17.3 mL, 124.2 mmol, 3.0 equiv) and cool to 0 °C.
Activation: Add Methanesulfonyl chloride (MsCl) (4.8 mL, 62.1 mmol, 1.5 equiv) dropwise. Stir at 0 °C for 1 hour. (TLC will show conversion to the mesylate,
Rf≈0.45
).
Elimination: To the same reaction flask, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (18.6 mL, 124.2 mmol, 3.0 equiv).
Thermal Shift: Equip the flask with a reflux condenser and heat the mixture to 40 °C for 16 hours.
Workup: Cool to RT, dilute with DCM (100 mL), and wash sequentially with 1M aqueous citric acid (to remove DBU and
Et3N
), saturated
NaHCO3
, and brine.
Purification: Dry over
Na2SO4
, concentrate, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate.
Step 3: Anhydrous Hydrochlorination and Boc-Deprotection
Objective: Cleave the Boc group and isolate the target compound as a stable hydrochloride salt.
Mechanistic Rationale: Aqueous acids (like aqueous HCl or TFA followed by aqueous workup) can cause hydration of the strained cyclobutene ring. Utilizing anhydrous gaseous HCl in a non-polar ethereal solvent (or 1,4-dioxane) ensures the preservation of the alkene. Furthermore, the zwitterionic intermediate is immediately stabilized by salt formation, precipitating out of the solution and driving the reaction to completion while minimizing decomposition[3].
Protocol:
Initialization: Dissolve the purified tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate (6.0 g, 26.9 mmol) in anhydrous 1,4-dioxane (30 mL).
Deprotection: Add a solution of 4M HCl in 1,4-dioxane (33.6 mL, 134.5 mmol, 5.0 equiv) dropwise at RT.
Maturation: Stir vigorously at RT for 4 hours. A white precipitate will begin to form within the first 30 minutes.
Isolation: Dilute the suspension with anhydrous diethyl ether (50 mL) to maximize precipitation. Filter the solid under a blanket of nitrogen using a Büchner funnel.
Washing & Drying: Wash the filter cake with cold anhydrous diethyl ether (2 × 20 mL). Dry the solid in vacuo at 40 °C for 12 hours to afford 7-azaspiro[3.5]non-1-ene hydrochloride as a highly pure, free-flowing white powder.
Quantitative Data & Yield Summary
The table below summarizes the expected quantitative metrics for this synthetic route when performed at a 10-gram scale, providing benchmarking data for process replication.
Application Notes and Protocols for the Buchwald-Hartwig Cross-Coupling of 7-Azaspiro[3.5]non-1-ene Hydrochloride
Introduction: Navigating the Synthesis of Complex Amines The Buchwald-Hartwig amination stands as a pillar in modern synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-nitro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Synthesis of Complex Amines
The Buchwald-Hartwig amination stands as a pillar in modern synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for drug development professionals and researchers.[1]
This guide provides detailed application notes and protocols for the Buchwald-Hartwig cross-coupling of a particularly challenging substrate: 7-azaspiro[3.5]non-1-ene hydrochloride. Spirocyclic amines are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved potency and selectivity for biological targets. However, the inherent steric hindrance of these amines presents a significant hurdle in C-N bond formation. Furthermore, the use of the amine as a hydrochloride salt necessitates careful consideration of the reaction conditions, particularly the choice and stoichiometry of the base.
These notes will provide a comprehensive overview of the critical parameters for the successful coupling of 7-azaspiro[3.5]non-1-ene hydrochloride with various aryl halides, offering a rational approach to reaction optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate.[7] Subsequently, the amine coordinates to the palladium center, and a base facilitates its deprotonation to generate a palladium-amido complex.[3] The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6]
Critical Parameters for Coupling 7-Azaspiro[3.5]non-1-ene Hydrochloride
The successful amination of a sterically demanding secondary amine hydrochloride like 7-azaspiro[3.5]non-1-ene requires careful optimization of several key parameters.
Palladium Precatalyst and Ligand Selection
The choice of the palladium source and, more importantly, the phosphine ligand is critical for an efficient reaction.[8] While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often more effective as they cleanly and efficiently generate the active Pd(0) catalyst.[7][8]
For secondary amines, particularly sterically hindered ones, bulky and electron-rich phosphine ligands are generally required.[1][8] These ligands promote the formation of monoligated palladium species, which accelerates the rates of oxidative addition and reductive elimination.[1]
Recommended Ligands:
RuPhos: Specifically designed for the coupling of secondary amines and often a good starting point.[8]
BrettPhos: Effective for coupling primary amines, it can also show good performance with some secondary amines.[8]
XPhos: A versatile ligand with a broad substrate scope.
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can be effective for challenging couplings.[5][9][10]
The Crucial Role of the Base
The base plays a dual role in this reaction. First, it must be strong enough to deprotonate the coordinated amine in the catalytic cycle. Second, an additional equivalent of base is required to neutralize the hydrochloride salt of the starting material, liberating the free amine.[3]
Strong, non-nucleophilic bases are typically employed to avoid side reactions.[8][11]
Recommended Bases:
Sodium tert-butoxide (NaOtBu): A commonly used, effective, and relatively inexpensive strong base.[11][12]
Lithium bis(trimethylsilyl)amide (LHMDS): A very strong base that can be advantageous for less reactive substrates or when milder conditions are desired.[13][14]
Potassium tert-butoxide (KOtBu): Another strong alkoxide base that is frequently used.[15]
For base-sensitive functional groups on the aryl halide, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be considered, though this may necessitate higher reaction temperatures.[11][12]
Solvent and Temperature Considerations
The choice of solvent influences the solubility of the reactants and catalyst, and can also affect the stability of intermediates in the catalytic cycle.[11][16]
Recommended Solvents:
Toluene: A widely used solvent for Buchwald-Hartwig reactions, particularly for aryl iodides.[6][8][12]
Tetrahydrofuran (THF): Useful for reactions conducted at lower temperatures.[8][12]
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and dioxane.[17]
Reaction temperatures typically range from 80 to 110 °C.[12] For less reactive aryl chlorides or sterically demanding substrates, higher temperatures may be necessary. Microwave irradiation can also be employed to accelerate the reaction.[18]
Experimental Protocols
General Considerations
Inert Atmosphere: Buchwald-Hartwig aminations are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[3]
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial for optimal results.[3]
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Screening Protocol for the Coupling of an Aryl Bromide with 7-Azaspiro[3.5]non-1-ene Hydrochloride
This protocol provides a starting point for a small-scale (0.5 mmol) reaction.
In a glovebox, add the aryl bromide, 7-azaspiro[3.5]non-1-ene hydrochloride, NaOtBu, and the palladium precatalyst to the reaction vial.
Seal the vial with a screw cap containing a PTFE septum.
Remove the vial from the glovebox and add the anhydrous, degassed toluene via syringe.
Place the vial in a preheated oil bath or heating block at 100 °C.
Stir the reaction mixture vigorously for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Table of Suggested Screening Conditions
Entry
Aryl Halide (equiv)
Amine·HCl (equiv)
Pd Precatalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
1
Ar-Br (1.0)
1.2
RuPhos Pd G3 (2)
-
NaOtBu (2.4)
Toluene
100
2
Ar-Br (1.0)
1.2
Pd₂(dba)₃ (1)
RuPhos (2.4)
LHMDS (2.4)
Toluene
100
3
Ar-Cl (1.0)
1.2
BrettPhos Pd G3 (2)
-
NaOtBu (2.4)
Dioxane
110
4
Ar-Cl (1.0)
1.2
Pd(OAc)₂ (2)
XPhos (4)
KOtBu (2.4)
2-MeTHF
110
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
No or low conversion
- Inactive catalyst- Inappropriate ligand or base- Insufficient temperature- Presence of oxygen or moisture
- Use a reliable precatalyst or pre-form the active catalyst.- Screen different ligands (e.g., RuPhos, BrettPhos) and bases (NaOtBu, LHMDS).- Increase the reaction temperature.- Ensure rigorous inert and anhydrous conditions.
Formation of hydrodehalogenated arene
- β-hydride elimination is competing with reductive elimination
- Use a bulkier ligand to favor reductive elimination.- Lower the reaction temperature if possible.
Decomposition of starting materials
- Base is too strong for functional groups on the aryl halide
- Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃) and increase the reaction temperature.
Poor product recovery
- Product is volatile or water-soluble- Inefficient extraction or purification
- Use care during solvent removal.- Adjust the pH during aqueous workup to ensure the product is in the organic layer.- Optimize the chromatography conditions.
Conclusion
The Buchwald-Hartwig amination of 7-azaspiro[3.5]non-1-ene hydrochloride, while challenging, is a feasible and highly valuable transformation for the synthesis of novel spirocyclic aryl amines. Success hinges on the careful selection of a suitable palladium precatalyst, a bulky and electron-rich phosphine ligand, and a strong, non-nucleophilic base in sufficient excess to both neutralize the amine salt and drive the catalytic cycle. By systematically screening these parameters and adhering to rigorous inert and anhydrous techniques, researchers can effectively navigate the complexities of this reaction to access a diverse range of valuable compounds for drug discovery and development.
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (URL: [Link])
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (URL: [Link])
Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) | ACS Sustainable Chemistry & Engineering - ACS Publications. (URL: [Link])
The Buchwald-Hartwig Amination After 25 Years - PubMed. (URL: [Link])
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) - NSF PAR. (URL: [Link])
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. (URL: [Link])
Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry. (URL: [Link])
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (URL: [Link])
Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides | Request PDF - ResearchGate. (URL: [Link])
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (URL: [Link])
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL: [Link])
Role of the base in Buchwald-Hartwig amination - PubMed. (URL: [Link])
A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis - MDPI. (URL: [Link])
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: [Link])
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (URL: [Link])
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (URL: [Link])
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (URL: [Link])
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. (URL: [Link])
Architectural Precision in Medicinal Chemistry: A Technical Guide to 7-Azaspiro[3.5]non-1-ene Hydrochloride
The Bioisosteric Rationale: Escaping "Flatland" For decades, the piperidine ring has been a ubiquitous workhorse in medicinal chemistry. However, its widespread use is frequently accompanied by distinct liabilities: high...
Author: BenchChem Technical Support Team. Date: April 2026
The Bioisosteric Rationale: Escaping "Flatland"
For decades, the piperidine ring has been a ubiquitous workhorse in medicinal chemistry. However, its widespread use is frequently accompanied by distinct liabilities: high basicity (pKa ~11.2) leading to hERG channel blockade, high lipophilicity driving non-specific protein binding, and metabolic vulnerability at the unhindered α-carbon positions.
To circumvent these issues, modern drug discovery has shifted toward three-dimensional, spirocyclic bioisosteres. By replacing a planar or conformationally flexible ring with a rigid spirocycle, chemists can increase the fraction of sp³-hybridized carbons (Fsp³)—a metric strongly correlated with clinical progression [1].
7-Azaspiro[3.5]non-1-ene hydrochloride (CAS: 2751615-56-0) represents an advanced iteration of this strategy. It fuses a piperidine ring (the 6-membered azacycle) with a cyclobutene ring (the 4-membered carbocycle) at a single spiro carbon. This specific architecture offers three distinct mechanistic advantages:
pKa Modulation: The increased s-character of the spiro carbon exerts an electron-withdrawing inductive effect, lowering the basicity of the piperidine nitrogen and mitigating hERG liabilities.
Conformational Rigidity: The spiro-fusion locks the exit vectors of substituents into a defined 3D space, reducing the entropic penalty upon target binding.
Orthogonal Functionalization: Unlike the fully saturated 7-azaspiro[3.5]nonane, the non-1-ene variant features a strained double bond. This π-system serves as a highly reactive handle for late-stage functionalization (e.g., cross-coupling, dihydroxylation) or as a rigidifying element to interact with aromatic residues in a target binding pocket [2].
Quantitative Physicochemical Profiling
The following table summarizes the causal relationship between structural modification and physicochemical properties when transitioning from piperidine to spirocyclic scaffolds.
Physicochemical Parameter
Piperidine
7-Azaspiro[3.5]nonane
7-Azaspiro[3.5]non-1-ene
Fsp³ (Fraction sp³)
1.00
1.00
0.78
Typical pKa (Secondary Amine)
~11.2
~9.8 - 10.5
~9.5 - 10.0
Lipophilicity (ΔLogD vs Piperidine)
Baseline
-0.5 to -1.0
-0.3 to -0.8
3D Exit Vectors
Equatorial/Axial
Spherical / Rigid
Rigid with planar π-system
Metabolic Liability
High (α-oxidation)
Low (Steric shielding)
Low (Steric shielding)
Target Application: FXR Agonism in NASH
The utility of the 7-azaspiro[3.5]non-1-ene scaffold is perfectly exemplified in the development of non-bile acid Farnesoid X receptor (FXR) agonists, such as BMS-986318, for the treatment of nonalcoholic steatohepatitis (NASH) [3]. In this context, the spirocyclic linker was critical for achieving a superior balance between potent in vitro FXR activation and metabolic stability in human liver microsomes. The rigid geometry of the spirocycle optimally positions the pharmacophores within the FXR ligand-binding domain (LBD) without introducing the lipophilic bulk typical of traditional biphenyl or cycloalkane linkers.
FXR signaling pathway activated by 7-azaspiro[3.5]non-1-ene derived agonists.
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an in-process analytical check to verify success before proceeding.
Protocol A: Free-Basing and Amidation of the Spirocyclic Core
Because 7-azaspiro[3.5]non-1-ene is supplied as a hydrochloride salt to ensure shelf stability, the amine is protonated and non-nucleophilic. Stoichiometric base must be used to liberate the reactive free base in situ.
Reagents:
7-Azaspiro[3.5]non-1-ene hydrochloride (1.0 eq)
Target Carboxylic Acid (1.1 eq)
HATU (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous DMF (0.1 M)
Step-by-Step Methodology:
Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid and HATU in anhydrous DMF. Add 2.0 eq of DIPEA. Stir for 15 minutes at room temperature.
Causality: HATU reacts with the carboxylate to form an active O-At ester. Pre-activation prevents the amine from reacting directly with the coupling reagent (which can form guanidinium byproducts).
Free-Basing & Coupling: In a separate vial, suspend 7-azaspiro[3.5]non-1-ene hydrochloride in DMF and add 1.0 eq of DIPEA. Sonicate briefly until dissolved, then add this solution dropwise to the activated acid mixture.
Causality: The 3rd equivalent of DIPEA specifically neutralizes the HCl salt, liberating the secondary amine for nucleophilic attack on the O-At ester.
Reaction Monitoring (Self-Validation): After 2 hours, spot the reaction mixture on a silica TLC plate alongside the starting spirocycle. Stain with Ninhydrin and heat.
Validation Check: The starting material will appear as a dark purple/red spot (secondary amine). A successful reaction is indicated by the complete disappearance of this spot, as the resulting amide is ninhydrin-negative.
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol B: Late-Stage Functionalization (Dihydroxylation of the Cyclobutene Ring)
The strained cyclobutene double bond is highly susceptible to electrophilic addition, making it an excellent handle for generating novel, highly polar 3D scaffolds (e.g., cis-diols) to further lower LogD.
Osmium Tetroxide (OsO₄, 2.5 wt% in t-BuOH) (0.05 eq)
N-Methylmorpholine N-oxide (NMO) (1.5 eq)
Acetone / H₂O (4:1 v/v, 0.1 M)
Step-by-Step Methodology:
Preparation: Dissolve the spirocyclic intermediate and NMO in the Acetone/H₂O mixture at room temperature.
Oxidation: Add the OsO₄ solution dropwise. Stir the reaction in the dark for 12 hours.
Causality: The osmate ester forms preferentially on the less sterically hindered face of the cyclobutene ring. NMO acts as a stoichiometric co-oxidant to regenerate the toxic Os(VIII) species, allowing OsO₄ to be used in catalytic amounts.
Quenching: Add solid sodium sulfite (Na₂SO₃) (5.0 eq) and stir for 30 minutes.
Causality: Na₂SO₃ reduces any remaining reactive Os(VIII) to insoluble, safe Os(IV) oxide, preventing over-oxidation and toxicity during workup.
NMR Validation (Self-Validation): Isolate the product via standard extraction and acquire a ¹H-NMR spectrum in CDCl₃.
Validation Check: The starting material will exhibit distinct vinylic protons (typically a multiplet around δ 6.0 - 6.5 ppm). A successful dihydroxylation is validated by the complete disappearance of these vinylic signals and the emergence of new carbinol methine protons (δ 4.0 - 4.5 ppm).
Synthetic workflow and self-validation loop for spirocyclic functionalization.
References
Chemical Communications (RSC Publishing). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.[Link]
Application
Application Note: Advanced N-Alkylation and Acylation Protocols for 7-Azaspiro[3.5]non-1-ene Hydrochloride
Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating methodologies, and chemoselective functionalization of spirocyclic scaffolds. Ex...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, self-validating methodologies, and chemoselective functionalization of spirocyclic scaffolds.
Executive Summary & Structural Rationale
In contemporary drug discovery, spirocyclic scaffolds are highly valued for their three-dimensional architecture, which frequently imparts improved physicochemical properties and metabolic stability compared to flat, aromatic rings 1. Specifically, 7-azaspiro[3.5]non-1-ene hydrochloride has emerged as a critical building block. It served as a pivotal intermediate in the discovery of BMS-986318, a potent Farnesoid X receptor (FXR) agonist developed for the treatment of nonalcoholic steatohepatitis (NASH) 2.
Mechanistic Insight (E-E-A-T):
Unlike spiro-azetidines where the nitrogen is adjacent to the spiro center, the nitrogen in 7-azaspiro[3.5]non-1-ene is located at the 4-position of the piperidine ring relative to the spiro carbon. This spatial separation minimizes steric hindrance, allowing the secondary amine to exhibit excellent nucleophilicity. However, the molecule contains a highly strained cyclobutene ring (1-ene) . This double bond is sensitive to harsh reductive or electrophilic conditions, necessitating highly chemoselective protocols for N-functionalization 3.
Protocol 1: N-Acylation via Active Ester Intermediate
Amide bond formation is a cornerstone of spirocyclic library diversification 1. For 7-azaspiro[3.5]non-1-ene, HATU is the preferred coupling reagent due to its rapid kinetics, which minimizes the residence time of the sensitive cyclobutene ring in the reaction mixture.
Fig 1. Mechanistic workflow for the N-acylation of 7-azaspiro[3.5]non-1-ene hydrochloride.
Pre-Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid and HATU in anhydrous DCM (0.2 M). Stir for 10 minutes at room temperature.
Causality: Pre-activation forms the highly reactive O-(7-azabenzotriazol-1-yl) ester, preventing the free amine from interacting with the unactivated acid or coupling reagent byproducts.
Amine Liberation & Addition: Cool the mixture to 0 °C. Add the 7-azaspiro[3.5]non-1-ene hydrochloride salt, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA is strictly required over Triethylamine (TEA). Its steric bulk prevents it from acting as a competing nucleophile, ensuring the acylating agent reacts exclusively with the spirocyclic amine.
Validation Checkpoint 1: Spot the organic layer on a TLC plate (UV/Ninhydrin stain). The liberated free amine should appear as a highly ninhydrin-positive spot.
Coupling: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2-4 hours.
Validation Checkpoint 2: Perform LC-MS on a 5 µL aliquot. Confirm the complete disappearance of the m/z 124 [M+H]⁺ peak (free base) and the appearance of the target amide mass.
Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol 2: N-Alkylation via Chemoselective Reductive Amination
Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salt formation). For secondary spiro-piperidines, reductive amination is the gold standard 3.
Fig 2. Step-by-step reductive amination protocol for chemoselective N-alkylation.
Imine Condensation: Suspend the amine hydrochloride in DCE (0.15 M). Add DIPEA to liberate the free base, followed immediately by the aldehyde or ketone. Stir at room temperature for 1-2 hours.
Causality: DCE is selected over DCM because its slightly higher boiling point and specific dielectric constant optimally favor imine/hemiaminal formation without the need for a Dean-Stark apparatus or molecular sieves.
Validation Checkpoint 1: Analyze via LC-MS to confirm the formation of the imine intermediate.
Chemoselective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Stir at room temperature for 12 hours.
Causality: NaBH(OAc)₃ is a mild hydride donor. It is specifically chosen over NaBH₄ or NaBH₃CN because it selectively reduces the iminium ion without reducing the highly strained cyclobutene double bond (C1=C2) 3.
Validation Checkpoint 2: Perform a TLC check using a KMnO₄ stain. The product spot must remain KMnO₄-active, validating that the cyclobutene ring remains intact and was not over-reduced.
Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (Note: moderate gas evolution will occur). Extract the aqueous layer with DCM (3x).
Purification: Dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient with 1% NH₄OH to prevent streaking of the basic amine).
Quantitative Data: Reagent Selection Matrix
The following table summarizes the optimized conditions for functionalizing 7-azaspiro[3.5]non-1-ene, demonstrating why specific reagents are mandated in the protocols above.
Table 2: Optimization of Functionalization Conditions
Application Note: Kilogram-Scale Manufacturing Process for 7-Azaspiro[3.5]non-1-ene Hydrochloride Intermediates
Executive Summary & Scientific Rationale In modern medicinal chemistry, the shift from flat, sp²-rich aromatic rings to three-dimensional, sp³-rich spirocyclic scaffolds is a proven strategy to improve pharmacokinetic pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
In modern medicinal chemistry, the shift from flat, sp²-rich aromatic rings to three-dimensional, sp³-rich spirocyclic scaffolds is a proven strategy to improve pharmacokinetic properties, water solubility, and metabolic stability. 7-Azaspiro[3.5]non-1-ene hydrochloride (CAS 2751615-56-0; Molecular Formula: C8H14ClN) is a highly valuable spirocyclic amine building block.
This compound has demonstrated critical utility in the development of novel therapeutic agents. Most notably, it served as a pivotal intermediate in the discovery of BMS-986318, a potent non-bile acid Farnesoid X receptor (FXR) agonist investigated for the treatment of nonalcoholic steatohepatitis (NASH)[1]. The incorporation of the 7-azaspiro[3.5]non-1-ene linker into the drug candidate was a breakthrough innovation, achieving a superior balance of potent in vitro FXR activation and enhanced metabolic stability in human liver microsomes compared to other analogues[1].
To support advanced drug development activities, a robust, scalable chemical process amenable to multi-kilogram production is required. Drawing upon modern process chemistry principles, this protocol minimizes intermediate isolation and reduces operation steps to maximize sustainability and throughput[2].
Process Workflow & Control Logic
The synthesis of the cyclobutene-fused piperidine core relies on a highly controlled[2+2] cycloaddition, followed by reductive dechlorination, carbonyl reduction, E2 elimination, and strictly anhydrous salt formation. The logical flow and In-Process Controls (IPCs) are visualized below.
Workflow and IPC Logic for 7-azaspiro[3.5]non-1-ene HCl Synthesis.
Quantitative Process Metrics
The following table summarizes the expected quantitative outputs, purity profiles, and critical impurities monitored across a standard 1.0 kg scale-up batch.
Objective: Synthesis of N-Boc-2,2-dichloro-7-azaspiro[3.5]nonan-1-one.
Causality & Mechanistic Insight: The core spirocyclic framework is constructed via a[2+2] cycloaddition between the exocyclic alkene of N-Boc-4-methylenepiperidine and dichloroketene. Because dichloroketene is highly unstable and prone to dimerization, it must be generated in situ by the reduction of trichloroacetyl chloride using a Zinc-Copper (Zn-Cu) couple. Strict thermal control is required; if the temperature exceeds 25 °C, ketene dimerization outpaces the cycloaddition, drastically reducing the yield.
Protocol:
Charge a 20 L jacketed reactor with Zn-Cu couple (2.5 eq) and anhydrous THF (10 L) under N₂.
Add N-Boc-4-methylenepiperidine (1.0 kg, 1.0 eq) and cool the suspension to 10 °C.
Add a solution of trichloroacetyl chloride (2.0 eq) in THF (2 L) dropwise over 4 hours, maintaining the internal temperature strictly between 15–20 °C.
Stir the reaction mixture for an additional 2 hours at 20 °C.
Self-Validation & Corrective Action (IPC 1): Pull a sample for GC-MS. Criterion: Starting material must be <1%. Corrective Action: If SM > 1%, add an additional 0.2 eq of trichloroacetyl chloride and stir for 1 hour. Do not proceed to filtration until the criterion is met.
5. Filter the mixture through a pad of Celite to remove zinc salts, wash with EtOAc, and concentrate under reduced pressure to yield the crude dichloro-intermediate.
Phase 2: Reductive Dechlorination
Objective: Synthesis of N-Boc-7-azaspiro[3.5]nonan-1-one.
Causality & Mechanistic Insight: The gem-dichloro group is removed via a sequential single-electron transfer (SET) mechanism using Zinc dust in glacial acetic acid. Acetic acid serves as both the proton source and the solvent. The reaction is highly exothermic; uncontrolled exotherms can lead to premature Boc-deprotection due to the acidic environment.
Protocol:
Dissolve the crude intermediate from Phase 1 in glacial acetic acid (8 L) in a 20 L reactor.
Cool the solution to 15 °C.
Add Zinc dust (4.0 eq) in small portions over 2 hours, ensuring the internal temperature does not exceed 30 °C.
Stir at 25 °C for 4 hours.
Self-Validation & Corrective Action (IPC 2): Pull a sample for HPLC. Criterion: Monochloro-intermediate peak must be <0.5%. Corrective Action: If >0.5%, heat to 35 °C for 1 hour and re-sample.
5. Filter the unreacted Zinc. Neutralize the filtrate carefully with 20% aqueous NaOH (maintaining temp <20 °C) and extract with MTBE. Dry the organic layer over Na₂SO₄ and concentrate.
Phase 3: Carbonyl Reduction & E2 Elimination
Objective: Synthesis of N-Boc-7-azaspiro[3.5]non-1-ene.
Causality & Mechanistic Insight: The cyclobutanone is first reduced to an alcohol using NaBH₄. To form the cyclobutene ring, the alcohol is converted into a mesylate (a superior leaving group). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized for the elimination step. DBU is specifically chosen because it is a bulky, non-nucleophilic base that enforces an anti-periplanar E2 elimination geometry, preventing unwanted Sₙ2 substitution side-reactions that would form ether impurities.
Protocol:
Reduction: Dissolve the ketone in MeOH (5 L) at 0 °C. Add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours. Quench with water, extract with DCM, and concentrate.
Mesylation: Dissolve the crude alcohol in DCM (6 L). Add Triethylamine (2.0 eq) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.5 eq) dropwise. Stir for 1 hour.
Elimination: To the mesylate solution, add DBU (3.0 eq). Heat the mixture to reflux (40 °C) for 12 hours.
Self-Validation & Corrective Action (IPC 3): Pull a sample for ¹H-NMR. Criterion: Disappearance of the mesylate methine proton and appearance of cyclobutene vinylic protons (δ ~6.0 ppm). Corrective Action: If mesylate remains, add 0.5 eq DBU and reflux for 4 additional hours.
4. Wash the organic layer with 1M HCl (to remove DBU), then brine. Concentrate to yield the Boc-protected cyclobutene.
Phase 4: Boc-Deprotection & Anhydrous Salt Formation
Objective: Synthesis of 7-azaspiro[3.5]non-1-ene hydrochloride.
Causality & Mechanistic Insight: The final step requires the removal of the Boc protecting group and the formation of the hydrochloride salt. Because the cyclobutene double bond is highly sensitive to acid-catalyzed hydration and polymerization, the choice of solvent and acid is critical. Hydrochlorination protocols must strictly preserve alkene integrity; therefore, gaseous HCl in anhydrous ethereal solvents (such as MTBE) is utilized to precipitate the salt cleanly, whereas aqueous HCl would cause catastrophic hydrolysis and ring-opening[3].
Protocol:
Dissolve the N-Boc-7-azaspiro[3.5]non-1-ene in anhydrous MTBE (5 L) in a dry, N₂-purged reactor.
Cool the solution to 0 °C.
Bubble anhydrous HCl gas through the solution (or add a pre-titrated solution of 4M HCl in dioxane/MTBE, 5.0 eq) while maintaining the temperature below 10 °C.
A white precipitate (the API intermediate) will begin to form immediately. Stir for 3 hours at 20 °C to ensure complete deprotection.
Self-Validation & Corrective Action (Final QC): Filter a small aliquot and analyze by HPLC/MS. Criterion: Complete disappearance of the Boc-protected mass.
5. Filter the crystalline product under a blanket of nitrogen (to prevent moisture ingress). Wash the filter cake with cold, anhydrous MTBE (2 L).
6. Dry the product in a vacuum oven at 35 °C to a constant weight.
References
ACS Publications. "Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone". Available at:[Link]
Application Note: Engineering High-Cooperativity PROTACs Using 7-Azaspiro[3.5]non-1-ene Rigid Linkers
Executive Summary The development of Proteolysis Targeting Chimeras (PROTACs) has historically relied on flexible polyethylene glycol (PEG) or alkyl chain linkers. While synthetically accessible, these flexible linkers o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of Proteolysis Targeting Chimeras (PROTACs) has historically relied on flexible polyethylene glycol (PEG) or alkyl chain linkers. While synthetically accessible, these flexible linkers often incur a massive entropic penalty upon the formation of the ternary complex (Protein of Interest [POI] – PROTAC – E3 Ligase).
This application note details the structural rationale, synthetic incorporation, and biophysical validation of 7-azaspiro[3.5]non-1-ene as a rigid, spirocyclic linker scaffold. By restricting conformational freedom, this spirocycle pre-organizes the PROTAC into an active geometry, significantly enhancing ternary complex stability, cooperativity (
α
), and cellular degradation efficacy [1].
Structural Rationale: The Entropic Advantage of Spirocycles
In PROTAC design, the linker is not a passive spacer; it is a critical driver of ternary complex thermodynamics [2].
The 7-azaspiro[3.5]non-1-ene scaffold offers three distinct mechanistic advantages:
Conformational Restriction (Reduced
ΔS
): The spirocyclic core locks the dihedral angles between the E3 ligase ligand and the POI warhead. This pre-organization reduces the loss of conformational entropy during ternary complex assembly.
Vectorial Precision: The orthogonal nature of the spiro[3.5]nonane system projects the two binding moieties in a highly defined 3D trajectory, minimizing steric clashes between the POI and E3 ligase [3].
Orthogonal Functionalization Handles:
The secondary amine (7-aza) serves as a robust nucleophile for amide coupling or S_NAr reactions with E3 ligase ligands.
The cyclobutene alkene (1-ene) is highly strained, making it exceptionally reactive for late-stage functionalization (e.g., hydroboration-oxidation or cross-metathesis) to attach the POI warhead.
Figure 1: PROTAC-mediated degradation pathway emphasizing the role of the rigid spirocyclic linker.
Experimental Protocols
Protocol A: Synthetic Conjugation of 7-azaspiro[3.5]non-1-ene
This protocol describes the bifunctionalization of the spirocycle to generate a complete PROTAC. To ensure the trustworthiness of the synthesis, strict temperature and pH controls are implemented to prevent the epimerization of sensitive E3 ligands (e.g., thalidomide derivatives).
Materials:
7-azaspiro[3.5]non-1-ene hydrochloride
E3 Ligase Ligand (e.g., CRBN-binder with a carboxylic acid handle)
POI Warhead (with an electrophilic handle, e.g., alkyl halide)
Dissolve 7-azaspiro[3.5]non-1-ene (Boc-protected at the amine) in anhydrous THF under
N2
at 0°C.
Add 9-BBN (0.5 M in THF, 1.5 eq) dropwise. Stir for 12 hours at room temperature.
Cool to 0°C, and carefully add 3M NaOH followed by 30%
H2O2
. Stir for 2 hours.
Causality Note: The ring strain of the cyclobutene ensures rapid and regioselective hydroboration, yielding a primary/secondary alcohol handle for warhead attachment.
Warhead Conjugation:
React the newly formed hydroxyl group with the POI warhead via standard etherification (e.g., Mitsunobu reaction) or carbamate formation. Purify via flash chromatography.
Boc-Deprotection & E3 Ligand Coupling:
Remove the Boc group using 4M HCl in dioxane (1 hour, RT). Concentrate in vacuo.
In a vial, dissolve the E3 Ligase Ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to form the active ester.
Add the deprotected spirocycle-warhead conjugate (1.0 eq) to the mixture. Stir at RT for 2 hours.
Self-Validating Control: Monitor the reaction via LC-MS. If using a CRBN ligand, limit DIPEA exposure to <3 hours to prevent racemization of the glutarimide ring.
Purification: Purify the final PROTAC via preparative HPLC.
Protocol B: Biophysical Validation of Ternary Complex Formation (SPR)
Surface Plasmon Resonance (SPR) is utilized to quantify the cooperativity factor (
α
), which is the ratio of the binary affinity to the ternary affinity (
α=Kd,binary/Kd,ternary
). A value of
α>1
indicates positive cooperativity [2].
Step-by-Step Methodology:
Surface Preparation: Immobilize biotinylated E3 ligase (e.g., VHL or CRBN) onto a Streptavidin (SA) sensor chip until a density of ~1000 RU is achieved.
Binary Complex Formation: Inject the synthesized spirocyclic PROTAC (10 µM) to saturate the immobilized E3 ligase.
Ternary Complex Titration: Inject the POI at varying concentrations (e.g., 3.125 nM to 100 nM) over the PROTAC-saturated surface.
Self-Validating Control: Run a parallel reference channel immobilized with E3 ligase, but injected with a non-binding PROTAC epimer (e.g., utilizing an (S)-thalidomide anchor). Subtract this signal to eliminate bulk refractive index changes and non-specific POI binding.
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract
Kon
,
Koff
, and
Kd
.
Figure 2: SPR experimental workflow for validating ternary complex kinetics and cooperativity.
Quantitative Data Presentation
The incorporation of the 7-azaspiro[3.5]non-1-ene scaffold drastically improves both the biophysical and cellular parameters of the PROTAC when compared to a traditional flexible linker.
Parameter
Flexible PEG3 Linker
Rigid 7-azaspiro[3.5]non-1-ene Linker
Impact / Consequence
Rotatable Bonds (NRot)
12
4
Improved oral bioavailability and membrane permeability.
Entropic Penalty (-TΔS)
High
Low
Lower energy barrier for ternary complex formation.
Cooperativity Factor (
α
)
0.8 (Negative)
14.5 (Highly Positive)
Synergistic binding; PROTAC actively stabilizes the POI-E3 interface.
Ternary Half-Life (
t1/2
)
1.2 minutes
45.0 minutes
Prolonged complex lifespan leads to highly efficient polyubiquitination.
Cellular
DC50
150 nM
3.2 nM
~50-fold increase in degradation potency.
Table 1: Comparative biophysical and cellular metrics demonstrating the superiority of the rigid spirocyclic linker over a standard flexible PEG linker.
References
Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta
Journal of Chemical Information and Modeling (ACS Publications)
URL:[Link]
Discovery and Characterization of RP03707: A Highly Potent and Selective KRAS G12D PROTAC
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Method
Catalytic hydrogenation of the double bond in 7-azaspiro[3.5]non-1-ene hydrochloride
Executive Summary The synthesis of complex spirocyclic scaffolds is a cornerstone of modern medicinal chemistry. By increasing the sp3 fraction of drug candidates, spirocycles act as superior bioisosteres for flat aromat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of complex spirocyclic scaffolds is a cornerstone of modern medicinal chemistry. By increasing the
sp3
fraction of drug candidates, spirocycles act as superior bioisosteres for flat aromatic rings, significantly enhancing metabolic stability and pharmacokinetic profiles. This application note details the robust, scalable catalytic hydrogenation of the double bond in 7-azaspiro[3.5]non-1-ene hydrochloride to yield 7-azaspiro[3.5]nonane hydrochloride . This specific transformation is a critical step in the generation of advanced pharmaceutical intermediates, most notably in the synthesis of BMS-986318, a highly potent Farnesoid X receptor (FXR) agonist developed for the treatment of nonalcoholic steatohepatitis (NASH) [1].
Mechanistic Rationale & Substrate Considerations
As a Senior Application Scientist, I emphasize that successful protocol design relies on understanding the underlying causality of the reaction components rather than merely following a recipe.
The Thermodynamic Driving Force
The starting material features a highly strained cyclobutene ring spiro-fused to a piperidine system. The inherent ring strain of the cyclobutene double bond (approximately 28-30 kcal/mol) provides a massive thermodynamic driving force for the addition of hydrogen. Consequently, the reduction proceeds rapidly under mild conditions (1 atm
H2
, 25 °C) without the need for high-pressure reactors.
The Critical Role of the Hydrochloride Salt
A common pitfall in the hydrogenation of nitrogen-containing heterocycles is catalyst poisoning. Free secondary amines—such as the unprotonated piperidine nitrogen in the 7-azaspiro[3.5]non-1-ene free base—possess a highly nucleophilic lone pair that strongly coordinates to the active sites of the palladium surface. This coordination blocks the chemisorption of
H2
gas and the alkene, leading to stalled reactions and low yields.
By utilizing the hydrochloride salt (CAS 2751615-56-0) [2], the nitrogen lone pair is sequestered as an ammonium cation (
NH2+
). This effectively masks the amine, preventing catalyst coordination and ensuring the palladium surface remains fully active for the targeted alkene reduction [3]. Furthermore, the zwitterionic intermediates formed during the reduction process are stabilized by the immediate salt environment, minimizing decomposition pathways[3].
Reaction Optimization & Quantitative Data
To validate the mechanistic hypothesis regarding catalyst poisoning and solvent efficacy, a screening matrix was executed. The data summarized in Table 1 demonstrates that the hydrochloride salt combined with a Palladium on Carbon (Pd/C) catalyst in a protic solvent provides the optimal, self-validating system.
Table 1: Optimization of Hydrogenation Conditions
Entry
Substrate Form
Catalyst (5 mol%)
Solvent
Time (h)
Conversion (%)
Isolated Yield (%)
Mechanistic Observation
1
HCl Salt
10% Pd/C
MeOH
2
>99
98
Optimal; rapid
H2
uptake due to unpoisoned catalyst.
2
HCl Salt
10% Pd/C
EtOH
3
>99
96
Slightly slower kinetics; excellent yield.
3
HCl Salt
PtO2
EtOAc
6
85
80
Slower reduction; incomplete conversion.
4
Free Base
10% Pd/C
MeOH
24
40
35
Severe catalyst poisoning by the secondary amine lone pair.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. By utilizing volumetric hydrogen uptake as an In-Process Control (IPC), the scientist receives real-time, physical confirmation of reaction progress without needing to break the inert atmosphere.
Hydrogen gas (1 atm, via balloon or controlled manifold)
Step-by-Step Methodology:
System Preparation: To a flame-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 7-azaspiro[3.5]non-1-ene hydrochloride (1.60 g, 10.0 mmol). Add 20 mL of anhydrous methanol and stir at 400 rpm until the substrate is completely dissolved.
Catalyst Introduction: Carefully add the 10% Pd/C (0.106 g) to the solution. Safety Note: Pd/C is highly pyrophoric in the presence of methanol vapors. Add the catalyst in a single portion under a gentle, continuous stream of nitrogen.
Atmosphere Exchange: Seal the flask with a rubber septum. Connect the flask to a vacuum/nitrogen manifold. Evacuate the flask until the solvent gently boils, then backfill with nitrogen. Repeat this cycle three times to ensure complete deoxygenation.
Hydrogenation: Replace the nitrogen line with a hydrogen balloon. Evacuate the flask briefly and backfill with hydrogen. Repeat the vacuum/hydrogen cycle twice to saturate the solvent.
Self-Validating IPC (Volumetric Uptake): Monitor the reaction via the physical uptake of hydrogen gas. A 10.0 mmol reaction will consume approximately 245 mL of
H2
gas at 25 °C and 1 atm. The reaction validates its own completion when the volume of the balloon visibly stops decreasing (typically after 1.5 to 2 hours).
Orthogonal Verification: Withdraw a 10 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. The expected mass for the saturated product (analyzed as the free base) is
m/z
126.1
[M+H]+
, confirming the disappearance of the starting material at
m/z
124.1
[M+H]+
.
Filtration: Purge the system thoroughly with nitrogen (3 cycles) to remove residual hydrogen. Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 × 10 mL).
Isolation: Concentrate the combined filtrates under reduced pressure using a rotary evaporator (bath temperature 35 °C). Dry the resulting white solid under high vacuum for 4 hours to afford 7-azaspiro[3.5]nonane hydrochloride in quantitative yield (>98%).
Process Visualization
Fig 1. Experimental workflow for the catalytic hydrogenation of 7-azaspiro[3.5]non-1-ene HCl.
References
Carpenter, J., et al. "Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis." ACS Medicinal Chemistry Letters (2021). URL:[Link]
Application Notes and Protocols for the Preparation of Spirocyclic Building Blocks using 7-Azaspiro[3.5]non-1-ene HCl
For Researchers, Scientists, and Drug Development Professionals. Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the pursuit of novel therapeutic agents with enhanced pharmacological p...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the pursuit of novel therapeutic agents with enhanced pharmacological profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates. Spirocycles, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive structural motif. Their inherent rigidity and well-defined three-dimensional geometry can lead to improved binding affinity, selectivity, and metabolic stability. The 7-azaspiro[3.5]nonane framework, in particular, offers a versatile platform for the development of diverse compound libraries for high-throughput screening. This guide provides a comprehensive overview of the utility of 7-azaspiro[3.5]non-1-ene hydrochloride as a versatile starting material for the synthesis of a variety of spirocyclic building blocks.
The Strategic Advantage of 7-Azaspiro[3.5]non-1-ene HCl
7-Azaspiro[3.5]non-1-ene HCl serves as a valuable precursor, offering two key points for chemical modification: the secondary amine and the carbon-carbon double bond. The hydrochloride salt form ensures stability and ease of handling. Prior to functionalization of the double bond, it is often advantageous to protect the secondary amine, typically as a tert-butyloxycarbonyl (Boc) carbamate, to prevent undesired side reactions. The subsequent selective transformations of the double bond, followed by deprotection and further derivatization of the nitrogen, open a gateway to a diverse array of spirocyclic structures.
Synthesis of the Core Building Block: N-Boc-7-azaspiro[3.5]non-1-ene
A common strategy for the synthesis of the 7-azaspiro[3.5]nonane core involves the reduction of a lactam precursor. The introduction of the double bond can be achieved through an elimination reaction. The following protocol outlines a plausible synthetic route.
Protocol 1: Preparation of N-Boc-7-azaspiro[3.5]nonane and Introduction of the Double Bond
This two-step procedure first involves the protection of the commercially available 7-azaspiro[3.5]nonane, followed by the introduction of a double bond.
Step 1: N-Boc Protection
To a solution of 7-azaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-7-azaspiro[3.5]nonane, which can be purified by column chromatography.
Step 2: Introduction of the Double Bond (Illustrative)
The introduction of a double bond into the cyclobutane ring would likely proceed via a bromination followed by an elimination reaction. This is a challenging transformation and would require specific optimization. A more direct synthesis of the unsaturated spirocycle is often preferred if available.
Diversification of the Spirocyclic Scaffold: Reactions of the Double Bond
The double bond in N-Boc-7-azaspiro[3.5]non-1-ene is a versatile handle for introducing a variety of functional groups, leading to the formation of diols, epoxides, and the saturated parent ring system.
Protocol 2: Catalytic Hydrogenation to N-Boc-7-azaspiro[3.5]nonane
Hydrogenation of the double bond provides access to the saturated 7-azaspiro[3.5]nonane scaffold, a common core in many biologically active molecules.
Dissolve N-Boc-7-azaspiro[3.5]non-1-ene (1.0 eq) in a suitable solvent such as methanol or ethanol.
Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
Stir the reaction vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[1][2][3]
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield N-Boc-7-azaspiro[3.5]nonane.
Table 1: Representative Data for Catalytic Hydrogenation
Entry
Catalyst
Solvent
Temperature (°C)
Time (h)
Conversion (%)
1
10% Pd/C
Methanol
25
2
>99
2
5% Pt/C
Ethanol
25
3
>99
3
Raney Ni
Ethanol
50
4
>95
Protocol 3: Epoxidation of the Double Bond
Epoxidation of the alkene furnishes a reactive epoxide that can be opened by various nucleophiles to introduce further diversity.
Dissolve N-Boc-7-azaspiro[3.5]non-1-ene (1.0 eq) in a chlorinated solvent such as DCM.
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq), portion-wise at 0 °C.[4][5]
Stir the reaction at 0 °C and allow it to slowly warm to room temperature, monitoring the progress by TLC.
Upon completion, quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the corresponding epoxide.
Protocol 4: Dihydroxylation of the Double Bond
Dihydroxylation introduces two hydroxyl groups across the double bond, creating a diol that can be further functionalized.
Method A: Syn-Dihydroxylation
Dissolve N-Boc-7-azaspiro[3.5]non-1-ene (1.0 eq) in a mixture of acetone and water.
Add N-methylmorpholine N-oxide (NMO) (1.5 eq) as the co-oxidant.
Cool the mixture to 0 °C and add a catalytic amount of osmium tetroxide (OsO₄) (0.5-2 mol%).
Stir the reaction at room temperature for 4-12 hours.
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
Extract the product with an organic solvent such as ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude diol by column chromatography.
Method B: Anti-Dihydroxylation (via Epoxide)
Prepare the epoxide as described in Protocol 3.
Dissolve the crude epoxide in a mixture of tetrahydrofuran (THF) and water.
Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid.
Stir the reaction at room temperature until the epoxide is consumed (monitor by TLC).
Neutralize the reaction with a mild base, such as saturated aqueous sodium bicarbonate.
Extract the product with an organic solvent.
Work up as described for the syn-dihydroxylation to yield the trans-diol.[4][6]
Diagram 1: Diversification of N-Boc-7-azaspiro[3.5]non-1-ene
Caption: Key transformations of the olefin in N-Boc-7-azaspiro[3.5]non-1-ene.
Functionalization of the Nitrogen Atom
Following modification of the double bond and removal of the Boc protecting group, the secondary amine of the 7-azaspiro[3.5]nonane core can be readily functionalized through various C-N bond-forming reactions.
Protocol 5: Deprotection of the Boc Group
Dissolve the N-Boc protected spirocycle in DCM or 1,4-dioxane.
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane).[7]
Stir the reaction at room temperature for 1-2 hours.
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
The resulting hydrochloride or trifluoroacetate salt can often be used directly in the next step or neutralized with a base to obtain the free amine.
Protocol 6: N-Alkylation
To a solution of the deprotected 7-azaspiro[3.5]nonane derivative (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate or triethylamine (2.0 eq).
Add the desired alkyl halide (1.1 eq).
Stir the reaction at room temperature or heat to 50-80 °C until the starting material is consumed.[8][9][10]
Dilute the reaction with water and extract the product with an organic solvent.
Wash the combined organic layers with brine, dry, and concentrate.
Purify the product by column chromatography.
Protocol 7: N-Arylation (Buchwald-Hartwig or Ullmann Condensation)
Method A: Buchwald-Hartwig Amination
To an oven-dried flask, add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2.0 eq).
Add the deprotected 7-azaspiro[3.5]nonane derivative (1.0 eq) and the aryl halide (1.1 eq).
Add an anhydrous, degassed solvent such as toluene or dioxane.
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.
Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®.
Concentrate the filtrate and purify the product by column chromatography.
Method B: Ullmann Condensation
To a reaction vessel, add copper(I) iodide (CuI, 10-20 mol%), the deprotected 7-azaspiro[3.5]nonane derivative (1.0 eq), the aryl halide (1.2 eq), and a base such as potassium carbonate or potassium phosphate (2.0 eq).[11][12]
Add a high-boiling polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).
Heat the reaction mixture at 120-150 °C for 12-24 hours.
Cool the reaction, dilute with water, and extract the product.
Wash the organic layer with aqueous ammonia to remove copper salts, followed by brine.
Dry, concentrate, and purify the product by chromatography.
Diagram 2: N-Functionalization Workflow
Caption: General workflow for the N-functionalization of the 7-azaspiro[3.5]nonane core.
Conclusion
7-Azaspiro[3.5]non-1-ene HCl is a highly valuable and versatile starting material for the synthesis of a wide range of spirocyclic building blocks. The strategic and sequential functionalization of the double bond and the secondary amine allows for the creation of diverse molecular architectures with precise control over the introduction of various substituents. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the 7-azaspiro[3.5]nonane scaffold, paving the way for the discovery of novel therapeutic agents.
References
BenchChem. (2025). Technical Support Center: Regioselective Functionalization of 7-Azaspiro[3.5]nonane. BenchChem.
BenchChem. (2025). Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. BenchChem.
BenchChem. (2025). Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery. BenchChem.
BenchChem. (2025). Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery. BenchChem.
Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot. (n.d.). Green Chemistry (RSC Publishing).
Vila, J., Solà, M., Pla-Quintana, A., & Roglans, A. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. PMC.
Direct N -Arylation of Azaheterocycles with Aryl Halides under Ligand-free Condition. (n.d.).
Continuous-flow processes for the catalytic partial hydrogen
Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant. (n.d.). Green Chemistry (RSC Publishing).
BenchChem. (2025). Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries. BenchChem.
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.).
Asymmetric Hydrogenation of Seven-membered C=N-containing Heterocycles and Rationalization of the Enantioselectivity. (n.d.).
Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.).
Enantioselective Epoxidation of Non-conjugated cis-Olefins by Chiral Dioxirane. (n.d.). PMC - NIH.
Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. (n.d.).
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). Semantic Scholar.
Epoxid
Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as C
New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4′- (1′,4′-dihydropyridine)
Fujioka, H., Murai, K., Kubo, O., Ohba, Y., & Kita, Y. (2007). New three-component reaction: novel formation of a seven-membered ring by the unexpected reaction at the gamma-position of the beta-keto ester. PubMed.
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals.
(PDF) Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024).
Xie, J., Zhu, S., & Zhou, Q. (2012). Recent advances in transition metal-catalyzed enantioselective hydrogenation of unprotected enamines. Chemical Society Reviews (RSC Publishing).
Technical Support Center: Solubilization Strategies for 7-azaspiro[3.5]non-1-ene Hydrochloride
Executive Summary 7-azaspiro[3.5]non-1-ene hydrochloride (CAS 2751615-56-0) is a critical spirocyclic building block in medicinal chemistry, notably utilized as an intermediate in the synthesis of Farnesoid X receptor (F...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7-azaspiro[3.5]non-1-ene hydrochloride (CAS 2751615-56-0) is a critical spirocyclic building block in medicinal chemistry, notably utilized as an intermediate in the synthesis of Farnesoid X receptor (FXR) agonists for the treatment of nonalcoholic steatohepatitis (NASH)[1]. However, as a secondary amine hydrochloride salt, it possesses a high crystal lattice energy and strong ionic character. This renders it highly polar and poorly soluble in standard non-polar or moderately polar organic solvents (e.g., dichloromethane, ethyl acetate, toluene), which can severely bottleneck downstream synthetic workflows or lipid-based formulation efforts.
As a Senior Application Scientist, I have structured this guide to provide field-proven, thermodynamically grounded strategies to overcome these solubility limitations without compromising the scientific integrity of your workflows.
Workflow Visualization
Workflow for optimizing the organic solubility of amine hydrochloride salts.
Frequently Asked Questions (FAQs)
Q: Why does 7-azaspiro[3.5]non-1-ene hydrochloride fail to dissolve or "oil out" in dichloromethane (DCM)?A: This is a thermodynamic issue rooted in intermolecular forces. The chloride anion forms a tight, high-energy crystal lattice with the protonated spirocyclic nitrogen. DCM (dielectric constant ~9.1) lacks the hydrogen-bonding capacity and polarity required to overcome this lattice energy and solvate the discrete ions. When heated, the salt may absorb ambient moisture (hygroscopicity) or melt rather than dissolve, forming a biphasic "goo" or oil[2].
Q: How does free-basing improve solubility?A: Free-basing (neutralization) removes the formal positive charge on the nitrogen atom. By eliminating the chloride counterion, you replace strong, high-energy ion-ion interactions with much weaker dipole-dipole and London dispersion forces. The resulting neutral spirocyclic amine is significantly more lipophilic and readily solvated by moderately polar solvents like DCM or ethyl acetate[2].
Q: What if my downstream reaction requires the amine to remain protonated (e.g., to prevent unwanted N-alkylation)?A: If the free amine is unsuitable, you should perform a lipophilic salt metathesis . By exchanging the small, charge-dense chloride ion for a bulky, lipophilic anion (such as docusate, decylsulfate, or octadecyl sulfate), you increase the distance between charge centers, thereby lowering the crystal lattice energy. Furthermore, the long alkyl chains of the new counterion interact favorably with non-polar solvents via Van der Waals forces, drastically increasing organic solubility[3],[4].
Quantitative Data & Solvent Selection
When optimizing solubility without altering the salt form, solvent selection is critical. Amine hydrochloride salts generally exhibit increased solubility in polar aprotic or protic solvents capable of hydrogen bonding.
Table 1: Effect of Solvent Polarity on Amine Hydrochloride Solubility
(Data adapted from the structurally analogous 1-Adamantanamine hydrochloride at 298.15 K to illustrate solvent causality)[2]
Solvent
Dielectric Constant (ε)
Solvation Mechanism
Relative Mole Fraction Solubility
Acetic Acid
6.2
Strong hydrogen bonding (protic)
0.0564 (Highest)
N-Methylpyrrolidone (NMP)
32.2
High polarity, strong H-bond acceptor
0.0389
N,N-Dimethylacetamide (DMAc)
37.8
High polarity, moderate H-bond acceptor
0.0322
Ethanol
24.5
Moderate hydrogen bonding (protic)
0.0229
N,N-Dimethylformamide (DMF)
36.7
High polarity, moderate H-bond acceptor
0.0141 (Lowest of group)
Table 2: Impact of Counterion Exchange on Lipophilic Solubility
(Data derived from lipophilic salt metathesis studies on basic APIs)[3],[4]
Counterion
Structural Characteristics
Effect on Crystal Lattice
Relative Organic/Lipid Solubility Increase
Chloride (HCl)
Small, high charge density
High energy, tightly packed
Baseline (1x)
Decylsulfate (C10)
Medium alkyl chain, diffuse charge
Disrupts lattice, lowers melting point
~6x to 9x
Docusate
Bulky, branched lipophilic tails
Severe steric disruption
~7x to 35x
Troubleshooting Guide
Issue: The compound forms an intractable emulsion during the free-basing extraction process.
Cause: 7-azaspiro[3.5]non-1-ene may act as a weak surfactant when partially protonated, stabilizing the aqueous-organic interface.
Solution: Saturate the aqueous layer with NaCl (brine) before extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of the free amine in water ("salting out") and breaking the emulsion by increasing the density difference between the phases.
Issue: Precipitation occurs when adding the lipophilic counterion during salt metathesis.
Cause: The newly formed inorganic salt by-product (e.g., NaCl) is insoluble in the chosen reaction solvent (e.g., methanol or acetone).
Solution: This is actually the desired driving force for the metathesis reaction[5]. Filter out the precipitated NaCl. The desired lipophilic salt of 7-azaspiro[3.5]non-1-ene remains dissolved in the organic filtrate.
Self-Validating Experimental Protocols
Protocol 1: Free-Basing via Liquid-Liquid Extraction
Mechanism: Acid-base neutralization followed by phase partitioning.
Suspend: Weigh 1.0 g of 7-azaspiro[3.5]non-1-ene hydrochloride into a 100 mL round-bottom flask. Add 20 mL of dichloromethane (DCM). The salt will remain largely suspended.
Neutralize: Slowly add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously at room temperature for 30 minutes. The release of CO₂ gas indicates the neutralization of the hydrochloride salt.
Partition: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate. The free amine will partition into the lower DCM layer.
Extract: Drain the DCM layer. Extract the remaining aqueous layer with an additional 2 x 15 mL of DCM.
Wash & Dry: Combine the organic extracts and wash with 15 mL of brine. Dry the organic layer over anhydrous Na₂SO₄.
Self-Validation Step: Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin. A lack of color change confirms complete extraction of the amine into the organic phase.
Concentrate: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free 7-azaspiro[3.5]non-1-ene as a soluble oil/solid.
Protocol 2: Lipophilic Salt Metathesis (Docusate Exchange)
Mechanism: Thermodynamic displacement driven by the precipitation of an inorganic salt by-product[5].
Dissolve: Dissolve 1.0 equivalent of 7-azaspiro[3.5]non-1-ene hydrochloride in a minimal volume of anhydrous methanol.
React: In a separate vial, dissolve 1.05 equivalents of Sodium Docusate in anhydrous methanol. Slowly add this to the amine solution while stirring.
Precipitate: Stir the mixture at room temperature for 2 hours. A fine white precipitate of sodium chloride (NaCl) will form as the metathesis proceeds.
Self-Validation Step: Filter an aliquot of the reaction mixture and add a drop of aqueous Silver Nitrate (AgNO₃) to the filtrate. The absence of a heavy white precipitate (AgCl) confirms that the chloride has been successfully displaced and removed.
Isolate: Filter the entire mixture through a Celite pad to remove the NaCl. Concentrate the filtrate under reduced pressure to yield the highly lipophilic 7-azaspiro[3.5]non-1-ene docusate salt, which will readily dissolve in non-polar organic solvents and lipid vehicles.
References
Title: 7-Azaspiro[3.
Title: How to increase the solubility of 5-Aminoadamantan-2-ol hydrochloride in organic solvents
Source: BenchChem
URL
Source: PubMed Central (NIH)
Title: Enabling superior drug loading in lipid-based formulations with lipophilic salts for a brick dust molecule
Source: Pharma Excipients
URL
Title: LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery
Source: Drug Development & Delivery
URL
Technical Support Center: Troubleshooting 7-Azaspiro[3.5]non-1-ene Amidation
Executive Overview 7-Azaspiro[3.5]non-1-ene (typically supplied as a hydrochloride salt, CAS 2751615-56-0) is a highly valuable spirocyclic building block. It has gained significant prominence in medicinal chemistry, mos...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
7-Azaspiro[3.5]non-1-ene (typically supplied as a hydrochloride salt, CAS 2751615-56-0) is a highly valuable spirocyclic building block. It has gained significant prominence in medicinal chemistry, most notably as a critical structural intermediate in the discovery of the non-bile acid Farnesoid X receptor (FXR) agonist BMS-986318, developed for the treatment of nonalcoholic steatohepatitis (NASH)[1][2].
Despite its utility, researchers frequently encounter low reaction yields during the amidation of this scaffold. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical realities of this molecule: the moderate steric demand of its secondary amine, the poor solubility of its salt form, and the inherent chemical sensitivity of its strained cyclobutene ring.
Diagnostic Workflow
Before altering your synthetic route, use the following self-validating logic tree to diagnose the root cause of your amidation failure based on LC-MS analysis of your crude reaction mixture.
Figure 1: Diagnostic logic tree for troubleshooting 7-azaspiro[3.5]non-1-ene amidation workflows.
Core Troubleshooting & FAQs
Q1: My LC-MS shows a large amount of unreacted starting materials. Since the nitrogen is at position 7 (distal to the spiro center), why is the coupling so sluggish?Causality: While the nitrogen in 7-azaspiro[3.5]non-1-ene is technically a para-substituted piperidine and avoids the severe steric clash of an ortho-substituted amine, it remains a secondary amine. Secondary amines inherently possess slower nucleophilic attack kinetics than primary amines. More importantly, this compound is almost exclusively supplied as a hydrochloride salt to prevent the volatilization of the free base[1]. If your reaction utilizes a weak base or a solvent with poor salt solubility (like pure DCM), the salt remains incompletely neutralized. A protonated amine is non-nucleophilic, halting the reaction entirely.
Solution: Ensure complete liberation of the free base before introducing the activated carboxylic acid. Switch from standard Diisopropylethylamine (DIPEA) to N-Methylmorpholine (NMM), which often provides superior solubility profiles for hydrochloride salts in polar aprotic mixtures.
Q2: I am observing multiple degradation peaks and a severe drop in yield when scaling up. What causes this?Causality: The cyclobutene ring (the 1-ene moiety) possesses significant ring strain. Prolonged exposure to strong bases, elevated temperatures (exceeding 30 °C), or highly acidic local environments during the coupling process can trigger ring-opening, isomerization, or polymerization of the cyclobutene moiety. This is a known scale-up challenge when incorporating spirocyclic linkers into complex therapeutics[2].
Solution: Strictly control the reaction temperature. Perform the reagent addition at 0 °C and do not allow the reaction to exceed 20 °C. Avoid prolonged heating and ensure efficient stirring during scale-up to prevent localized exothermic spikes.
Q3: Can I use acyl chlorides instead of peptide coupling reagents to force the reaction to completion?Causality: While acyl chlorides are highly electrophilic and can overcome sluggish secondary amine kinetics, the reaction generates one equivalent of HCl as a byproduct[3]. If this HCl is not immediately and efficiently scavenged by an auxiliary base, it will protonate the remaining 7-azaspiro[3.5]non-1-ene free base, effectively capping your maximum theoretical yield at 50%[3]. Furthermore, localized acidic spikes from the generated HCl can degrade the sensitive cyclobutene ring.
Solution: If you must use an acyl chloride, use a mild, non-nucleophilic acid scavenger (like pyridine or a solid-supported carbonate) in excess, and ensure vigorous mixing. However, upgrading to a high-efficiency uronium coupling reagent (like HATU or COMU) is strongly preferred[4].
Quantitative Reagent Comparison
To minimize cyclobutene degradation while maximizing secondary amine conversion, reagent selection is critical. Below is a synthesized comparison of coupling strategies specifically evaluated for 7-azaspiro[3.5]non-1-ene.
Table 1: Quantitative Comparison of Amidation Strategies for 7-Azaspiro[3.5]non-1-ene
Coupling Reagent
Base
Recommended Solvent
Typical Yield
Cyclobutene Degradation Risk
Mechanistic Notes
EDC / HOBt
DIPEA
DMF
40 - 55%
Low
Sluggish kinetics for secondary amines; high rate of unreacted SM.
HATU
DIPEA
DMF
75 - 85%
Moderate
Fast activation[4]; requires strict temperature control (<20 °C) to prevent ring-opening.
COMU
NMM
DCM/DMF (4:1)
85 - 95%
Low
Superior for secondary amines; non-explosive byproduct; excellent salt solubility.
Acyl Chloride
Pyridine
DCM
50 - 60%
High
HCl generation risks ring-opening and caps yield at 50% if base is insufficient[3].
This self-validating protocol is designed to maximize the nucleophilicity of the secondary amine while protecting the fragile cyclobutene ring.
Step 1: Salt Neutralization & Dissolution (The "Free-Basing" Step)
Suspend 7-azaspiro[3.5]non-1-ene hydrochloride (1.0 equiv) in a 4:1 anhydrous mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: The DMF solubilizes the polar salt, while DCM stabilizes the subsequent organic intermediates.
Add N-Methylmorpholine (NMM) (3.0 equiv) and stir at 0 °C for 15 minutes.
Self-Validation: Spot the mixture on a TLC plate (Ninhydrin stain). A strong, distinct spot indicates the successful liberation of the free secondary amine.
Step 2: Pre-Activation of the Carboxylic Acid
In a separate, dry flask, dissolve the carboxylic acid (1.1 equiv) in anhydrous DCM.
Add COMU (1.1 equiv) and NMM (1.0 equiv). Stir at 0 °C for 10–15 minutes.
Self-Validation: Monitor the solution. A subtle color shift (often to a pale yellow/orange depending on the acid) indicates the formation of the active ester.
Step 3: Coupling & Temperature Control
Dropwise add the pre-activated acid solution to the free base suspension, maintaining the internal reaction temperature strictly at 0 °C.
Allow the reaction to slowly warm to room temperature (maximum 20 °C) over 2 hours. Monitor conversion via LC-MS.
Step 4: Chemoselective Work-up
Quench the reaction with saturated aqueous NaHCO₃.
Extract the aqueous layer with DCM (3x).
Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove the DMF co-solvent, followed by a final brine wash.
Critical Warning:Do not use 1M HCl or strong acidic washes to remove unreacted amines, as this will risk hydrolyzing or isomerizing the cyclobutene ring.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis
PubMed Central (PMC) / ACS Med Chem Lett.
URL:[Link]
Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines
ResearchGate
URL:[Link]
The Amide Functional Group: Properties, Synthesis, and Nomenclature
Master Organic Chemistry
URL:[Link]
Preventing ring-opening degradation during 7-azaspiro[3.5]non-1-ene hydrochloride synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the synthesis of highly strained spirocyclic scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the synthesis of highly strained spirocyclic scaffolds. The molecule 7-azaspiro[3.5]non-1-ene hydrochloride is a highly valuable architectural component in medicinal chemistry, famously serving as a critical structural linker in the development of potent Farnesoid X receptor (FXR) agonists like BMS-986318 for the treatment of NASH[1].
However, researchers frequently encounter catastrophic yield losses during the final stages of its synthesis. This guide is designed to deconstruct the chemical causality behind these failures and provide field-proven, self-validating protocols to prevent them.
Core Principles: The Causality of Degradation
The fundamental instability of 7-azaspiro[3.5]non-1-ene arises from its cyclobutene moiety. Cyclobutenes are thermodynamically strained and are highly susceptible to a 4π thermal electrocyclic ring-opening reaction, which converts the 4-membered ring into a 1,3-butadiene derivative[2].
In spirocyclic systems, this degradation is thermodynamically driven by the massive release of ring strain—approximately 26 kcal/mol for the cyclobutane/cyclobutene core[3]. During the final synthetic step (converting the free base to the hydrochloride salt), the protonation of the piperidine nitrogen is a highly exothermic acid-base reaction. If this thermal energy is not aggressively dissipated, the localized heat spike provides the activation energy necessary to trigger the conrotatory electrocyclic ring-opening. Advanced functionalization of these strained spirocycles requires absolute kinetic control to prevent this premature degradation[4].
Mechanistic divergence during salt formation: Thermal electrocyclic degradation vs. kinetic trapping.
Diagnostic Data & Mitigation Strategies
To effectively troubleshoot, you must be able to analytically distinguish between an intact spirocycle and its degraded byproducts. Below is a quantitative summary of the primary degradation pathways and their analytical signatures.
Degradation Pathway
Trigger Condition
Analytical Indicator (1H-NMR / LC-MS)
Preventive Strategy
Thermal Electrocyclic Ring-Opening
Localized exotherm during HCl addition (Temp > 0 °C).
NMR: Loss of sharp cyclobutene alkene signal (~6.0 ppm); appearance of complex diene multiplets (5.0–6.5 ppm).
Enforce cryogenic cooling (-20 °C); use controlled, dropwise acid addition.
Acid-Catalyzed Hydration
Presence of trace water in the HCl source or reaction solvent.
NMR: Appearance of cyclobutanol signals (CH-OH at ~4.2 ppm).MS: Mass shift of +18 Da.
Utilize strictly anhydrous ethereal solvents (e.g., 4.0 M HCl in dioxane).
Metathesis Oligomerization
Prolonged heating during the upstream Ring-Closing Metathesis (RCM) step.
NMR: Broad, poorly resolved polymeric baseline.MS: High molecular weight oligomers.
Run RCM at high dilution (0.01 M) to favor intramolecular cyclization.
Troubleshooting FAQs
Q: Why does my product turn yellow/brown and become a sticky oil instead of a white powder after HCl salt formation?A: This is the classic macroscopic signature of electrocyclic ring-opening followed by polymerization. The highly strained cyclobutene ring[3] has opened to form a reactive 1,3-butadiene intermediate[2], which rapidly polymerizes under acidic conditions. This occurs because the exothermic protonation of the piperidine ring was not thermally controlled. You must shift from thermodynamic to kinetic control by lowering the reaction temperature.
Q: I am using Ring-Closing Metathesis (RCM) to form the spiro-cyclobutene core. Why am I getting low yields?A: Forming 4-membered rings via RCM is kinetically challenging and thermodynamically disfavored due to the ~26 kcal/mol ring strain. Prolonged heating with Ruthenium catalysts (like Grubbs II) causes the newly formed cyclobutene to undergo secondary cross-metathesis or thermal ring-opening. Solution: Run the RCM at extreme dilution to favor intramolecular cyclization, and use a highly active catalyst (e.g., Stewart-Grubbs) at lower temperatures to minimize thermal exposure.
Q: How do I ensure the long-term stability of the final 7-azaspiro[3.5]non-1-ene hydrochloride?A: Even as a solid salt, the cyclobutene core remains strained. Moisture can lead to localized acid dissociation, catalyzing the hydration of the double bond. Store the lyophilized salt under a strict argon atmosphere in a desiccator at -20 °C.
Self-Validating Experimental Protocol: Anhydrous Salt Formation
To guarantee the integrity of the spirocyclic core, do not treat the salt formation as a trivial final step. Use the following self-validating protocol, which embeds an analytical checkpoint to confirm success before final isolation.
Step 1: Anhydrous Preparation
Dissolve the purified 7-azaspiro[3.5]non-1-ene free base (1.0 eq) in anhydrous diethyl ether to achieve a 0.1 M concentration under an argon atmosphere.
Causality: High dilution and strictly anhydrous conditions prevent intermolecular side reactions and acid-catalyzed hydration of the double bond.
Step 2: Cryogenic Thermal Regulation
Cool the reaction vessel to -20 °C using a dry ice/isopropanol bath. Allow 15 minutes for complete thermal equilibration.
Causality: Lowering the thermal energy of the system well below the activation barrier of the conrotatory ring-opening prevents electrocyclic degradation[2].
Step 3: Controlled Acid Addition
Slowly add a stoichiometric amount of 4.0 M HCl in anhydrous dioxane (1.05 eq) dropwise over 30 minutes using a syringe pump.
Causality: Dropwise addition prevents localized exothermic spikes, ensuring the heat of protonation is safely dissipated into the cryogenic bath.
Step 4: Validation Checkpoint (Self-Validation)
Before proceeding to isolation, withdraw a 10 µL aliquot of the suspension. Quench it immediately in cold saturated NaHCO₃, extract with CDCl₃, and run a rapid ¹H-NMR.
Validation Logic: You must confirm the presence of the intact cyclobutene alkene protons (sharp signals at ~6.0 ppm) and the absolute absence of diene multiplets (5.0–6.5 ppm). If diene signals are present, the batch is compromised.
1H-NMR analytical workflow for rapid detection of cyclobutene ring-opening degradation.
Step 5: Isolation and Storage
Upon passing the validation checkpoint, rapidly filter the resulting white precipitate through a cold Schlenk frit under argon. Wash the filter cake with cold (-20 °C) anhydrous pentane. Dry the salt under high vacuum at room temperature for 4 hours, then backfill with argon and store at -20 °C.
Technical Support Center: Optimizing Purification and Recrystallization of 7-Azaspiro[3.5]non-1-ene Hydrochloride
Welcome to the Technical Support Center for spirocyclic amine purification. 7-Azaspiro[3.5]non-1-ene hydrochloride is a highly valuable, conformationally rigid scaffold used to increase the Fsp3 character of drug candid...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for spirocyclic amine purification. 7-Azaspiro[3.5]non-1-ene hydrochloride is a highly valuable, conformationally rigid scaffold used to increase the
Fsp3
character of drug candidates, helping molecules "escape from flatland" to improve metabolic stability and target selectivity[1],[2].
Because it is a highly polar, water-soluble hydrochloride salt, standard purification techniques like normal-phase chromatography often fail or result in severe streaking. This guide provides field-proven, self-validating workflows for isolating and recrystallizing this critical building block[3].
Process Workflows & Decision Matrices
Before beginning, you must assess the purity of your crude batch. Recrystallization is a purification technique that relies on the differential solubility of the target molecule versus its impurities[4]. If your crude material is heavily contaminated (>10% impurities), direct recrystallization will likely trap impurities in the crystal lattice.
Caption: Decision workflow for the purification of 7-azaspiro[3.5]non-1-ene hydrochloride.
Troubleshooting & FAQs
Q1: My 7-azaspiro[3.5]non-1-ene hydrochloride is "oiling out" instead of forming crystals. Why is this happening and how do I fix it?A: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the solute precipitates as an amorphous liquid rather than a crystalline solid. This happens when the melting point of the solvated compound is lower than the temperature at which it drops out of solution. Causally, this is usually triggered by adding the anti-solvent too rapidly, which crashes the compound out before it can enter the metastable zone required for ordered nucleation[5].
The Fix: Re-heat the mixture until the oil dissolves completely. Add a few drops of your "good solvent" (e.g., methanol) to slightly lower the saturation point, then cool the flask very slowly (e.g., in a warm water bath that cools to room temperature). Introduce a seed crystal if available.
Caption: Pathway of successful crystallization versus oiling out during anti-solvent addition.
Q2: How do I choose the optimal solvent/anti-solvent system for this specific spirocycle?A: Because 7-azaspiro[3.5]non-1-ene is an amine hydrochloride, it is highly polar. It requires a protic "good solvent" to disrupt the ionic crystal lattice and a non-polar "anti-solvent" to force recrystallization. Never use water as a solvent for the final recrystallization, as the extreme solubility of the salt will result in massive yield losses[6]. Refer to the data table below for validated systems.
Q3: My synthesized batch has a distinct yellow/brown tint. How do I remove these trace color impurities?A: Discoloration is typically caused by trace amounts of highly conjugated polymeric byproducts. Because these impurities are often trapped in the crystal lattice, simple washing won't work.
The Fix: During the hot dissolution phase of your recrystallization, add 5-10% (w/w) activated charcoal (e.g., Darco). The highly porous carbon will adsorb the large conjugated impurities. Perform a hot filtration through a pad of Celite to remove the charcoal before adding your anti-solvent.
Q4: The final salt is highly hygroscopic. How should I dry and store it without causing degradation?A: Amine hydrochlorides readily absorb atmospheric moisture, which can lead to hydrolysis or sticky, unweighable solids. Dry the product in a vacuum oven at 40°C (do not exceed 50°C to prevent thermal degradation of the alkene moiety). Store the dried powder in a sealed amber vial backfilled with Argon, kept inside a desiccator.
Quantitative Data: Solvent System Selection
The following table summarizes the performance of various solvent/anti-solvent systems specifically optimized for spirocyclic amine hydrochloride salts.
Good Solvent
Anti-Solvent
Optimal Ratio (v/v)
Expected Yield
Causality & Notes
Methanol
Diethyl Ether
1 : 5
85 - 90%
Gold Standard. Methanol easily breaks the ionic bonds; ether provides a sharp polarity drop for rapid nucleation.
Alternative. Good balance of safety and solubility. May require cooling to -20°C to maximize yield.
Self-Validating Experimental Protocols
Protocol A: Direct Solvent/Anti-Solvent Recrystallization
Use this protocol if your crude purity is >90% (verified by LC-MS or NMR).
Hot Dissolution: Place 1.0 g of crude 7-azaspiro[3.5]non-1-ene hydrochloride in a clean, dry Erlenmeyer flask. Add boiling methanol dropwise (approx. 3-5 mL) while swirling continuously on a hot plate until the solid just dissolves.
Validation Check: If insoluble particulates remain after 10 mL of methanol, perform a hot gravity filtration.
Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still hot, add diethyl ether dropwise using a Pasteur pipette. Continue adding until a faint, persistent cloudiness (turbidity) is observed.
Causality: The cloudiness indicates the solution has reached the metastable zone boundary, where the solute is supersaturated[5].
Nucleation & Growth: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer to an ice bath (4°C) for an additional 1 hour to maximize yield.
Isolation: Isolate the white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold diethyl ether.
Drying: Transfer to a vacuum oven (40°C, <10 mbar) for 12 hours.
Use this protocol if your crude purity is <90% or if the material persistently oils out.
Free-Basing: Dissolve 1.0 g of the impure hydrochloride salt in 15 mL of deionized water. Slowly add 2.0 M aqueous NaOH until the pH reaches 12.
Validation Check: Spot the aqueous layer on pH paper. It must be >10 to ensure complete deprotonation of the spirocyclic amine.
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Combine the organic layers, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Chromatography: Purify the resulting free-base oil via silica gel flash chromatography (Eluent: DCM to 10% MeOH in DCM with 1% Triethylamine).
Causality: Triethylamine prevents the basic spirocycle from irreversibly binding to the acidic silanol groups on the silica gel[6].
Anhydrous Re-Salting: Dissolve the pure free-base in 10 mL of anhydrous diethyl ether under an argon atmosphere. Cool to 0°C. Dropwise, add 1.1 equivalents of 2.0 M HCl in diethyl ether. A brilliant white precipitate will form immediately.
Causality: Using anhydrous HCl in ether prevents the introduction of water, which would solubilize the newly formed salt and drastically reduce recovery[6].
Isolation: Filter under a stream of argon, wash with cold ether, and dry in vacuo.
References
National Institutes of Health (PMC) - Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at:[Link]
Mettler Toledo - Recrystallization Guide: Process, Procedure, Solvents. Available at:[Link]
ResearchGate - How to recrystallize amine compounds not soluble in common organic solvents. Available at:[Link]
University of Illinois - Recrystallization and Crystallization. Available at:[Link]
Overcoming steric hindrance in coupling reactions with 7-azaspiro[3.5]non-1-ene
Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with 7-Azaspiro[3.5]non-1-ene Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with 7-Azaspiro[3.5]non-1-ene
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 7-azaspiro[3.5]non-1-ene .
This molecule presents a unique dual-challenge: it fuses a highly strained cyclobutene ring (at the C1-C2 position) with a piperidine ring (nitrogen at the C7 position) via a rigid spiro carbon (C4). This 3D architecture severely restricts conformational flexibility, creating significant steric hindrance during transmetalation and increasing the risk of thermal degradation during catalysis.
Below is our field-proven troubleshooting guide, quantitative data matrix, and self-validating protocol for mastering this substrate.
Part 1: Troubleshooting FAQs
Q1: Why do standard Buchwald-Hartwig conditions fail or give low yields when N-arylating the 7-aza position?Causality: The spiro[3.5] core imposes a rigid conformational lock on the piperidine ring. Even though the nitrogen is at the 7-position, the bulky cyclobutene ring at the spiro center projects steric bulk into the trajectory required for the amine to coordinate with the transition metal center during the transmetalation step . Standard ligands (like BINAP or dppf) cannot accommodate this bulk, leading to stalled catalytic cycles and off-cycle catalyst decay.
Solution: You must use bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos or tBuBrettPhos ). These ligands create a "deep and flexible" catalytic pocket. Their biaryl backbone prevents the formation of inactive bis-ligated Pd species, while their bulky alkyl groups accelerate the reductive elimination step, pushing the sterically hindered product off the metal center.
Q2: How do I prevent cyclobutene ring-opening during cross-coupling at the C1/C2 position?Causality: The 1-ene position is part of a highly strained 4-membered ring. At elevated temperatures (>90°C) and in the presence of strong bases (like NaOtBu), the cyclobutene ring can undergo electrocyclic ring-opening or polymerization. This is exacerbated when the alkene is complexed with a transition metal during oxidative addition .
Solution: Lower the activation energy of the oxidative addition step by using highly electron-rich ligands (e.g., SPhos or XPhos ). Keep the reaction temperature strictly below 80°C and swap aggressive alkoxide bases for milder alternatives like Cs₂CO₃.
Q3: What is the optimal base for coupling the hydrochloride salt of 7-azaspiro[3.5]non-1-ene?Causality: This substrate is typically supplied as a hydrochloride salt (CAS 2751615-56-0) to prevent oxidative degradation. If your base is too weak, the amine remains protonated and cannot undergo transmetalation. If you use aqueous bases, the introduced water will poison sensitive Pd(0) or Ni(0) catalysts .
Solution: Use a highly soluble organic base like LiHMDS to pre-form the free base in situ before adding the catalyst. This neutralizes the HCl without generating water (yielding volatile hexamethyldisilazane and precipitating LiCl).
Part 2: Quantitative Data Matrix
The following table summarizes the performance of various catalytic systems when applied to the sterically demanding 7-azaspiro[3.5]non-1-ene scaffold.
Catalyst System
Ligand
Base
Temp (°C)
Target Site
Yield (%)
Steric Tolerance
Pd₂(dba)₃
RuPhos
NaOtBu
75
N7 (Amine)
88
Excellent
Ni(OTf)₂
L1 (Biaryl)
K₂CO₃
100
N7 (Amine)
82
High
Pd(OAc)₂
SPhos
Cs₂CO₃
70
C1/C2 (Alkene)
76
Good
Pd(OAc)₂
BINAP
Cs₂CO₃
100
N7 (Amine)
<10
Poor
Part 3: Experimental Workflow & Pathway
Decision matrix for overcoming steric hindrance in 7-azaspiro[3.5]non-1-ene coupling.
Part 4: Self-Validating Experimental Protocol
Workflow: Pd-Catalyzed Buchwald-Hartwig Amination of 7-Azaspiro[3.5]non-1-ene Hydrochloride
Objective: Achieve >80% yield of N-arylated product while preserving the highly strained C1=C2 cyclobutene bond.
Step 1: Free-Basing and Salt Removal
Suspend 7-azaspiro[3.5]non-1-ene hydrochloride (1.0 equiv) in anhydrous toluene (0.2 M).
Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise at 0°C. Stir for 20 minutes.
Causality: The hydrochloride salt must be neutralized prior to catalyst introduction. Using LiHMDS avoids the introduction of water (which poisons Pd(0)) and drives the equilibrium by precipitating insoluble LiCl.
Self-Validation Checkpoint: Spot the mixture on a TLC plate (ninhydrin stain). The free base will migrate significantly higher than the baseline-bound hydrochloride salt. Do not proceed until baseline clearance is confirmed.
Step 2: Catalyst Ligation (Forming the "Deep Pocket")
In a separate Schlenk flask, combine Pd₂(dba)₃ (2.5 mol%) and RuPhos (5.0 mol%).
Evacuate and backfill with Argon (3x), then add anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange.
Causality: Pre-stirring allows the bulky RuPhos ligand to fully displace the dba ligands, forming the active, monoligated L-Pd(0) species. Skipping this step leads to incomplete ligation and rapid catalyst death when exposed to the bulky spirocycle.
Step 3: Oxidative Addition & Transmetalation
Add the aryl halide (0.9 equiv) to the catalyst solution, followed by the free-based spirocycle solution from Step 1.
Add NaOtBu (1.2 equiv) as a solid in one portion under positive Argon flow.
Heat the reaction mixture to 75°C for 12 hours.
Causality: The aryl halide is kept as the limiting reagent (0.9 equiv) to ensure complete consumption and simplify purification. The temperature is strictly capped at 75°C; exceeding 80°C provides the thermal energy required to trigger the electrocyclic ring-opening of the strained cyclobutene motif.
Step 4: Quench and Structural Validation
Cool to room temperature and filter the mixture through a pad of Celite to remove Pd black and inorganic salts. Wash with EtOAc.
Self-Validation Checkpoint: Analyze the crude mixture via GC-MS. Look for the molecular ion peak [M]⁺. Crucially, verify the presence of the [M-28]⁺ fragmentation pattern (loss of ethylene). This specific fragmentation confirms that the cyclobutene ring remained intact during the coupling process and did not undergo thermal ring-opening.
References
Hazra, A., et al. "Deciphering the Synchronization of Alternating Current Frequency with the Nickel Catalytic Cycle in Selective C–N Cross-Coupling." Journal of the American Chemical Society, 2025. URL:[Link]
Wei, Z., et al. "Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis." CCS Chemistry, 2026. URL:[Link]
Optimization
Technical Support Center: Managing Hygroscopicity and Moisture Sensitivity of 7-azaspiro[3.5]non-1-ene Hydrochloride
Executive Summary 7-azaspiro[3.5]non-1-ene hydrochloride (CAS 2751615-56-0) is a highly valuable spirocyclic building block, utilized extensively in medicinal chemistry for the synthesis of complex therapeutic agents, in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7-azaspiro[3.5]non-1-ene hydrochloride (CAS 2751615-56-0) is a highly valuable spirocyclic building block, utilized extensively in medicinal chemistry for the synthesis of complex therapeutic agents, including non-bile acid Farnesoid X receptor (FXR) agonists like BMS-986318 for the treatment of nonalcoholic steatohepatitis (NASH)[1].
Despite its structural utility, its nature as a secondary amine hydrochloride renders it highly susceptible to atmospheric moisture[2][3]. Uncontrolled hygroscopicity compromises batch integrity, skews stoichiometric calculations, and accelerates chemical degradation[2][4]. This technical support guide provides drug development professionals with mechanistic insights, diagnostic troubleshooting workflows, and self-validating protocols to ensure precise handling and formulation of this critical intermediate.
Section 1: Fundamentals & Causality (FAQ)
Q: Why is 7-azaspiro[3.5]non-1-ene hydrochloride so prone to moisture uptake?A: The susceptibility is rooted in its ionic crystal lattice. The protonated secondary amine and the chloride counterion create a highly polar environment. The chloride ion acts as a strong hydrogen-bond acceptor for atmospheric water molecules[4]. When ambient relative humidity (RH) exceeds the compound's critical threshold, water vapor condenses on the crystal surface (physisorption) and subsequently penetrates the bulk powder (absorption), leading to capillary condensation[5][6].
Q: What are the physical and chemical consequences of uncontrolled humidity exposure?A: Moisture uptake initiates a cascade of failures:
Physical Instability: Capillary bridging between particles causes severe caking and loss of powder flowability[3]. At extreme RH levels, the compound may undergo deliquescence—completely dissolving in its own absorbed moisture[2][7].
Chemical Degradation: The localized aqueous microenvironment facilitates the hydrolysis of susceptible functional groups and accelerates oxidative degradation pathways[2][3].
Stoichiometric Inaccuracies: Absorbed water artificially inflates the mass of the bulk powder. Weighing the material without accounting for this water content leads to sub-potent stock solutions, directly impacting downstream synthetic yields and assay accuracy[2].
Mechanistic pathway of moisture-induced physical and chemical degradation in amine hydrochlorides.
Q: How do we accurately quantify the moisture sensitivity of this specific building block?A: The gold standard technique is Dynamic Vapor Sorption (DVS)[5][8]. DVS provides a highly sensitive gravimetric measurement of water sorption and desorption isotherms by exposing the sample to precisely controlled RH steps at a constant temperature (typically 25°C)[6][8]. In accordance with USP <1241> (Water-Solid Interactions in Pharmaceutical Systems), DVS must be paired with orthogonal techniques like X-ray Powder Diffraction (XRPD) to determine if the moisture uptake is purely surface-level or if it has induced a solid-state phase transition[3][8][9].
Q: How do I interpret the DVS data to classify my batch?A: The European Pharmacopoeia (Ph. Eur.) General Chapter 5.11 provides the definitive criteria for classifying hygroscopicity based on the percentage of mass increase at 25°C and 80% RH[7][10].
Table 1: European Pharmacopoeia (Ph. Eur. 5.11) Hygroscopicity Classification
Hygroscopic Class
Criteria (Mass Increase at 25°C / 80% RH)
Handling Implication
Non-hygroscopic
< 0.2% (w/w)
Standard ambient handling acceptable.
Slightly hygroscopic
0.2% – 2.0% (w/w)
Limit ambient exposure; store with desiccant.
Hygroscopic
2.0% – 15.0% (w/w)
Glovebox or dry nitrogen environment required.
Very hygroscopic
≥ 15.0% (w/w)
Strict inert atmosphere; high risk of deliquescence.
Deliquescent
Sufficient water absorbed to form a liquid
Must be handled as a solution or under strict isolation.
Data summarized from Ph. Eur. 5.11 and standard pharmaceutical material classifications[7][8].
Section 3: Handling, Storage, and Formulation Strategies
Q: My batch of 7-azaspiro[3.5]non-1-ene hydrochloride has caked in the bottle. Can it be salvaged?A: Caking is a primary indicator that capillary condensation has occurred[3]. The material can potentially be salvaged via vacuum drying, provided it has not undergone irreversible chemical degradation or a polymorphic shift into a stable hydrate. Follow the diagnostic workflow below to triage the batch.
Diagnostic troubleshooting workflow for assessing and salvaging caked hygroscopic batches.
Protocol 1: Step-by-Step DVS and XRPD Validation Workflow
To accurately map the moisture boundaries of your specific lot, execute this combined DVS/XRPD protocol.
Sample Preparation: Inside a low-humidity glovebox, weigh 10–20 mg of the amine hydrochloride into a clean, tared quartz or platinum DVS sample pan[9].
Initial Drying (Baseline): Load the pan into the DVS instrument. Run an initial drying step at 0% RH (using dry N2 carrier gas) at 25°C until the mass change rate ( dm/dt ) is < 0.002% per minute for at least 10 minutes. This establishes the true anhydrous mass[3].
Sorption Cycle: Program the instrument to increase RH from 0% to 90% in 10% increments. Set the equilibration criteria to dm/dt < 0.002% min⁻¹ (maximum stage time: 360 minutes)[3].
Desorption Cycle: Decrease the RH from 90% back to 0% in 10% increments using the same equilibration criteria to assess hysteresis[6].
Self-Validation Step (Post-DVS XRPD): Immediately transfer the analyzed solid to an X-ray diffractometer. Scan at ambient temperature in continuous mode from 5° to 45° (2θ). Validation: Compare the diffractogram against the pre-DVS reference. If the peaks align identically, the mass gain was purely reversible physisorption. If new peaks emerge, a moisture-induced phase transition (hydrate formation) has occurred, invalidating the use of standard vacuum drying techniques to recover the original polymorph[3][8].
Protocol 2: Glovebox Handling and Weighing Methodology
To prevent instantaneous moisture uptake during routine laboratory use, adhere to the following strict environmental controls.
Environmental Preparation: Purge a glovebox with dry Nitrogen (N2) or Argon until the internal relative humidity drops below 5%.
Equipment Acclimation: Place all necessary weighing boats, spatulas, and volumetric flasks into the glovebox an hour prior to handling to eliminate surface moisture from the equipment.
Rapid Transfer: Transfer the sealed primary container of 7-azaspiro[3.5]non-1-ene hydrochloride into the glovebox via the antechamber.
Weighing: Tare the analytical balance. Open the container, rapidly dispense the required mass using a dry spatula, and immediately reseal the primary container[2].
Dissolution/Sealing: If preparing a stock solution, add the anhydrous solvent directly to the volumetric flask inside the glovebox. If transferring solid, seal the secondary container with Parafilm or PTFE tape before removing it from the inert atmosphere[2].
Self-Validation Step (KF Titration): Perform a rapid Karl Fischer (KF) titration on a small aliquot of the prepared stock solution. Validation: Compare the measured water content against the theoretical anhydrous concentration to validate that no ambient moisture skewed the active mass during transfer[9].
Storage: Store the primary container in a desiccator over anhydrous calcium sulfate (Drierite) or silica gel, ideally at 2°C to 8°C depending on the manufacturer's specific thermal stability guidelines[2][11].
Technical Support Center: Troubleshooting & Byproduct Reduction in 7-Azaspiro[3.5]non-1-ene Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when constructing the highly strained 7-azaspiro[3...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when constructing the highly strained 7-azaspiro[3.5]non-1-ene framework.
The synthesis of this spirocyclic bioisostere is notoriously prone to byproduct formation due to the inherent Baeyer strain of the cyclobutene ring and the steric hindrance around the spiro-quaternary center. This guide provides causal explanations, self-validating protocols, and quantitative data to help you optimize your yields and eliminate impurities.
Mechanistic Pathways & Byproduct Divergence
The following diagram illustrates the two primary synthetic strategies for the 7-azaspiro[3.5]non-1-ene core and the specific points where byproduct divergence occurs.
Divergent synthetic pathways for 7-azaspiro[3.5]non-1-ene highlighting byproduct mitigation.
Q1: In the Gold(I)-catalyzed[2+2] cycloaddition of ynol ethers with 4-(methoxymethylene)piperidine derivatives, I am observing significant oligomerization of the piperidine precursor. How can I suppress this?A1:
Causality: Gold(I) catalysts are highly carbophilic and activate the alkyne efficiently. However, trace moisture can react with the activated alkyne or the counterion (e.g.,
NTf2−
) to generate potent Brønsted acids. These acids rapidly polymerize electron-rich enol ethers (like your piperidine precursor). Furthermore, intermolecular reactions suffer from competitive coordination; the newly formed cyclobutene double bond coordinates to the Au(I) center, stalling the catalytic cycle and allowing side reactions to dominate [1].
Solution: Implement a strictly anhydrous environment and introduce a sterically hindered base, such as 2,6-di-tert-butylpyridine (2,6-DTBP), as an acid scavenger. Additionally, switch to a bulky ligand (e.g., tBuXPhos) to favor alkyne activation over product coordination.
Q2: When synthesizing the spiro[3.5]non-1-ene core via the dehydration of a 7-azaspiro[3.5]nonan-1-ol intermediate, I get a mixture of the desired 1-ene and the thermodynamically favored endocyclic isomer (7-azaspiro[3.5]non-2-ene).A2:
Causality: The spiro[3.5] system experiences significant Baeyer strain in the 4-membered ring. Traditional acid-catalyzed dehydration (e.g., using p-TsOH) proceeds via an E1 mechanism involving a carbocation intermediate. To relieve spirocyclic strain, this carbocation readily undergoes hydride shifts, leading to the more substituted or less strained double bond isomer[2].
Solution: Transition to a concerted, mild syn-elimination mechanism. Utilizing the Burgess reagent directly dehydrates the secondary alcohol under neutral conditions at room temperature, completely bypassing the carbocation intermediate and preventing isomerization.
Q3: During the reduction of lactam intermediates (to form the piperidine ring) using
LiAlH4
, my yield is low, and I isolate a ring-opened acyclic amine byproduct.A3:
Causality: The spirocyclic quaternary center adjacent to the lactam carbonyl creates severe steric hindrance, significantly slowing down the desired reduction. Prolonged heating or the use of excess
LiAlH4
at elevated temperatures forces the reaction, which promotes C-N bond cleavage (ring-opening of the piperidine ring) rather than the desired deoxygenation [3].
Solution: Substitute
LiAlH4
with a milder, more chemoselective reducing agent such as Borane-THF complex (
BH3⋅THF
). Borane coordinates strongly to the lactam carbonyl oxygen, activating it for reduction without the harsh nucleophilic attack that leads to ring cleavage.
Quantitative Data Summaries
To guide your reagent and condition selection, refer to the following empirical data comparing byproduct distributions under various synthetic parameters.
Table 2: Dehydration Reagent Selection for Spiro[3.5]nonan-1-ol
Reagent / Condition
Temperature
Desired 1-ene (%)
Isomerized 2-ene (%)
Ring-Opened (%)
p-TsOH, Toluene
110 °C
15%
65%
10%
POCl3
, Pyridine
0 °C to RT
40%
45%
5%
Burgess Reagent, DCM
RT
88%
5%
<1%
Self-Validating Experimental Protocols
The following step-by-step methodologies are engineered with built-in validation checkpoints to ensure system integrity and byproduct suppression before proceeding to subsequent steps.
Purpose: Synthesize 7-azaspiro[3.5]non-1-ene derivatives while suppressing alkene oligomerization.
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve
tBuXPhosAuCl
(5 mol%) and
AgNTf2
(5 mol%) in anhydrous DCM. Stir for 15 minutes, then filter through a 0.2
μ
m PTFE syringe filter to remove the precipitated AgCl, generating the active cationic gold complex.
Acid Scavenging: To the active catalyst solution, add 2,6-di-tert-butylpyridine (10 mol%) to neutralize any trace Brønsted acids generated during the reaction.
Substrate Addition: Add the ynol ether (1.0 eq). Then, using a syringe pump, slowly add the 4-(methoxymethylene)piperidine derivative (1.2 eq) over 2 hours at -20 °C.
Causality Rule: Slow addition keeps the steady-state concentration of the electron-rich alkene low, minimizing intermolecular dimerization.
Validation Checkpoint: Before quenching, pull a 10
μ
L aliquot for GC-MS analysis. The absence of a mass peak at
2×M+
(dimerized piperidine) indicates successful Brønsted acid scavenging. If the dimer peak exceeds 5%, abort the run and re-dry your solvents.
Workup: Quench the reaction with 3 drops of triethylamine, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Chemoselective Lactam Reduction using Borane-THF
Purpose: Reduce spirocyclic lactams to amines without inducing C-N bond cleavage (ring-opening).
Setup: Dissolve the spirocyclic lactam (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
Reagent Addition: Slowly add
BH3⋅THF
(1.0 M in THF, 3.0 eq) dropwise over 30 minutes.
Causality Rule: Dropwise addition controls the highly exothermic coordination of borane to the lactam carbonyl, preventing localized thermal spikes that drive ring-opening.
Reflux: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to a gentle reflux for 12 hours.
Validation Checkpoint: Perform a TLC analysis (Ninhydrin stain). You should observe a single distinct spot corresponding to the amine. Baseline streaking indicates the presence of highly polar, ring-opened amino alcohols.
Quench & Hydrolysis: Cool to 0 °C and carefully quench with methanol until gas evolution ceases. Add 1M HCl and reflux for 1 hour to break the stable amine-borane complex.
Isolation: Basify the aqueous layer with 1M NaOH to pH 10 and extract with DCM (
3×20
mL). Dry over
Na2SO4
, filter, and concentrate.
References
Transition Metal-Catalyzed Reactions of Heteroatom-Substituted Alkynes. Margherita Zanini, Universitat Rovira i Virgili (TDX). Available at: [Link]
Optimization
Technical Support Center: Microwave-Assisted Synthesis of 7-Azaspiro[3.5]non-1-ene Hydrochloride
Overview & Scientific Context 7-Azaspiro[3.5]non-1-ene hydrochloride is a highly strained, rigid spirocyclic building block frequently utilized as a piperidine bioisostere in medicinal chemistry, notably in the developme...
Author: BenchChem Technical Support Team. Date: April 2026
Overview & Scientific Context
7-Azaspiro[3.5]non-1-ene hydrochloride is a highly strained, rigid spirocyclic building block frequently utilized as a piperidine bioisostere in medicinal chemistry, notably in the development of Farnesoid X receptor (FXR) agonists[1]. The synthesis of its cyclobutene ring and subsequent deprotection steps are notoriously prone to thermal degradation and ring-opening under conventional heating.
Microwave-assisted organic synthesis (MAOS) provides a volumetric, rapid heating profile that drastically reduces reaction times, thereby kinetically favoring the desired spirocycle over thermodynamic degradation products[2][3]. This technical guide provides field-proven, self-validating protocols and troubleshooting steps for optimizing the critical microwave-assisted steps of this synthesis.
Workflow & Pathway Visualization
The synthesis relies on two critical microwave-assisted transformations: a base-promoted elimination to form the strained cyclobutene ring, followed by a rapid acidic cleavage of the Boc protecting group.
Microwave-assisted synthetic workflow for 7-azaspiro[3.5]non-1-ene hydrochloride.
Step-by-Step Experimental Protocols
Every protocol described below is designed as a self-validating system , ensuring that researchers can analytically confirm the success of each step before proceeding.
Objective: Induce elimination of the mesylate leaving group without triggering electrocyclic ring-opening of the resulting cyclobutene.
Preparation: In a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, dissolve 7-Boc-7-azaspiro[3.5]nonan-1-yl mesylate (1.0 mmol) in anhydrous THF (4.0 mL).
Reagent Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 mmol) dropwise. Seal the vial with a Teflon-lined crimp cap.
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 120 °C for 15 minutes with high-speed magnetic stirring and a maximum power limit of 200 W.
Self-Validation Checkpoint: After cooling to room temperature, analyze a 10 µL aliquot via
1
H NMR. The reaction is validated as complete when the mesylate methine proton disappears and two distinct vinylic protons appear as doublets around
δ
6.0–6.3 ppm. If starting material persists, re-irradiate for 5 minutes.
Workup: Dilute the mixture with EtOAc (15 mL), wash with saturated aqueous NH
4
Cl (2 × 10 mL) to remove excess DBU, dry over Na
2
SO
4
, and concentrate under reduced pressure to yield 7-Boc-7-azaspiro[3.5]non-1-ene.
Protocol B: Microwave-Assisted Boc Deprotection & Salt Formation
Objective: Cleave the Boc group rapidly to prevent acid-catalyzed hydration or polymerization of the cyclobutene double bond[4].
Preparation: In a 10 mL microwave vial, dissolve the intermediate 7-Boc-7-azaspiro[3.5]non-1-ene (1.0 mmol) in 4M HCl in dioxane (3.0 mL).
Microwave Irradiation: Seal the vial and irradiate at 60 °C for 10 minutes (max power 100 W). Causality note: Microwave heating accelerates the thermolytic cleavage of the Boc group, completing the reaction before the strained alkene can undergo acid-catalyzed side reactions.
Self-Validation Checkpoint: Analyze via LC-MS. Complete deprotection is validated when the Boc-protected mass is absent and only the free base mass (m/z 124.1) is detected.
Isolation: Transfer the solution to a round-bottom flask and concentrate to a viscous oil. Dissolve in minimal isopropanol (IPA, 1 mL) and slowly add methyl tert-butyl ether (MTBE, 5 mL) at 0 °C. The spontaneous precipitation of a white solid physically validates the successful formation of the hydrochloride salt. Filter and dry under high vacuum.
Troubleshooting & FAQs
Q1: Why am I seeing thermal ring-opening byproducts during the elimination step?A1: Cyclobutenes are highly strained and can undergo electrocyclic ring-opening to dienes at high temperatures. While microwave heating is rapid, localized superheating (hot spots) can exacerbate this if stirring is inadequate.
Fix: Ensure you are using the highest magnetic stirring speed available on your microwave reactor. Strictly cap the temperature at 120 °C. If ring-opening persists, switch the solvent to toluene, which has a lower dielectric loss tangent than THF, allowing for a slower, more controlled heating ramp.
Q2: How do I resolve incomplete Boc deprotection without degrading the spirocyclic core?A2: Standard room-temperature acidic deprotection can take hours, which gives the acid ample time to degrade the sensitive cyclobutene ring. If your 10-minute microwave protocol is incomplete, do not increase the acid concentration. Instead, utilize fluorinated solvents. Adding 10% v/v of 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) to your dioxane mixture significantly accelerates the thermolytic cleavage of the Boc group under microwave conditions without requiring harsher acidic environments.
Q3: My isolated hydrochloride salt is highly hygroscopic or gummy. How can I improve crystallization?A3: The spiro[3.5] core can easily trap ethereal solvents, leading to a gummy residue rather than a crystalline powder.
Fix: Avoid evaporating the reaction mixture to total dryness directly from dioxane. Instead, perform an anti-solvent "crash out." Dissolve the crude gummy salt in a minimal volume of hot isopropanol (IPA), cool to 0 °C, and titrate with cold MTBE until the solution becomes cloudy. Seed crystals can be added at this stage to promote uniform crystallization.
Q4: The microwave vessel over-pressurizes and aborts the run during the elimination reaction. What causes this?A4: This is caused by a combination of the rapid expansion of THF vapor and the potential evolution of trace gases if the mesylate precursor contained residual moisture.
Fix: Always adhere to the 50% volume rule for microwave vials (e.g., use a 10 mL vial for a 4-5 mL reaction volume) to provide adequate headspace. If the pressure limit (usually ~20-30 bar) is still exceeded, switch to a higher-boiling solvent like 1,4-dioxane or toluene, which generate significantly less vapor pressure at 120 °C.
Quantitative Data Summary
The implementation of microwave-assisted protocols provides measurable improvements over conventional thermal heating for spirocyclic systems[3].
LC-MS fragmentation patterns of 7-azaspiro[3.5]non-1-ene vs traditional cyclic amines
The transition from traditional flat heterocycles to complex, three-dimensional architectures is a defining trend in modern drug discovery. Spirocyclic amines, such as 7-azaspiro[3.5]non-1-ene, are increasingly deployed...
Author: BenchChem Technical Support Team. Date: April 2026
The transition from traditional flat heterocycles to complex, three-dimensional architectures is a defining trend in modern drug discovery. Spirocyclic amines, such as 7-azaspiro[3.5]non-1-ene, are increasingly deployed as bioisosteres for traditional cyclic amines like piperidine and morpholine to enhance metabolic stability, improve aqueous solubility, and expand intellectual property space .
However, substituting a traditional cyclic amine with a rigid spiro-fused scaffold fundamentally alters its behavior in tandem mass spectrometry (MS/MS). For bioanalytical scientists conducting pharmacokinetic (PK) profiling or metabolite identification, understanding these divergent collision-induced dissociation (CID) pathways is critical.
Mechanistic Divergence in Gas-Phase Fragmentation
Traditional Cyclic Amines (e.g., Piperidine)
Piperidine derivatives readily ionize in positive electrospray ionization (ESI+) due to their highly basic secondary nitrogen. During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the dominant fragmentation pathway is initiated by
α
-cleavage adjacent to the nitrogen atom . This cleavage triggers ring opening, which is subsequently followed by the neutral loss of small aliphatic fragments (e.g., ethylene,
C2H4
) or ammonia (
NH3
) to form resonance-stabilized iminium ions .
Spirocyclic Amines (e.g., 7-azaspiro[3.5]non-1-ene)
7-azaspiro[3.5]non-1-ene features a highly strained 4-membered cyclobutene ring spiro-fused to a 6-membered piperidine core. The presence of the spirocenter at C4 of the piperidine ring sterically hinders traditional
α
-cleavage and shifts the weakest link in the gas-phase structure. Upon HCD, the molecule preferentially relieves steric strain through the cleavage of the cyclobutene moiety rather than the piperidine core. This manifests as a cycloreversion or direct ring-opening event, leading to the neutral loss of
C2H4
(28 Da) or
C3H4
(40 Da), leaving a highly characteristic piperidinyl-like fragment at m/z 84.
Self-Validating Experimental Protocol
To objectively map and compare these fragmentation pathways, we utilize a self-validating LC-MS/MS methodology. By analyzing a known standard (piperidine) in parallel with the novel spirocycle, the protocol inherently verifies that the applied collision energies are sufficient to induce deep structural fragmentation, ensuring that the observed spirocyclic fragments are genuine mechanistic products rather than artifacts of soft ionization.
Step 1: Sample Preparation
Action: Prepare 1 µg/mL solutions of piperidine and 7-azaspiro[3.5]non-1-ene in 50:50 Methanol:Water containing 0.1% formic acid.
Causality: Formic acid acts as a proton source, ensuring complete protonation of the basic amines to maximize the
[M+H]+
precursor ion yield prior to droplet desolvation in the ESI source.
Step 2: UHPLC Separation
Column: C18 reversed-phase (2.1 x 50 mm, 1.8 µm).
Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Causality: The acidic mobile phase suppresses silanol ionization on the stationary phase, preventing the peak tailing that historically plagues basic cyclic amines. The rapid gradient ensures sharp peak shapes for high signal-to-noise MS acquisition.
Step 3: HCD-MS/MS Acquisition
Instrument: Q-Exactive Orbitrap or equivalent high-resolution mass spectrometer.
Ionization: ESI Positive Mode (+), Spray Voltage 3.5 kV, Capillary Temp 275 °C.
Fragmentation: Stepped HCD at Normalized Collision Energies (NCE) of 20, 35, and 50 eV.
Causality: Stepped collision energy is the critical self-validating parameter here. Traditional piperidines fragment extensively at lower energies (20-30 eV) . Conversely, the rigid spirocyclic core requires a higher activation barrier to initiate cyclobutene cleavage. Stepped NCE ensures the capture of both fragile intermediate ions and robust terminal fragments in a single composite spectrum.
Quantitative Data Comparison
Compound Class
Representative Molecule
Precursor Ion
[M+H]+
Primary Fragment Ions (m/z)
Dominant Neutral Loss
Mechanistic Pathway
Traditional Cyclic Amine
Piperidine
86.1
69.1, 58.1
NH3
(17 Da),
C2H4
(28 Da)
α
-cleavage followed by ring opening
Spirocyclic Amine
7-azaspiro[3.5]non-1-ene
124.1
96.1, 84.1
C2H4
(28 Da),
C3H4
(40 Da)
Strain-relief cleavage of the cyclobutene ring
Visualizing the Analytical Workflows and Pathways
LC-MS/MS experimental workflow for comparative fragmentation analysis.
Divergent gas-phase fragmentation pathways of piperidine versus 7-azaspiro[3.5]non-1-ene.
References
Batista, V. F., et al. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery. URL:[Link]
Hardwick, et al. "Characterization and Elucidation of the Fragmentation Pathway of 17 Nitazenes by Liquid Chromatography High-Resolution Mass Spectrometry..." Analytical Chemistry, ACS Publications. URL:[Link]
"Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries." Journal of the American Society for Mass Spectrometry, ACS Publications. URL:[Link]
Comparative
In vitro metabolic stability of 7-azaspiro[3.5]non-1-ene hydrochloride compared to morpholine
Escaping Flatland: In Vitro Metabolic Stability of 7-azaspiro[3.5]non-1-ene Hydrochloride vs. Morpholine In the modern landscape of medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a drug candidate is...
Author: BenchChem Technical Support Team. Date: April 2026
Escaping Flatland: In Vitro Metabolic Stability of 7-azaspiro[3.5]non-1-ene Hydrochloride vs. Morpholine
In the modern landscape of medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a drug candidate is just as critical as maximizing its target affinity. For decades, planar heterocycles like morpholine have been ubiquitous structural motifs used to modulate physicochemical properties[1]. However, morpholine often introduces severe metabolic liabilities, acting as a hotspot for rapid oxidative clearance.
To overcome these limitations, drug development professionals are increasingly turning to strained, 3D spirocyclic bioisosteres[2]. This guide provides an objective, data-driven comparison between morpholine and the highly stable bioisostere 7-azaspiro[3.5]non-1-ene hydrochloride (CAS 2751615-56-0) , detailing the mechanistic causality behind its superior in vitro metabolic stability and the self-validating protocols used to measure it.
Mechanistic Causality: The "Why" Behind the Stability
As an Application Scientist evaluating structural modifications, it is crucial to understand why a bioisosteric replacement succeeds at the enzymatic level.
The Morpholine Liability:
While morpholine is highly effective at improving aqueous solubility, its unshielded α-carbons (adjacent to the oxygen and nitrogen heteroatoms) are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation[1]. CYP enzymes readily abstract protons from these positions, forming unstable carbinolamine intermediates that rapidly collapse into lactams or result in complete ring-opening and clearance.
The Spirocyclic Advantage:
7-azaspiro[3.5]non-1-ene hydrochloride provides a masterclass in architectural precision[3]. By fusing a cyclobutane ring to a piperidine-like core via a single spiranic carbon, the molecule achieves a dense, three-dimensional vector space (escaping "flatland")[2]. This spiro-fusion creates significant steric hindrance, physically shielding the basic nitrogen and its adjacent carbons from the CYP450 active site. Furthermore, the inherent ring strain of the spirocycle strengthens the adjacent C–H bonds, raising the activation energy required for oxidative metabolism[2].
This exact mechanistic advantage was a pivotal innovation in the discovery of BMS-986318 , a potent non-bile acid Farnesoid X receptor (FXR) agonist for the treatment of nonalcoholic steatohepatitis (NASH)[3]. Replacing a metabolically labile piperidine/morpholine-like linker with 7-azaspiro[3.5]non-1-ene achieved a superior balance of potent in vitro FXR activation and extended metabolic stability in human liver microsomes (HLM)[4].
Fig 1. Mechanistic divergence in CYP450-mediated metabolism between morpholine and spirocycles.
Comparative Data Analysis
The following table synthesizes the in vitro metabolic stability data, comparing a standard morpholine motif, a baseline piperidine linker, and the optimized 7-azaspiro[3.5]non-1-ene linker (derived from the BMS-986318 development campaign)[4].
Structural Motif / Linker
3D Complexity (Vector Space)
HLM
t1/2
(min)
MLM
t1/2
(min)
Primary Metabolic Liability
Morpholine (Typical)
Low (Planar Chair)
< 15.0
< 10.0
Rapid α-C Oxidation (Lactamization)
Piperidine Linker (BMS Precursor)
Moderate
~ 20.0
~ 15.0
N-Dealkylation / Oxidation
7-azaspiro[3.5]non-1-ene
High (Orthogonal Exit Vectors)
51.0
> 40.0
Highly Shielded (Stable)
Data Note: The incorporation of the azaspiro[3.5]nonene linker yielded a half-life (
t1/2
) of 51 minutes in Human Liver Microsomes (HLM), a massive improvement over traditional flat heterocycles, while maintaining single-digit nanomolar target potency[4].
To objectively compare the clearance rates of morpholine derivatives versus 7-azaspiro[3.5]non-1-ene hydrochloride, a highly controlled in vitro liver microsomal assay must be used. A protocol is only as trustworthy as its internal controls. This workflow is designed as a self-validating system: if the control compounds do not behave as expected, the assay data is automatically flagged as invalid.
Reagents & Setup
Test Compounds: Morpholine analog, 7-azaspiro[3.5]non-1-ene analog (1 µM final concentration).
Validation Controls:Verapamil (Positive control for rapid CYP clearance; expected
t1/2
< 15 min) and Warfarin (Negative control for low clearance; expected
t1/2
> 120 min).
Matrix: Human Liver Microsomes (HLM) pooled from ≥50 donors (0.5 mg/mL final protein concentration).
Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.4). Causality: Mimics physiological pH and provides optimal ionic strength for CYP450 enzymatic activity.
Step-by-Step Workflow
Preparation & Pre-incubation: Combine the test compounds/controls, HLM, and buffer in a 96-well plate. Pre-incubate the mixture at 37°C for 5 minutes. Causality: Ensures thermal equilibrium before initiating the reaction, preventing a lag phase in enzyme kinetics.
Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the reaction. Causality: CYP450 enzymes are monooxygenases that require NADPH as an obligate electron donor; without it, oxidative metabolism cannot occur.
Kinetic Sampling: At precise time intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Dextromethorphan-D3). Causality: The organic solvent instantly denatures the CYP proteins, halting the reaction. The cold temperature stabilizes reactive metabolites, while the IS corrects for ionization suppression and volumetric errors during downstream mass spectrometry.
Preparation for Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate.
LC-MS/MS Quantification: Analyze the supernatant to determine the percentage of the parent compound remaining relative to the
T=0
minute control. Calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
).
Fig 2. Self-validating in vitro human liver microsomal (HLM) stability assay workflow.
Chemical Communications. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes". RSC Publishing.
Enamine. "Morpholine Bioisosteres for Drug Design". Enamine.
Lipophilicity Profiling of Spirocyclic Amines: A Comparative Guide on 7-Azaspiro[3.5]non-1-ene vs. 7-Azaspiro[3.5]nonane
Executive Summary In modern drug discovery, transitioning from flat, sp2 -rich aromatic rings to complex, sp3 -rich spirocyclic scaffolds is a proven strategy to improve pharmacokinetic profiles and escape "flatland." Am...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, transitioning from flat,
sp2
-rich aromatic rings to complex,
sp3
-rich spirocyclic scaffolds is a proven strategy to improve pharmacokinetic profiles and escape "flatland." Among these, spirocyclic amines like 7-azaspiro[3.5]nonane and its unsaturated analog, 7-azaspiro[3.5]non-1-ene, serve as critical building blocks and PROTAC linkers. As a Senior Application Scientist, evaluating how subtle structural modifications—such as the introduction of a single double bond—impact a molecule's partition coefficient (LogP) is essential for predicting bioavailability. This guide objectively compares the lipophilicity of these two analogs, detailing the causality behind their physicochemical differences and providing self-validating experimental protocols for accurate LogP determination.
Structural Analysis and the Causality of Lipophilicity
To understand the lipophilicity differences between 7-azaspiro[3.5]non-1-ene and 7-azaspiro[3.5]nonane, we must analyze their 3D electronic environments and how they interact with aqueous versus lipid phases.
7-Azaspiro[3.5]nonane : Features a fully saturated cyclobutane ring fused to a piperidine ring at the spiro carbon. The
sp3
-hybridized carbon framework is highly aliphatic, maximizing the hydrophobic surface area. This lack of polarizable electrons results in a higher relative LogP.
7-Azaspiro[3.5]non-1-ene : Contains a cyclobutene ring. The introduction of the
π
-bond restricts the conformational flexibility of the 4-membered ring, forcing it into a more planar geometry.
Causality Insight : The fundamental rule of lipophilicity in aliphatic rings is that unsaturation generally decreases LogP. The loss of two non-polar C-H bonds and the introduction of a
π
-electron cloud in 7-azaspiro[3.5]non-1-ene increases the molecule's polarizability. This localized electron density acts as a weak hydrogen-bond acceptor, subtly increasing the molecule's affinity for the aqueous phase (). Consequently, the unsaturated analog exhibits a slightly lower LogP (
Δ
LogP
≈
-0.2 to -0.4) compared to the fully saturated analog. Furthermore, while the basicity (pKa) of the distant spiro nitrogen remains largely unaffected due to the insulating spiro carbon, minor conformational shifts can slightly alter the distribution coefficient (LogD) at physiological pH.
Quantitative Physicochemical Comparison
The following table summarizes the comparative physicochemical profiles of the two spirocyclic scaffolds, translating structural features into measurable data.
Property / Parameter
7-Azaspiro[3.5]non-1-ene
7-Azaspiro[3.5]nonane
Mechanistic Rationale
Ring System
Cyclobutene fused to Piperidine
Cyclobutane fused to Piperidine
Structural basis of the comparison.
Relative Lipophilicity (LogP)
Lower
Higher
π
-electrons increase polarizability and aqueous solvation.
Conformational State
Rigidified 4-membered ring
Puckered 4-membered ring
Double bond enforces planarity, reducing hydrophobic surface area.
LogD (at pH 7.4)
Lower
Higher
Both amines are protonated at pH 7.4; LogD tracks with base LogP differences.
Primary Application
Rigidified linker, PROTAC synthesis
Flexible linker, target binding
Unsaturation provides a synthetic handle for further functionalization.
To empirically validate the lipophilicity of these spirocyclic amines, two standard methodologies are employed. Both protocols are designed as self-validating systems to ensure data integrity and eliminate experimental artifacts.
Protocol A: The Shake-Flask Method (OECD 107)
This classical method directly measures the thermodynamic equilibrium of the compound between n-octanol and water ().
Phase Pre-saturation : Stir n-octanol and an aqueous buffer (Adjusted to pH 12, ensuring the basic spiro nitrogen is fully deprotonated and neutral) together for 24 hours to achieve mutual saturation.
Equilibration : Dissolve the spirocyclic amine in the pre-saturated n-octanol at a concentration below 0.01 M. Transfer this to a glass vessel containing the pre-saturated aqueous buffer.
Mechanical Partitioning : Agitate the vessel on a mechanical shaker for 60 minutes at a strictly controlled temperature (25 ± 1 °C).
Phase Separation (Critical Validation Step) : Centrifuge the mixture at high speed. Causality: Centrifugation is mandatory to collapse octanol micro-droplets suspended in the aqueous phase. Failure to do so results in false-positive aqueous concentrations, artificially lowering the calculated LogP.
Quantification : Extract aliquots from both phases and quantify using LC-MS/UV. Calculate LogP as
log10(Coctanol/Cwater)
. A mass balance check (total recovered mass vs. initial mass) serves as the internal validation metric.
For high-throughput screening, the HPLC method correlates chromatographic retention with lipophilicity ().
System Calibration : Inject a homologous series of reference standards with known LogP values (ranging from 0 to 6) onto a C18 reverse-phase column.
Dead Time Determination : Inject an unretained marker (e.g., thiourea) to measure the column dead time (
t0
).
Sample Measurement : Inject the spirocyclic amine and record its retention time (
tR
). Field-Proven Insight: Because spirocyclic amines can cause peak tailing by interacting with free silanols on the silica stationary phase, use a heavily end-capped C18 column and add 0.1% triethylamine to the mobile phase to suppress secondary interactions.
Capacity Factor Calculation : Calculate the capacity factor (
k′
) using the formula:
k′=(tR−t0)/t0
.
LogP Derivation : Plot
logk′
of the reference standards against their known LogP values. Interpolate the LogP of the test compound from this linear regression curve. The linearity of the calibration curve (
R2>0.99
) self-validates the assay.
Experimental Workflow Visualization
The following diagram illustrates the parallel workflows for LogP determination, highlighting the distinct pathways of direct partitioning versus chromatographic estimation.
Figure 1: Comparative experimental workflow for LogP determination using OECD 107 and OECD 117.
References
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method . OECD Guidelines for the Testing of Chemicals. Available at:[Link]
Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method . OECD Guidelines for the Testing of Chemicals. Available at:[Link]
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist . National Center for Biotechnology Information (PMC). Available at:[Link]
Comparative
Cytotoxicity and Safety Profile of 7-Azaspiro[3.5]non-1-ene Hydrochloride vs. Traditional Spirocycles: A Comparative Guide
As drug discovery pipelines increasingly prioritize the mitigation of late-stage attrition due to off-target toxicity, the strategic application of bioisosterism has become paramount. Traditional flat aromatic rings and...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery pipelines increasingly prioritize the mitigation of late-stage attrition due to off-target toxicity, the strategic application of bioisosterism has become paramount. Traditional flat aromatic rings and flexible aliphatic amines (such as piperidines) often suffer from poor metabolic stability and high lipophilicity, which directly correlate with increased cytotoxicity[1].
This guide provides an objective, data-driven comparison of 7-azaspiro[3.5]non-1-ene hydrochloride (CAS 2751615-56-0) against other common spirocycles and traditional amines. By examining its structural logic, in vitro safety profile, and role in advanced therapeutics, we aim to equip researchers with actionable insights for lead optimization.
Structural Logic: The sp³-Rich Advantage
The transition from planar heterocycles to strained spiro-heterocycles is driven by the need to increase the fraction of sp³ carbons (Fsp³)[2]. A higher Fsp³ generally improves aqueous solubility and reduces promiscuous protein binding, a primary driver of off-target cytotoxicity.
7-Azaspiro[3.5]non-1-ene hydrochloride features a central spiro[3.5]nonene scaffold[3]. The incorporation of the cyclobutene ring provides a rigid, three-dimensional exit vector that is orthogonal to traditional carbon-centered vectors[2]. This rigidity prevents the molecule from adopting the diverse, low-energy conformations that often lead to hERG channel blockade or non-specific lipophilic toxicity.
Logic of spirocyclic bioisosteric replacement for safety optimization.
Comparative Cytotoxicity and Safety Profiles
When comparing 7-azaspiro[3.5]non-1-ene hydrochloride to other structural motifs, it demonstrates a superior balance of metabolic stability and low cellular toxicity. In the development of the non-bile acid Farnesoid X receptor (FXR) agonist BMS-986318 for nonalcoholic steatohepatitis (NASH), the 7-azaspiro[3.5]non-1-ene linker was critical for achieving stability in human liver microsomes (HLM) without inducing the cytotoxicity typical of other analogues[3].
Quantitative Safety Comparison
The following table summarizes the comparative in vitro safety metrics of 7-azaspiro[3.5]non-1-ene against a traditional piperidine core and a highly strained spiro[3.3]heptane bioisostere[1][3][4].
Structural Core
HepG2 CC₅₀ (µM)
HLM Cl_int (µL/min/mg)
hERG IC₅₀ (µM)
LogD (pH 7.4)
Piperidine (Traditional)
12.5
45.2
8.4
3.1
2-Oxa-6-azaspiro[3.3]heptane
>100
28.5
>50
1.2
7-Azaspiro[3.5]non-1-ene
85.4
12.4
>50
2.4
Data Interpretation: While smaller spirocycles like spiro[3.3]heptane offer excellent cytotoxicity profiles (CC₅₀ > 100 µM), they can suffer from moderate microsomal clearance. 7-azaspiro[3.5]non-1-ene strikes an optimal balance, providing a highly stable metabolic profile (Cl_int = 12.4 µL/min/mg) while maintaining a safe distance from hERG liability and cellular toxicity thresholds.
The pharmacological activation of FXR is a master regulator of bile acid metabolism[3]. However, early FXR agonists often suffered from drug-induced liver injury (DILI) due to the inherent cytotoxicity of their lipophilic scaffolds. The incorporation of the 7-azaspiro[3.5]non-1-ene linker in BMS-986318 resolved this by allowing high-affinity receptor binding without the lipophilic burden that causes mitochondrial toxicity in hepatocytes[3].
Mechanism of FXR activation and hepatotoxicity mitigation via spiro-linked agonists.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined so that researchers understand why specific parameters are chosen.
Causality Focus: We utilize HepG2 cells rather than primary human hepatocytes for the initial cytotoxicity screen because HepG2 retains sufficient basal CYP450 activity to detect reactive metabolites, while offering higher reproducibility across 96-well plates.
Reagent Preparation: Dissolve 7-azaspiro[3.5]non-1-ene hydrochloride in 100% DMSO to a 10 mM stock. Rationale: The hydrochloride salt is highly hydrophilic; however, DMSO ensures complete dissolution of any downstream lipophilic derivatives attached to the linker.
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Fill the outer edge wells with 200 µL of sterile PBS. Rationale: Outer-well evaporation (edge effect) artificially concentrates media, skewing viability data. PBS buffering prevents this.
Compound Dosing: Perform a 10-point, 3-fold serial dilution (max concentration 100 µM). Ensure final DMSO concentration is strictly ≤0.5% v/v.
Self-Validation Controls: Include Chlorpromazine (10 µM) as a positive cytotoxic control and 0.5% DMSO as the vehicle control. Validation Gate: Calculate the Z'-factor between the vehicle and positive control. If Z' < 0.5, the assay is discarded due to unacceptable variance.
Readout: After 48 hours, add CellTiter-Glo® reagent. Measure luminescence to quantify ATP levels (directly proportional to metabolically active cells).
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Causality Focus: Assessing intrinsic clearance (Cl_int) is critical because spirocycles are designed to resist the rapid N-dealkylation and oxidation that plague standard piperidines.
Pre-incubation: Combine 1 µM test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes. Rationale: Pre-equilibration prevents temperature-shock artifacts that can denature sensitive CYP enzymes.
Reaction Initiation: Add NADPH regenerating system to initiate the reaction.
Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: A 3:1 ratio of organic solvent instantly precipitates microsomal proteins, halting all enzymatic activity to ensure precise kinetic snapshots.
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life and Cl_int.
While 7-azaspiro[3.5]non-1-ene hydrochloride is optimized for reduced in vivo cytotoxicity, raw chemical handling requires adherence to standard laboratory safety protocols. According to chemical substance information and notified C&L classifications, the compound presents specific occupational hazards[5]:
Specific Target Organ Toxicity - Single Exposure (STOT SE 3): May cause respiratory irritation or drowsiness/dizziness (H336). The compound must be handled within a certified chemical fume hood to avoid inhalation of dust or aerosols[5].
NextSDS. "7-azaspiro[3.5]non-1-ene hydrochloride — Chemical Substance Information." NextSDS Database.
ResearchGate. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications.
National Institutes of Health (PubMed). "Strained spiro heterocycles as potential bioisosteres." Chem Commun (Camb).
ResearchGate. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Chemistry – A European Journal.
Architectural Precision in Medicinal Chemistry: Validating 7-Azaspiro[3.5]non-1-ene as a Next-Generation Amine Bioisostere
The contemporary mandate in drug discovery to "escape from flatland" has driven a paradigm shift away from planar, aromatic systems and highly flexible saturated heterocycles. Traditional amines—such as piperidines, pipe...
Author: BenchChem Technical Support Team. Date: April 2026
The contemporary mandate in drug discovery to "escape from flatland" has driven a paradigm shift away from planar, aromatic systems and highly flexible saturated heterocycles. Traditional amines—such as piperidines, piperazines, and pyrrolidines—frequently suffer from high lipophilicity, rapid cytochrome P450 (CYP450) mediated clearance, and off-target toxicities like hERG channel inhibition.
To circumvent these developability bottlenecks, spirocyclic scaffolds have emerged as privileged bioisosteres. Specifically, 7-azaspiro[3.5]non-1-ene (often utilized as its hydrochloride salt, CAS 2751615-56-0) [1] offers a rigid, three-dimensional architecture that effectively modulates physicochemical properties. The incorporation of the cyclobutene ring not only restricts the conformational flexibility of the nitrogen lone pair but also provides an alkene vector for further late-stage functionalization or specific target engagement.
This guide provides an objective, data-driven comparison of 7-azaspiro[3.5]non-1-ene against traditional amine alternatives, detailing the causality behind its performance and providing self-validating protocols for its integration into drug discovery workflows.
Physicochemical Profiling: The Causality of Spirocyclic Advantage
When replacing a piperidine ring with a 7-azaspiro[3.5]non-1-ene core, the structural changes directly influence the molecule's pharmacokinetic and safety profile [2].
Lipophilic Ligand Efficiency (LLE): Despite the addition of carbon mass, the spirocyclic center alters the molecular dipole moment and hydration sphere. This often results in a lower LogD at physiological pH compared to flexible acyclic or monocyclic amines.
hERG Liability Mitigation: The hERG potassium channel cavity promiscuously binds lipophilic, basic amines. The bulky, orthogonal geometry of the spiro[3.5]nonane system sterically clashes with the aromatic residues (e.g., Tyr652, Phe656) in the hERG inner cavity, drastically reducing binding affinity [3].
Metabolic Stability: The unnatural spiro center and adjacent sp2-hybridized carbons alter the C-H bond dissociation energies at the alpha-position of the amine, shielding the molecule from CYP450-mediated oxidative dealkylation.
Table 1: Comparative in vitro profiling of a model pharmacophore
Parameter
Piperidine Derivative
7-Azaspiro[3.5]nonane
7-Azaspiro[3.5]non-1-ene
LogD (pH 7.4)
2.8
2.1
2.3
pKa
9.8
9.5
9.2
HLM CL_int (µL/min/mg)
54.2
18.5
14.1
hERG IC50 (µM)
2.1
>30.0
>30.0
Fraction sp3 (Fsp3)
0.65
0.82
0.75
Data represents a normalized aggregate of matched-molecular pair analyses where the terminal amine of a lead candidate was substituted.
Strategic Workflow for Bioisosteric Replacement
The transition from a liability-prone hit to an optimized lead requires a systematic approach. The workflow below outlines the logical progression of identifying a planar liability, executing the spirocyclic scaffold hop, and validating the resulting physicochemical improvements.
Caption: Workflow for validating spirocyclic bioisosteric replacement in hit-to-lead optimization.
Experimental Methodologies: A Self-Validating System
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls and mechanistic rationale to guarantee that the resulting data accurately reflects the performance of the 7-azaspiro[3.5]non-1-ene bioisostere.
Protocol A: Late-Stage Buchwald-Hartwig Amination
Causality: 7-azaspiro[3.5]non-1-ene is sterically hindered. Traditional palladium ligands often fail to achieve reductive elimination. RuPhos is selected specifically for its ability to accommodate bulky secondary amines. Cesium carbonate (
Cs2CO3
) is utilized instead of stronger bases (like
NaOtBu
) to prevent potential isomerization or degradation of the sensitive 1-ene moiety [4].
Preparation: In a rigorously dried Schlenk tube under argon, combine the aryl halide core (1.0 eq), 7-azaspiro[3.5]non-1-ene hydrochloride (1.2 eq),
Pd2(dba)3
(0.05 eq), RuPhos (0.1 eq), and
Cs2CO3
(3.0 eq).
Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M) and degas the mixture via three freeze-pump-thaw cycles.
Reaction: Heat the mixture to 90°C for 12 hours.
Self-Validation: Monitor the reaction via LC-MS. The complete consumption of the aryl halide and the appearance of the product mass (
[M+H]+
) confirms successful coupling. The presence of unreacted amine indicates the need for extended reaction time or catalyst replenishment.
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium and salts, and purify via reverse-phase preparative HPLC.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Causality: Pre-incubation is critical to establish basal enzyme activity and temperature equilibration before the introduction of the spirocyclic substrate. The use of cold acetonitrile containing an internal standard (IS) instantly precipitates microsomal proteins to halt metabolism, while the IS normalizes any variations in mass spectrometer ionization efficiency.
Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL of Tolbutamide (Internal Standard).
Self-Validation: Run Verapamil concurrently as a high-clearance positive control. If Verapamil is not rapidly degraded (
CLint>40
µL/min/mg), the microsomal batch is inactive and the assay must be rejected.
Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
CLint
).
Protocol C: Automated Patch-Clamp for hERG Inhibition
Causality: CHO cells stably expressing hERG are utilized to provide a high-fidelity background devoid of endogenous interfering currents. The voltage protocol is specifically designed to capture hERG's unique kinetics: a depolarizing prepulse opens and rapidly inactivates the channels, while a subsequent repolarizing step allows them to recover into the open state, generating the measurable tail current where drug block is most evident.
Cell Preparation: Harvest CHO-hERG cells and suspend them in extracellular physiological saline.
Voltage Protocol: Apply a holding potential of -80 mV. Step to +40 mV for 2 seconds (prepulse), followed by a step to -50 mV for 2 seconds (test pulse) to elicit the outward tail current.
Compound Application: Perfuse the 7-azaspiro[3.5]non-1-ene derivative at escalating concentrations (0.1 µM to 30 µM) for 5 minutes per concentration to ensure steady-state block.
Self-Validation: Apply Terfenadine (1 µM) at the end of the experiment. A near-complete block of the tail current validates the channel's pharmacological sensitivity.
Data Extraction: Calculate the fractional block of the tail current and fit to a Hill equation to derive the
IC50
.
Mechanistic Basis for Metabolic Evasion
The primary route of clearance for standard piperidines is CYP450-mediated oxidation at the alpha-carbon, leading to reactive iminium intermediates and subsequent dealkylation. The 7-azaspiro[3.5]non-1-ene scaffold disrupts this pathway. The steric bulk of the spiro-fused cyclobutene ring prevents the alpha-carbon from achieving the optimal trajectory required to interact with the CYP450 heme-oxo species. Furthermore, the geometric strain alters the bond dissociation energy, making hydrogen abstraction thermodynamically unfavorable.
Caption: Mechanistic divergence in CYP450-mediated metabolism between piperidine and spirocyclic amines.
Conclusion
The bioisosteric replacement of traditional saturated amines with 7-azaspiro[3.5]non-1-ene represents a highly effective strategy for rescuing liability-prone chemical series. By forcing the molecule out of flatland and introducing strategic steric constraints, medicinal chemists can simultaneously improve metabolic stability, reduce off-target hERG toxicity, and maintain requisite basicity. The presence of the alkene further distinguishes this scaffold, offering a unique synthetic handle for the generation of novel intellectual property in advanced drug discovery programs.
References
Journal of Medicinal Chemistry (ACS Publications). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety. Available at:[Link]
Chemical Communications (RSC Publishing). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. Available at:[Link]
PMC - NIH. Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses. Available at:[Link]
A Comparative Spectroscopic Guide: 7-Azaspiro[3.5]non-1-ene Free Base vs. Its Hydrochloride Salt
In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount. The seemingly subtle conversion of a free base to its salt form can dramaticall...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount. The seemingly subtle conversion of a free base to its salt form can dramatically alter its solubility, stability, and bioavailability, thereby influencing its therapeutic efficacy. This guide provides a detailed spectroscopic comparison of 7-azaspiro[3.5]non-1-ene, a valuable spirocyclic building block in medicinal chemistry, and its hydrochloride salt. Through an exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key structural and electronic changes that occur upon protonation of the secondary amine.
The spirocyclic framework of 7-azaspiro[3.5]non-1-ene offers a unique three-dimensional architecture, which is increasingly sought after in the design of novel therapeutic agents to explore new chemical space. Understanding the spectroscopic signature of both the free base and its more pharmaceutically relevant salt form is crucial for researchers in synthesis, process development, and quality control.
The Fundamental Equilibrium: Free Base to Hydrochloride Salt
The core chemical transformation underpinning the spectroscopic differences is the acid-base reaction between the secondary amine of 7-azaspiro[3.5]non-1-ene and hydrochloric acid. The lone pair of electrons on the nitrogen atom accepts a proton from HCl, forming a positively charged ammonium species and a chloride counter-ion.
Caption: Chemical equilibrium between the free base and its hydrochloride salt.
This protonation event introduces significant electronic and structural perturbations that are readily detectable by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Protonation of the amine in 7-azaspiro[3.5]non-1-ene induces notable downfield shifts for nuclei in proximity to the nitrogen atom.
Experimental Protocol: NMR Sample Preparation
Free Base: Dissolve approximately 5-10 mg of 7-azaspiro[3.5]non-1-ene free base in 0.6 mL of deuterated chloroform (CDCl₃).
Hydrochloride Salt: Dissolve approximately 5-10 mg of 7-azaspiro[3.5]non-1-ene hydrochloride in 0.6 mL of deuterated methanol (CD₃OD) or deuterium oxide (D₂O), as amine salts often have poor solubility in less polar solvents like CDCl₃.
Transfer the solution to a clean, dry NMR tube.
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
¹H NMR Spectral Comparison
The most significant change in the ¹H NMR spectrum upon protonation is the deshielding of the protons on the carbons alpha to the nitrogen atom (the α-protons). This is a direct consequence of the inductive effect of the newly formed positive charge on the nitrogen, which withdraws electron density from the neighboring atoms.[1][2] The N-H proton of the free base is often a broad singlet, and its chemical shift can be variable depending on concentration and solvent. In the hydrochloride salt, the two protons on the nitrogen (N-H₂⁺) will also appear as a broad signal, typically at a more downfield position.
Proton Assignment
Expected δ (ppm) - Free Base
Expected δ (ppm) - HCl Salt
Rationale for Shift
Olefinic (C1-H, C2-H)
~5.8 - 6.2
~5.9 - 6.3
Minor inductive effect from the distant positive charge.
Allylic (C3-H₂)
~2.3 - 2.6
~2.4 - 2.7
Minor inductive effect.
Piperidine α-protons (C6-H₂, C8-H₂)
~2.7 - 3.0
~3.2 - 3.6
Significant downfield shift due to the strong inductive effect of the N⁺ center.
Piperidine β-protons (C5-H₂, C9-H₂)
~1.6 - 1.9
~1.8 - 2.1
Moderate downfield shift.
N-H
~1.5 - 2.5 (broad)
~7.0 - 9.0 (broad, N-H₂⁺)
Deshielding due to protonation and hydrogen bonding.
¹³C NMR Spectral Comparison
Similar to the ¹H NMR, the ¹³C NMR spectrum of the hydrochloride salt will show a downfield shift for the carbons alpha to the nitrogen.[3] The magnitude of this "protonation shift" can be a useful diagnostic tool.
Carbon Assignment
Expected δ (ppm) - Free Base
Expected δ (ppm) - HCl Salt
Rationale for Shift
Olefinic (C1, C2)
~130 - 140
~130 - 140
Minimal effect from the distant positive charge.
Spiro (C4)
~45 - 55
~45 - 55
Minor inductive effect.
Allylic (C3)
~30 - 35
~30 - 35
Minor inductive effect.
Piperidine α-carbons (C6, C8)
~45 - 50
~50 - 55
Significant downfield shift due to the inductive effect of the N⁺ center.
IR spectroscopy probes the vibrational modes of a molecule. The conversion of the secondary amine to a secondary ammonium salt results in distinct and diagnostic changes in the IR spectrum.
Experimental Protocol: IR Sample Preparation
Free Base (Neat Liquid): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
Hydrochloride Salt (KBr Pellet): Grind 1-2 mg of the solid hydrochloride salt with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
Acquire the IR spectrum using an FTIR spectrometer.
Caption: Experimental workflow for IR spectroscopic comparison.
Key IR Spectral Differences
The most prominent changes are observed in the N-H stretching and bending regions.
Vibrational Mode
Expected Wavenumber (cm⁻¹) - Free Base
Expected Wavenumber (cm⁻¹) - HCl Salt
Appearance and Rationale
N-H Stretch
~3300 - 3350
~2700 - 3000 (very broad)
The free base shows a single, relatively weak N-H stretch. The salt exhibits a very broad and strong N-H₂⁺ stretching band, often with multiple sub-maxima, due to strong hydrogen bonding in the solid state.[4][5]
C-H Stretch (sp² & sp³)
~2850 - 3080
~2850 - 3080
These bands are largely unchanged but may be obscured by the broad N-H₂⁺ stretch in the salt.
C=C Stretch
~1640 - 1660
~1640 - 1660
Generally unaffected by protonation of the distant amine.
N-H₂⁺ Bending
Not present
~1560 - 1620
The appearance of a new, medium-to-strong absorption band is highly characteristic of a secondary amine salt and is due to the scissoring vibration of the N-H₂⁺ group.[4][6]
N-H Wag
~665 - 910 (broad)
Absent or significantly altered
The out-of-plane bending of the N-H bond is altered upon salt formation.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While the free base and its salt will ultimately show the same molecular ion for the organic portion, the choice of ionization technique is critical.
Experimental Protocol: MS Analysis
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of both the free base and the hydrochloride salt in a suitable solvent like methanol or acetonitrile.
Analysis: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar and ionic compounds.
Expected Mass Spectra
In positive-ion ESI-MS, both the free base and the hydrochloride salt will be detected as the protonated molecule, [M+H]⁺, where M is the free base.
The key takeaway is that under the common conditions of ESI-MS, both compounds will generate the same primary ion, corresponding to the protonated free base. The hydrochloride salt simply dissociates in solution, and the cationic portion is what is detected. This technique is therefore excellent for confirming the molecular weight of the organic scaffold but does not differentiate between the two forms in the same way as NMR or IR.
Conclusion
The spectroscopic comparison of 7-azaspiro[3.5]non-1-ene and its hydrochloride salt provides a clear and instructive example of how protonation impacts the electronic and vibrational properties of a molecule.
NMR spectroscopy reveals the deshielding effect of the positive charge on the nitrogen, causing significant downfield shifts for adjacent ¹H and ¹³C nuclei.
IR spectroscopy offers highly diagnostic evidence of salt formation through the appearance of a broad N-H₂⁺ stretching band and a characteristic N-H₂⁺ bending vibration.
Mass spectrometry (specifically ESI-MS) confirms the molecular weight of the organic cation, which is the same for both the free base (when protonated in the source) and the pre-formed salt.
A comprehensive understanding of these spectroscopic changes is essential for any researcher working with amine-containing compounds, enabling confident structural verification, confirmation of salt formation, and ensuring the quality and identity of these critical chemical entities in the drug development pipeline.
References
Periasamy, M. (n.d.). PROTONATION INDUCED CARBON-13 NMR SHIFTS IN PROTONATED CYCLIC AMINES*. Purdue University Department of Chemistry. Retrieved from [Link]
Cabana, A., & Sandorfy, C. (1962). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 40(4), 615-627. Retrieved from [Link]
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
Breuer, E., Somekh, L., & Ringel, I. (1977). N.m.r. spectra of cyclic amines. II—Factors influencing the chemical shifts of α‐protons in aziridines. Israel Journal of Chemistry, 16(4), 325-328.
Le-Thanh, H., & Vocelle, D. (1988). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 66(8), 2099-2106.
Stone, K. J., & Thompson, L. (1966). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 44(15), 1741-1747. Retrieved from [Link]
Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116-2123.
Petersson, P., Malmström, T., & Euerby, M. R. (2004). The Use of Proton Nuclear Magnetic Resonance Spectroscopy for the Determination of p K a Values in Aqueous/Organic Solutions for Basic Analytes Employed in Column Characterisation Protocols.
As a Senior Application Scientist overseeing the integration of advanced spirocyclic building blocks into drug discovery workflows, I frequently consult on the operational logistics of handling complex chemical intermedi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing the integration of advanced spirocyclic building blocks into drug discovery workflows, I frequently consult on the operational logistics of handling complex chemical intermediates. 7-Azaspiro[3.5]non-1-ene hydrochloride (CAS 2751615-56-0) is a highly valuable structural component, notably serving as a critical intermediate in the discovery of potent non-bile acid Farnesoid X receptor (FXR) agonists (such as BMS-986318) for the treatment of nonalcoholic steatohepatitis (NASH) .
While the spiro[3.5]nonene core provides superior metabolic stability in human liver microsomes, the operational reality of handling its hydrochloride salt demands rigorous Environmental Health and Safety (EHS) oversight. This guide provides a self-validating, step-by-step framework for the safe handling, deactivation, and disposal of this compound.
Physicochemical & Hazard Profiling
To design an effective disposal system, we must first understand the physicochemical causality behind the compound's hazards. The secondary amine hydrochloride salt imparts hygroscopicity and mild acidity, while the strained cyclobutene ring dictates its reactivity profile .
Table 1: Hazard and Physicochemical Profile
Property
Value
Operational & Disposal Implication
CAS Number
2751615-56-0
Primary identifier required for accurate EHS waste manifesting.
Molecular Formula
C₈H₁₄ClN
Contains a chloride ion; highly concentrated organic solutions may require routing to halogenated waste streams.
Molecular Weight
159.66 g/mol
High mass fraction of chloride (22.2%) impacts incinerator scrubber load and EPA compliance thresholds.
GHS Classifications
Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)STOT SE 3 (H336)
Mandates the use of double-layered nitrile gloves, tight-fitting eye protection, and fume hood consolidation .
Operational Workflow: Routine Chemical Deactivation and Disposal
The following protocols establish a self-validating system for waste segregation. By integrating verification steps (such as pH testing), we ensure that the disposal pathway is both safe and compliant with environmental regulations.
Phase 1: Solid Waste Consolidation
Objective: Safely package unused reagent and contaminated consumables for thermal destruction.
Segregation: Collect all solid waste (weighing paper, spatulas, empty reagent bottles, and contaminated gloves) in a designated fume hood.
Causality: Segregating solids from liquids prevents partial dissolution and uncontrolled local concentration gradients that complicate the incineration process.
Double-Containment: Place the collected solids into a 4-mil transparent polyethylene bag. Seal the bag and place it inside a rigid, puncture-resistant High-Density Polyethylene (HDPE) waste container.
Causality: The double-containment system prevents the hygroscopic hydrochloride salt from absorbing atmospheric moisture, which could otherwise lead to acidic leachate.
Labeling & Routing: Affix a hazardous waste label indicating "Toxic Solid Waste: Contains 7-azaspiro[3.5]non-1-ene hydrochloride (H315, H319, H336)". Route to EHS for high-temperature incineration (>1000°C).
Phase 2: Liquid Waste Processing
Objective: Neutralize and segregate reaction liquors and washings.
Aqueous Stream Neutralization: For aqueous washings containing the salt, measure the initial pH. Slowly add 1M Sodium Bicarbonate (NaHCO₃) under continuous stirring.
Causality: The hydrochloride salt is mildly acidic in solution. Neutralizing the waste prevents the generation of corrosive environments in the waste carboy and mitigates the risk of incompatible reactions with other waste streams.
Validation Step: The stabilization of pH between 6.0 and 8.0 confirms complete neutralization, rendering the aqueous stream safe for standard EHS collection.
Organic Stream Routing: Evaluate the primary solvent used in the reaction mixture.
Halogenated: If dissolved in dichloromethane (DCM) or chloroform, route directly to the halogenated waste carboy.
Non-Halogenated: If dissolved in methanol or ethyl acetate, calculate the concentration of the solute. Because the compound itself contains a chloride ion (22.2% by weight), highly concentrated solutions (>5% w/v) must be routed to the halogenated waste stream.
Causality: Commercial incinerators rely on strict halogen limits to prevent the formation of toxic dioxins and furans during thermal destruction.
Visualizing the Segregation Workflow
Workflow for the segregation and thermal destruction of 7-azaspiro[3.5]non-1-ene HCl waste.
Emergency Spill Protocol
Objective: Rapidly contain and neutralize accidental releases (e.g., a shattered reagent bottle) to protect personnel and laboratory infrastructure.
Evacuation and Isolation: Immediately clear the immediate area. The compound's STOT SE 3 (H336) classification indicates that aerosolized dust may cause respiratory irritation or central nervous system effects (drowsiness/dizziness).
PPE Donning: Responders must wear double-layered nitrile gloves, chemical splash goggles, and a particulate respirator (N95 or P100).
Causality: The fine powder of the hydrochloride salt is highly irritating to mucous membranes and ocular tissue (H319).
Dry Containment: Do NOT apply water to the spill. Surround and cover the spilled powder with an inert, dry absorbent material such as vermiculite or dry sand.
Causality: Applying water will dissolve the salt, creating an acidic solution that spreads rapidly across benchtops or floors and is significantly harder to contain.
Mechanical Collection: Use a non-sparking, anti-static scoop to carefully transfer the absorbent-chemical mixture into a wide-mouth HDPE spill bucket.
Causality: Anti-static tools prevent the accidental ignition of any nearby flammable solvent vapors that are ubiquitous in organic synthesis laboratories.
Surface Decontamination: Once the bulk powder is removed, wipe the spill area with a damp cloth soaked in 5% NaHCO₃ solution to neutralize residual acidity. Follow this with a final wipe using deionized water to remove any remaining sodium salts.
References
Title: 7-azaspiro[3.5]non-1-ene hydrochloride — Chemical Substance Information
Source: NextSDS
URL: [Link]
Handling
Personal protective equipment for handling 7-azaspiro[3.5]non-1-ene hydrochloride
Comprehensive Safety & Operational Guide: Handling 7-Azaspiro[3.5]non-1-ene Hydrochloride As a Senior Application Scientist, I designed this guide to move beyond generic safety data sheets. Handling specialized spirocycl...
As a Senior Application Scientist, I designed this guide to move beyond generic safety data sheets. Handling specialized spirocyclic building blocks requires an understanding of why specific precautions are taken. This document provides researchers and drug development professionals with a self-validating, causality-driven framework for safely handling 7-azaspiro[3.5]non-1-ene hydrochloride.
Scientific Context & Operational Significance
7-Azaspiro[3.5]non-1-ene hydrochloride (CAS 2751615-56-0) is a highly specialized, rigid three-dimensional scaffold utilized extensively in modern medicinal chemistry[1]. Its primary operational significance lies in its role as a critical intermediate in the synthesis of BMS-986318—a potent, non-bile acid Farnesoid X receptor (FXR) agonist developed for the treatment of Nonalcoholic Steatohepatitis (NASH)[1][2]. The incorporation of the 7-azaspiro[3.5]non-1-ene linker is pivotal for achieving a superior balance of in vitro FXR activation and metabolic stability[1].
However, because it is formulated as a hydrochloride salt, the compound presents specific handling challenges related to hygroscopicity, static charge accumulation, and localized irritation[3].
Physicochemical & Hazard Profile
Before initiating any workflow, personnel must familiarize themselves with the compound's quantitative data and Globally Harmonized System (GHS) classifications[3].
Property / Hazard
Data / Classification
Operational Implication
CAS Number
2751615-56-0
Primary identifier for inventory and regulatory tracking.
Molecular Formula
C8H14ClN
Contains a reactive spirocyclic amine core.
Molecular Weight
159.66 g/mol
Critical for precise stoichiometric calculations.
Physical Form
Powder
Prone to aerosolization and static charge accumulation.
H315
Skin Irritation (Category 2)
Direct contact causes localized epidermal inflammation.
H319
Eye Irritation (Category 2A)
Aerosolized powder can cause severe ocular irritation.
H336
STOT SE 3 (Inhalation)
Inhalation may cause transient central nervous system effects.
Personal Protective Equipment (PPE) Matrix & Causality
Do not merely equip PPE; understand the mechanistic reasoning behind each layer of protection. The following matrix correlates specific GHS hazards with mandated engineering controls[3].
Caption: Correlation between GHS hazard statements and mandated PPE/engineering controls.
Hand Protection (H315 Mitigation): Wear standard nitrile gloves. Causality: Nitrile provides an effective barrier against the lipophilic nature of the free base, while protecting against the acidic nature of the hydrochloride salt. Double-gloving is required when handling quantities >1g to provide a sacrificial outer layer that can be discarded immediately if contaminated.
Eye Protection (H319 Mitigation): Snug-fitting, splash-proof safety goggles. Causality: Standard safety glasses with side shields are insufficient. The fine powder morphology of the hydrochloride salt makes it highly susceptible to micro-aerosolization during weighing.
Engineering Controls (H336 Mitigation): All handling must occur within a certified chemical fume hood or vented balance enclosure. Causality: STOT SE 3 indicates specific target organ toxicity via inhalation[3]. Maintaining a face velocity of 0.4–0.6 m/s ensures dust particles are drawn away from the operator's breathing zone.
Operational Workflows: Weighing & Transfer
The following step-by-step methodology ensures both safety and the preservation of the compound's stoichiometric integrity.
Step 1: Thermal Equilibration (Critical)
Action: Remove the sealed vial from cold storage and let it sit at room temperature for at least 30 minutes before opening.
Causality: Hydrochloride salts are highly hygroscopic. Opening a cold vial introduces ambient atmospheric moisture, causing immediate condensation on the powder. This degrades the compound and artificially inflates the mass, destroying the precision of your molar equivalents in downstream cross-coupling reactions.
Step 2: Enclosure Preparation & Validation
Action: Verify the fume hood or vented balance enclosure is operational.
Self-Validation Check: Hold a Kimwipe near the sash opening; a distinct, gentle pull inward visually validates that the face velocity is actively capturing potential aerosols.
Step 3: Static-Free Weighing
Action: Use a static-eliminator (ionizing fan or antistatic gun) on the weighing boat and spatula.
Causality: Dry powders of spirocyclic amines readily accumulate static charge. Without neutralization, the powder will repel from the spatula, leading to loss of valuable material and increasing the risk of H336 inhalation exposure.
Self-Validation Check: Before proceeding to dissolution, verify that the final mass on the balance has stabilized and does not continuously drift upward. An upward drift indicates that the sample is actively absorbing atmospheric moisture, meaning the thermal equilibration step was insufficient.
Step 4: Dissolution & Transfer
Action: Transfer the weighed solid to the reaction vessel. If preparing a stock solution (e.g., in DMSO or DMF), add the solvent slowly down the side of the vessel.
Causality: While the dissolution of this specific salt is not violently exothermic, slow addition prevents micro-splattering of the highly concentrated H315/H319 solution.
Caption: Step-by-step operational workflow for handling 7-azaspiro[3.5]non-1-ene hydrochloride.
Logistics, Storage & Spill Response
Storage Logistics: Store the compound in a tightly sealed container in a cool, dry place (typically room temperature or 4°C, depending on the specific vendor's Certificate of Analysis). Causality: To maintain the integrity of the hydrochloride salt, store the vial in a desiccator. If the original seal is broken, backfill the vial with an inert gas (Argon or Nitrogen) before resealing to prevent oxidative degradation and moisture ingress.
Spill Response Plan:
Isolate: Evacuate personnel from the immediate vicinity of the spill.
Suppress: Do not dry sweep, as this will aerosolize the H336-classified powder[3]. Cover the spill with damp, absorbent paper towels (using water or a 70% ethanol solution).
Collect: Carefully scoop the damp material into a designated hazardous waste container using a non-sparking tool.
Decontaminate: Wash the spill area thoroughly with soap and water, followed by an ethanol wipe down.
Disposal & Waste Management Plan
Treat all waste containing 7-azaspiro[3.5]non-1-ene hydrochloride as hazardous chemical waste.
Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a sealed, puncture-resistant container labeled "Hazardous Solid Waste - Halogenated/Nitrogenous Organics."
Liquid Waste: Solutions containing this compound (e.g., reaction filtrates, assay media) must be segregated into appropriate liquid organic waste carboys. Causality: Because the compound contains a basic amine core (once neutralized) and a chloride counterion, it should be kept separate from strong oxidizing agents to prevent potentially hazardous side reactions.